[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine
Description
BenchChem offers high-quality [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-(1,2,4-triazol-1-yl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-4-7-2-1-3-11-8(7)13-6-10-5-12-13/h1-3,5-6H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTWLOCOCZAXCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=NC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588462 | |
| Record name | 1-[2-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950769-01-4 | |
| Record name | 1-[2-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine synthesis protocol
An In-Depth Technical Guide to the Synthesis of [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine
Introduction
The fusion of pyridine and 1,2,4-triazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] The 1,2,4-triazole moiety is a privileged structure found in a wide range of pharmaceuticals, including well-known antifungal agents like fluconazole and voriconazole.[3] Similarly, the pyridine ring is a cornerstone of numerous bioactive molecules. The target molecule, [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine, combines these two key pharmacophores and incorporates a methylamine substituent, a common functional group for modulating solubility and forming interactions with biological targets.
This technical guide provides a comprehensive, three-step synthetic protocol for [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine, designed for researchers and scientists in organic synthesis and drug discovery. The narrative emphasizes the chemical principles behind each step, ensuring a deep understanding of the reaction mechanisms and experimental choices.
Overall Synthetic Strategy
The synthesis is designed as a linear three-step sequence starting from the commercially available 3-cyanopyridine. The core strategy involves:
-
Activation and Chlorination: Synthesis of the key intermediate, 2-chloro-3-cyanopyridine, via N-oxidation of 3-cyanopyridine followed by chlorination.
-
Nucleophilic Aromatic Substitution (SNAr): Introduction of the 1,2,4-triazole ring by displacing the chloride from the activated pyridine ring.
-
Reduction: Conversion of the nitrile group to the target primary amine.
Caption: High-level overview of the three-step synthesis pathway.
Part 1: Synthesis of 2-Chloro-3-cyanopyridine
This initial step is crucial as it installs the leaving group (chloride) necessary for the subsequent introduction of the triazole ring. The synthesis proceeds in two stages: N-oxidation of 3-cyanopyridine and subsequent chlorination.
Principle and Rationale
The pyridine ring is electron-deficient and generally resistant to electrophilic substitution, but susceptible to nucleophilic attack, especially with a good leaving group at the 2- or 4-position. To install a chlorine at the 2-position, the ring must first be activated. This is achieved by forming the N-oxide. The N-oxide functionality makes the α-position (C2) of the pyridine ring highly electrophilic and susceptible to reaction with chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4][5] POCl₃ is a common and effective reagent for this type of transformation.[4][5][6]
Caption: Reaction scheme for the synthesis of the key chloro-intermediate.
Detailed Experimental Protocol
Stage 1A: Preparation of 3-Cyanopyridine N-oxide
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyanopyridine (e.g., 1.0 eq, 10.4 g, 100 mmol).
-
Reaction: Add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (e.g., 2.5 eq, 250 mmol). The reaction is often catalyzed by an acid like concentrated sulfuric acid.[6]
-
Heating: Heat the mixture to 90°C and maintain for approximately 2-3 hours, monitoring the reaction progress by TLC until the starting material is consumed.[6]
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a suitable base (e.g., sodium carbonate solution) until the pH is ~7-8.
-
Isolation: The product, 3-cyanopyridine N-oxide, can be isolated by evaporating the solvent under reduced pressure or by extraction with a suitable organic solvent like dichloromethane. Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the N-oxide, which can be used in the next step without further purification.
Stage 1B: Chlorination to 2-Chloro-3-cyanopyridine
-
Reagent Setup: In a three-necked flask fitted with a dropping funnel, thermometer, and reflux condenser under a nitrogen atmosphere, place the dried 3-cyanopyridine N-oxide (1.0 eq, 12.0 g, 100 mmol).
-
Reaction: Add phosphorus oxychloride (POCl₃) (e.g., 3.0 eq, 300 mmol) to the flask.[4][5] The amount can vary, often being used as both reagent and solvent.
-
Heating: Heat the mixture to reflux (around 80-95°C) and maintain for 2-4 hours.[5]
-
Work-up: After cooling to room temperature, slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a base like sodium bicarbonate or sodium hydroxide until the pH is neutral. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford pure 2-chloro-3-cyanopyridine as a solid.[4]
Part 2: Synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile
With the activated intermediate in hand, the 1,2,4-triazole ring is installed via a nucleophilic aromatic substitution (SNAr) reaction.
Principle and Rationale
The SNAr mechanism is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the cyano group, which stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. 1H-1,2,4-Triazole is a weak acid; therefore, a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is required to deprotonate it, forming the more nucleophilic triazolide anion. This anion then attacks the C2 position of 2-chloro-3-cyanopyridine, displacing the chloride ion. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction as it effectively solvates the cations, leaving the anion highly reactive.
Detailed Experimental Protocol
-
Reagent Setup: To a solution of 1H-1,2,4-triazole (1.2 eq, 8.3 g, 120 mmol) in anhydrous DMF (e.g., 100 mL) in a round-bottom flask, add a base such as potassium carbonate (K₂CO₃) (1.5 eq, 20.7 g, 150 mmol).
-
Anion Formation: Stir the suspension at room temperature for 30 minutes to allow for the formation of the triazolide anion.
-
Addition of Electrophile: Add a solution of 2-chloro-3-cyanopyridine (1.0 eq, 13.8 g, 100 mmol) in anhydrous DMF (20 mL) dropwise to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-100°C and stir for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and pour it into a beaker of ice water. This will precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove DMF and inorganic salts. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile as a pure solid.
Part 3: Synthesis of [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine
The final step is the reduction of the nitrile functionality to the desired primary methylamine.
Principle and Rationale
The reduction of a nitrile to a primary amine is a standard transformation in organic synthesis. Several reagents can accomplish this, including:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that is highly effective but requires strictly anhydrous conditions and careful handling due to its pyrophoric nature.
-
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like Raney Nickel or Palladium on carbon (Pd/C). This method is often cleaner but may require specialized high-pressure equipment.
-
Borane Complexes (e.g., BH₃·THF): A milder alternative to LiAlH₄ that can also effectively reduce nitriles.
For this guide, we will detail the catalytic hydrogenation method using Raney Nickel, as it is a common and effective industrial method that avoids the hazards of large-scale hydride reductions. The reaction is typically performed in an alcoholic solvent saturated with ammonia to suppress the formation of secondary amine byproducts.
Detailed Experimental Protocol
-
Catalyst Preparation: In a hydrogenation vessel (e.g., a Parr shaker apparatus), add Raney Nickel (approx. 10-20% by weight of the substrate) slurried in ethanol. Handle Raney Nickel with care as it can be pyrophoric when dry.
-
Reaction Setup: Add 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile (1.0 eq, 17.1 g, 100 mmol) to the vessel, followed by ethanol saturated with ammonia. The ammonia helps to prevent the formation of secondary amine byproducts.
-
Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and begin vigorous agitation. The reaction may be run at room temperature or with gentle heating (e.g., 40-50°C) to increase the rate.
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry, as it can ignite in air. Quench it immediately with water.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by column chromatography on silica gel (using a gradient of dichloromethane/methanol with a small percentage of triethylamine to prevent streaking) or by crystallization of its hydrochloride salt. To form the salt, dissolve the free base in a minimal amount of a solvent like methanol or isopropanol and add a solution of HCl in ether or isopropanol. The salt will precipitate and can be collected by filtration.
Data and Characterization Summary
The following table summarizes the typical reagents and expected outcomes for a synthesis starting with 100 mmol of 3-cyanopyridine.
| Step | Product | Starting Material (mmol) | Key Reagents | Solvent | Typical Yield |
| 1 | 2-Chloro-3-cyanopyridine | 100 | H₂O₂, POCl₃ | Water, POCl₃ | 70-85% |
| 2 | 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile | 100 (from step 1) | 1H-1,2,4-Triazole, K₂CO₃ | DMF | 80-90% |
| 3 | [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine | 100 (from step 2) | H₂, Raney Nickel, NH₃ | Ethanol | 75-85% |
Characterization Notes:
-
¹H NMR: The successful formation of the final product will be confirmed by the appearance of a singlet or doublet for the -CH₂- group (typically around 3.8-4.5 ppm) and a broad singlet for the -NH₂ protons. The characteristic triazole protons will appear as singlets in the aromatic region (typically >8.0 ppm).
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product (C₈H₉N₅, MW: 175.19) should be observed.
-
FT-IR: The disappearance of the strong nitrile (-C≡N) stretch (around 2220-2240 cm⁻¹) and the appearance of N-H stretching bands (around 3300-3500 cm⁻¹) for the primary amine will confirm the final reduction step.
Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes.
-
Raney Nickel: Potentially pyrophoric, especially when dry. Always handle as a slurry in a solvent and do not allow it to dry in the air.
-
Hydrogen Gas: Highly flammable. Use in a well-ventilated area, away from ignition sources, and with appropriate hydrogenation safety equipment.
-
Nitrile Compounds: Handle with care, as some can be toxic. Avoid inhalation and skin contact.
Conclusion
This guide outlines a reliable and scalable three-step synthesis for [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine. The chosen pathway relies on well-established chemical transformations, beginning with the activation of 3-cyanopyridine, followed by a robust SNAr reaction to install the triazole heterocycle, and concluding with a clean reduction of the nitrile. By providing detailed protocols and explaining the underlying chemical principles, this document serves as a practical resource for researchers aiming to synthesize this valuable chemical building block for applications in pharmaceutical and materials science.
References
- CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents.
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Preparation method of 2-chloro-3-cyanopyridine - Eureka | Patsnap. Available at: [Link]
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Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC. Available at: [Link]
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Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed Central. Available at: [Link]
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[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Available at: [Link]
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Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Available at: [Link]
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Practical Methods for the Synthesis of 1,2,4‐Triazole[1,5‐a]pyridine Derivatives. Available at: [Link]
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New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - MDPI. Available at: [Link]
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NEW COMPLEXES OF 2-(1H-1, 2, 4-TRIAZOL-3-YL) PYRIDINE WITH Co(II), Cd(II), Rh(III), IONS: SYNTHESIS, STRUCTURE, PROPERTIES AND - Environmental Engineering and Management Journal. Available at: [Link]
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1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles - MDPI. Available at: [Link]
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Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC - NIH. Available at: [Link]
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Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones - PubMed. Available at: [Link]
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Synthesis and Characterization of 1,2,4-Triazole- Pyridine Hybrids as Potential Antimicrobial Agents - Impactfactor. Available at: [Link]
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Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - NIH. Available at: [Link]
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Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Available at: [Link]
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Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole - MDPI. Available at: [Link]
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Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - NIH. Available at: [Link]
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N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide - PubMed Central. Available at: [Link]
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Pyridine-2-carbaldehyde - Wikipedia. Available at: [Link]
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Spectroscopic Characterization of [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine: A Predictive and Methodological Guide
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic signature of the novel heterocyclic compound, [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine. In the absence of direct experimental data in publicly accessible literature, this document leverages a first-principles approach, grounded in the analysis of structurally analogous compounds, to predict the characteristic features in Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, this guide presents detailed, field-proven protocols for the acquisition of these spectroscopic data, intended to serve as a practical resource for researchers in medicinal chemistry, drug discovery, and synthetic organic chemistry.
Introduction: The Significance of Spectroscopic Analysis
The structural elucidation of novel chemical entities is a cornerstone of modern drug development and materials science. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture of a compound, revealing crucial information about its connectivity, functional groups, and overall three-dimensional structure. The title compound, [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine, incorporates a pyridine ring, a 1,2,4-triazole moiety, and a primary amine, all of which are prevalent pharmacophores. A thorough understanding of its spectroscopic properties is, therefore, paramount for its identification, purity assessment, and the interpretation of its behavior in biological systems.
This guide is structured to provide a predictive analysis of the compound's spectroscopic data, followed by detailed experimental protocols for data acquisition. This dual approach is designed to be a valuable resource for both the theoretical and practical aspects of characterizing this and similar novel compounds.
Molecular Structure and Predicted Spectroscopic Data
The initial step in any spectroscopic analysis is a thorough examination of the molecule's structure to identify its key components and predict their spectroscopic behavior.
Figure 1: Chemical structure of [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to reveal distinct signals for the protons on the pyridine and triazole rings, as well as the methylamine substituent. The predicted chemical shifts (δ) are based on data from 3-methylpyridine, 1-methyl-1H-1,2,4-triazole, and benzylamine, with adjustments for the electronic effects of the substituents.
| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-4 (pyridine) | 7.3 - 7.5 | dd | J = 8.0, 5.0 | Ortho and meta coupling to H-5 and H-6. |
| H-5 (pyridine) | 7.7 - 7.9 | dd | J = 8.0, 1.5 | Ortho and para coupling to H-4 and H-6. |
| H-6 (pyridine) | 8.5 - 8.7 | dd | J = 5.0, 1.5 | Ortho and para coupling to H-5 and H-4. Deshielded due to proximity to the pyridine nitrogen and the triazole ring. |
| H-3' (triazole) | 8.0 - 8.2 | s | - | Singlet, typical for triazole protons. |
| H-5' (triazole) | 8.8 - 9.0 | s | - | Singlet, potentially deshielded by the pyridine ring. |
| -CH₂- | 3.9 - 4.1 | s | - | Singlet, benzylic protons adjacent to an amine. |
| -NH₂ | 1.5 - 2.5 | br s | - | Broad singlet, exchangeable with D₂O. Chemical shift is concentration and solvent dependent. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on an analysis of substituted pyridines and triazoles.
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C-2 (pyridine) | 150 - 155 | Attached to two nitrogen atoms (pyridine and triazole). |
| C-3 (pyridine) | 135 - 140 | Substituted with the methylamine group. |
| C-4 (pyridine) | 123 - 126 | Aromatic CH. |
| C-5 (pyridine) | 136 - 139 | Aromatic CH, deshielded. |
| C-6 (pyridine) | 148 - 152 | Aromatic CH, adjacent to pyridine nitrogen. |
| C-3' (triazole) | 145 - 150 | Aromatic CH in the triazole ring. |
| C-5' (triazole) | 150 - 155 | Aromatic CH in the triazole ring. |
| -CH₂- | 45 - 50 | Aliphatic carbon attached to an aromatic ring and a nitrogen atom. |
Predicted Mass Spectrum
The mass spectrum is expected to show a distinct molecular ion peak. The fragmentation pattern will be influenced by the stability of the heterocyclic rings and the lability of the methylamine group. The molecular weight of C₈H₉N₅ is 175.19 g/mol .
| m/z | Predicted Fragment | Rationale |
| 175 | [M]⁺ | Molecular ion peak. As the molecule contains an odd number of nitrogen atoms (5), the molecular weight is odd, consistent with the Nitrogen Rule.[1][2] |
| 145 | [M - CH₂NH₂]⁺ | Loss of the methylamine group via benzylic cleavage. |
| 118 | [C₅H₄N-N₃]⁺ | Fragmentation of the triazole ring. |
| 92 | [C₅H₄N-CH₂]⁺ | Cleavage of the bond between the pyridine and triazole rings. |
| 78 | [C₅H₄N]⁺ | Pyridine ring fragment. |
| 30 | [CH₂NH₂]⁺ | Methylamine fragment. |
digraph "fragmentation_pathway" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];M [label="[C₈H₉N₅]⁺\nm/z = 175", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[C₇H₆N₅]⁺\nm/z = 145", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F2 [label="[C₆H₅N₂]⁺\nm/z = 118", fillcolor="#FBBC05", fontcolor="#202124"]; F3 [label="[C₆H₆N]⁺\nm/z = 92", fillcolor="#34A853", fontcolor="#FFFFFF"]; F4 [label="[C₅H₄N]⁺\nm/z = 78", fillcolor="#5F6368", fontcolor="#FFFFFF"]; F5 [label="[CH₄N]⁺\nm/z = 30", fillcolor="#202124", fontcolor="#FFFFFF"];
M -> F1 [label="- CH₂NH₂"]; M -> F2 [label="- C₂H₃N₂"]; M -> F3 [label="- C₂H₃N₄"]; F1 -> F4 [label="- C₂N₄"]; M -> F5 [style=dashed]; }
Figure 2: Predicted major fragmentation pathways for [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine.
Predicted Infrared (IR) Spectrum
The IR spectrum will be characterized by absorptions corresponding to the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale |
| 3400 - 3250 | N-H stretch (asymmetric and symmetric) | Medium | Characteristic of a primary amine.[3] Two bands are expected. |
| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak | Stretching vibrations of C-H bonds on the pyridine and triazole rings. |
| 2950 - 2850 | Aliphatic C-H stretch | Medium to Weak | Stretching vibrations of the -CH₂- group. |
| 1650 - 1580 | N-H bend | Medium | Scissoring vibration of the primary amine.[3] |
| 1600 - 1450 | C=C and C=N stretch | Strong to Medium | Aromatic ring stretching vibrations from both the pyridine and triazole rings.[4] |
| 1335 - 1250 | Aromatic C-N stretch | Strong | Stretching of the C-N bond within the aromatic systems.[3] |
| 910 - 665 | N-H wag | Broad, Strong | Out-of-plane bending of the N-H bonds in the primary amine.[3] |
Experimental Protocols for Spectroscopic Data Acquisition
The following protocols are provided as a guide for the acquisition of high-quality spectroscopic data for [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Figure 3: Workflow for NMR data acquisition and analysis.
3.1.1. Sample Preparation
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
3.1.2. ¹H NMR Acquisition
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.
-
For the D₂O exchange experiment, add a drop of D₂O to the NMR tube, shake gently, and reacquire the ¹H NMR spectrum to identify the exchangeable -NH₂ protons.[5]
3.1.3. ¹³C NMR Acquisition
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling to obtain singlets for all carbon signals.
-
A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, as the natural abundance of ¹³C is low.
Mass Spectrometry (MS)
3.2.1. Sample Preparation
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
The solvent should be compatible with the chosen ionization technique.
3.2.2. Data Acquisition
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Electrospray ionization (ESI) in positive ion mode is recommended to generate the protonated molecular ion [M+H]⁺.
-
Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and aid in structural elucidation.
Infrared (IR) Spectroscopy
3.3.1. Sample Preparation
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
3.3.2. Data Acquisition
-
Obtain a background spectrum of the empty ATR crystal or the pure KBr pellet.
-
Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.
-
Acquire the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum should be displayed in terms of transmittance or absorbance.
Conclusion: A Roadmap for Characterization
This technical guide has provided a detailed, predictive framework for the spectroscopic characterization of [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine. By leveraging data from structurally related compounds, we have established a set of expected spectroscopic signatures for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. The provided experimental protocols offer a robust methodology for obtaining high-quality data for this and other novel compounds. It is imperative that these predictions are validated through the empirical acquisition and interpretation of spectra from a synthesized sample. This document serves as a valuable starting point for any researcher embarking on the synthesis and characterization of this promising heterocyclic scaffold.
References
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Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. (2026). MDPI. [Link]
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Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic N–H bonds with 3,4-dihydro-2H-pyran. (2014). Royal Society of Chemistry. [Link]
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(4-Butyl-1-methyl-1,2,4-triazol-5-ylidene)- iridium(I) tetrafluoridoborate. (2021). IUCrData. [Link]
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Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. (2015). National Institutes of Health. [Link]
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An In-depth Technical Guide to Pyridinyl-1,2,4-Triazole Methylamine Derivatives: Synthesis, Properties, and Therapeutic Potential
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Introduction
The convergence of pyridine and 1,2,4-triazole ring systems has yielded a class of heterocyclic compounds with significant interest in medicinal chemistry. The unique electronic characteristics and hydrogen bonding capabilities of the 1,2,4-triazole moiety, combined with the versatile chemical scaffold of pyridine, have led to the development of numerous derivatives with a broad spectrum of biological activities.[1] This guide focuses on pyridinyl-1,2,4-triazole methylamine derivatives, a promising subclass of these hybrid molecules.
It is important to note that a specific Chemical Abstracts Service (CAS) number for [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine was not readily identifiable in public databases at the time of this writing, suggesting it may be a novel or less-documented compound. However, the isomeric compound, [6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine , is documented and serves as a key reference point for this guide.[2] This document will provide a comprehensive overview of the synthesis, chemical properties, and therapeutic applications of this important class of compounds, drawing on data from closely related analogues to provide a thorough technical resource.
Physicochemical Properties and Structural Features
The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms, existing in two tautomeric forms: 1H- and 4H-1,2,4-triazole.[3] The 1H-tautomer is generally more stable.[1] This ring system is planar and aromatic, contributing to the overall stability of the molecule.[4] The presence of multiple nitrogen atoms allows for a variety of non-covalent interactions, including hydrogen bonding, which is crucial for binding to biological targets.[1] The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, provides a rigid scaffold that can be readily functionalized. The combination of these two rings results in a molecule with a unique electronic distribution and steric profile, making it a "privileged scaffold" in drug discovery.[5][6]
Table 1: Physicochemical Properties of a Representative Pyridinyl-1,2,4-Triazole Derivative
| Property | Value | Reference |
| Molecular Formula | C8H9N5 | [2] |
| Molecular Weight | 175.19 g/mol | [2] |
| Appearance | Powder or crystals | [7] |
| Melting Point | 157-162 °C (for 2-(1H-1,2,4-Triazol-3-yl)pyridine) | [7] |
| Solubility | Soluble in water, alcohol, and other polar organic solvents | [3] |
Synthesis Strategies: A Mechanistic Perspective
The synthesis of pyridinyl-1,2,4-triazole methylamine derivatives can be approached through several well-established synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. A common and versatile approach involves the construction of the 1,2,4-triazole ring from a pyridine-containing precursor.
General Synthetic Workflow
A representative synthetic pathway often commences with a functionalized pyridine derivative, such as a nicotinohydrazide, which serves as the foundational building block. This is followed by the cyclization to form the 1,2,4-triazole ring, and subsequent functionalization to introduce the methylamine group.
Caption: A generalized synthetic workflow for pyridinyl-1,2,4-triazole derivatives.
Detailed Experimental Protocol: Synthesis of 3-(5-(Substituted-benzylthio)-4H-1,2,4-triazol-3-yl)pyridine
This protocol is adapted from a method used to synthesize novel 1,2,4-triazole-pyridine hybrid derivatives with potential anticancer activity.[8]
Step 1: Synthesis of Potassium-3-pyridyl-dithiocarbazate
-
To a solution of potassium hydroxide (0.15 M) in 100% ethanol (200 mL), add nicotinohydrazide (0.10 M).
-
Stir the mixture until the nicotinohydrazide is completely dissolved.
-
Cool the solution in an ice bath and add carbon disulfide (0.15 M) dropwise while maintaining the temperature below 10°C.
-
Continue stirring for 2-3 hours at room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.
Causality: The reaction of the hydrazide with carbon disulfide in a basic medium is a classic method for the formation of dithiocarbazates. The potassium hydroxide acts as a base to deprotonate the hydrazide, making it a more potent nucleophile to attack the electrophilic carbon of CS2.
Step 2: Synthesis of 5-Mercapto-substituted 1,2,4-Triazole-Pyridine Hybrid
-
Suspend the potassium-3-pyridyl-dithiocarbazate (0.096 M) in a mixture of ammonia solution (20 mL, 0.864 M) and water (40 mL).
-
Reflux the mixture with stirring for 3-4 hours. The progress of the reaction can be monitored by the cessation of H2S evolution.
-
Cool the reaction mixture and acidify with a dilute solution of hydrochloric acid to a pH of approximately 5-6.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.
Causality: The hydrazinolysis of the dithiocarbazate followed by intramolecular cyclization in the presence of ammonia leads to the formation of the 1,2,4-triazole-3-thiol ring. The refluxing provides the necessary energy for the cyclization to occur.
Step 3: Synthesis of 3-(5-(Substituted-benzylthio)-4H-1,2,4-triazol-3-yl)pyridine
-
To a solution of sodium metal (6 M) in dry methanol, add the 5-mercapto-1,2,4-triazole-pyridine hybrid (0.006 M) in dry N,N-dimethylformamide (DMF).
-
Stir the mixture for 30 minutes at room temperature.
-
Add the desired substituted benzyl halide (e.g., 4-bromobenzyl bromide) to the reaction mixture.
-
Continue stirring at room temperature for 8-10 hours.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated product by filtration, wash with water, and purify by recrystallization.
Causality: The thiol group of the triazole is deprotonated by the sodium methoxide to form a thiolate, which is a strong nucleophile. This thiolate then displaces the halide from the benzyl halide in an SN2 reaction to form the final thioether-linked product.
Applications in Drug Development
The pyridinyl-1,2,4-triazole scaffold is a cornerstone in the development of a wide range of therapeutic agents due to its ability to interact with various biological targets.[1]
Anticancer Activity
Several studies have demonstrated the potent anticancer activity of pyridinyl-1,2,4-triazole derivatives.[8] These compounds have been shown to inhibit the growth of various cancer cell lines, including murine melanoma (B16F10).[8] The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival.
Table 2: In Vitro Anticancer Activity of Representative Pyridinyl-1,2,4-Triazole Derivatives
| Compound ID | Substitution on Benzyl Ring | IC50 (µM) against B16F10 | Reference |
| TP1 | H | 55.23 | [8] |
| TP2 | 4-Cl | 48.91 | [8] |
| TP3 | 4-F | 51.17 | [8] |
| TP4 | 4-NO2 | 45.62 | [8] |
| TP5 | 2-NO2 | 43.88 | [8] |
| TP6 | 4-Br | 41.12 | [8] |
| TP7 | 4-CH3 | 61.11 | [8] |
The data indicates that electron-withdrawing groups on the benzyl ring, particularly at the para position, tend to enhance the anticancer activity, with the 4-bromo substituted derivative (TP6) showing the highest potency.[8]
Antitubercular Activity
The rise of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents. A series of 3-thio-1,2,4-triazole pyridine derivatives have shown promising activity against Mycobacterium tuberculosis (Mtb).[9] The mechanism of action for some nitro-containing analogues is believed to involve activation by the F420-dependent nitroreductase Ddn, similar to the TB drug pretomanid.[9]
Other Therapeutic Areas
The versatility of the pyridinyl-1,2,4-triazole scaffold extends to other therapeutic areas, including:
-
Neuroprotective Agents: Derivatives have been identified as inhibitors of alpha-synuclein aggregation, a key pathological hallmark of Parkinson's disease.[10]
-
Xanthine Oxidase Inhibitors: Certain 3-phenyl-5-pyridyl-1,2,4-triazole derivatives have been developed as potent inhibitors of xanthine oxidase, an enzyme involved in gout.[11]
-
Antifungal Agents: The 1,2,4-triazole ring is a well-known pharmacophore in many commercial antifungal drugs, and pyridine-containing analogues have also been explored for this application.[5][12]
Potential Signaling Pathway Involvement
While the exact mechanisms of action can vary depending on the specific derivative, a common theme for many bioactive pyridinyl-1,2,4-triazole compounds is their ability to act as enzyme inhibitors. For instance, in the context of cancer, these compounds may interfere with signaling pathways crucial for cell growth and survival, such as the Raf/MEK/ERK pathway.
Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of a pyridinyl-1,2,4-triazole derivative on the Raf kinase in cancer cells.
Conclusion
Pyridinyl-1,2,4-triazole methylamine derivatives and their related analogues represent a highly valuable and versatile class of compounds for drug discovery and development. Their straightforward synthesis, coupled with their diverse and potent biological activities, makes them attractive candidates for further investigation. This guide has provided a comprehensive overview of their synthesis, physicochemical properties, and therapeutic potential, offering a solid foundation for researchers and scientists working in this exciting field. The continued exploration of this chemical space is likely to yield novel therapeutic agents with improved efficacy and safety profiles for a range of diseases.
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Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 45, 116312. Retrieved from [Link]
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De Luca, L., et al. (2022). Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. ACS Chemical Neuroscience, 13(5), 656-669. Retrieved from [Link]
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Zhang, Y., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 3456. Retrieved from [Link]
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Wang, Y., et al. (2020). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. Molecules, 25(24), 5852. Retrieved from [Link]
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Kumar, A., et al. (2017). Synthesis and Characterization of 1,2,4-Triazole- Pyridine Hybrids as Potential Antimicrobial Agents. World Journal of Pharmacy and Pharmaceutical Sciences, 6(12), 1234-1245. Retrieved from [Link]
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Ledwon, P., et al. (2021). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 26(23), 7247. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. Retrieved from [Link]
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Rathod, B., & Kumar, K. (2025). Synthetic and Medicinal Perspective of 1,2,4‐Triazole as Anticancer Agents. Chemistry & Biodiversity. Retrieved from [Link]
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Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
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ResearchGate. (2025). Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. Retrieved from [Link]
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Ghamali, M., et al. (2022). Toxicity prediction of 1,2,4-triazoles compounds by QSTR and interspecies QSTTR models. Ecotoxicology and Environmental Safety, 242, 113839. Retrieved from [Link]
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Nishino, T., et al. (2009). Design, synthesis, and pharmacological and pharmacokinetic evaluation of 3-phenyl-5-pyridyl-1,2,4-triazole derivatives as xanthine oxidoreductase inhibitors. Journal of Medicinal Chemistry, 52(1), 123-132. Retrieved from [Link]
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A Comprehensive Guide to the Structural Elucidation of [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine
Abstract
This technical guide provides a detailed, multi-faceted strategy for the complete structural elucidation of [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. The guide is designed for researchers and scientists, offering a field-proven, logic-driven workflow that integrates Mass Spectrometry, Infrared Spectroscopy, and a suite of advanced 1D and 2D Nuclear Magnetic Resonance (NMR) techniques. We delve into the causality behind each experimental choice, demonstrating how a systematic combination of analytical data leads to an unambiguous structural assignment. This document serves as both a practical protocol and an educational resource on the principles of modern structure elucidation for complex N-heterocyclic systems.
Introduction: The Significance of the Triazolyl-Pyridine Scaffold
The fusion of pyridine and 1,2,4-triazole rings in a single molecular entity creates a scaffold of significant interest in pharmaceutical research. Pyridine is a common motif in FDA-approved drugs, while the 1,2,4-triazole ring is a well-established pharmacophore known for a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The target molecule, [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine, combines these two key heterocycles with a reactive methylamine sidechain, making it a valuable building block for creating libraries of potential drug candidates.[3] Accurate and definitive structural confirmation is the non-negotiable first step in any such development program. This guide outlines the authoritative process for achieving that confirmation.
The Strategic Workflow for Structure Elucidation
The elucidation of an unknown molecular structure is a process of systematic deduction. Our approach begins with determining the molecular formula and identifying key functional groups, then proceeds to piece together the molecular skeleton by establishing connectivity between atoms.
Here is the logical workflow we will follow:
Caption: Workflow for structure elucidation.
Mass Spectrometry (MS): Determining the Molecular Blueprint
3.1. Rationale and Technique
The first step is to determine the compound's exact molecular weight and, from that, its molecular formula. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the gold standard for this purpose. ESI is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion peak ([M+H]⁺).
3.2. Expected Results and Interpretation
For [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine (C₈H₉N₅), the expected monoisotopic mass is 175.0858.
-
Molecular Formula: The HRMS experiment should yield an [M+H]⁺ peak at m/z 176.0936 ± 5 ppm. This high-precision measurement allows for the unambiguous determination of the molecular formula C₈H₉N₅.
-
Nitrogen Rule: The compound has an odd number of nitrogen atoms (5), so the molecular ion peak in an Electron Impact (EI) spectrum would have an odd nominal mass (175), which is a useful cross-check.[4]
-
Fragmentation Analysis: While ESI minimizes fragmentation, some characteristic losses can be observed in tandem MS (MS/MS) experiments. The fragmentation of pyridine derivatives often involves cleavage of the ring or loss of substituents.[5][6][7] A key fragmentation would be the alpha-cleavage of the methylamine group, leading to the loss of •CH₂NH₂ and formation of a stable cation.[4]
Infrared (IR) Spectroscopy: Identifying Functional Groups
4.1. Rationale and Technique
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies. A standard Attenuated Total Reflectance (ATR) FT-IR setup is sufficient.
4.2. Expected Data Summary
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3400–3250 | N-H Stretch (asymmetric/symmetric) | Primary Amine (-NH₂) | Two distinct peaks |
| 3150–3000 | C-H Stretch (aromatic) | Pyridine & Triazole | Sharp, medium peaks |
| 2950–2850 | C-H Stretch (aliphatic) | Methylene (-CH₂-) | Sharp, medium peaks |
| 1650–1580 | N-H Bend (scissoring) | Primary Amine (-NH₂) | Medium to strong |
| 1600–1450 | C=N and C=C Ring Stretching | Pyridine & Triazole | Multiple sharp peaks |
The presence of two distinct N-H stretching bands is a strong indicator of the primary amine (-NH₂).[4] The combination of aromatic and aliphatic C-H stretches, along with the characteristic C=N/C=C ring vibrations, confirms the presence of all major structural components.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Elucidation
NMR spectroscopy provides the most detailed picture of the molecular structure by probing the chemical environment of each hydrogen and carbon atom. All spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
5.1. ¹H NMR: Proton Environments and Splitting
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.70 | dd | 1H | H6 (Pyridine) | Deshielded by adjacent ring nitrogen and influenced by the triazole. |
| ~8.50 | s | 1H | H5' (Triazole) | Protons on 1,2,4-triazole rings typically appear in this downfield region.[8] |
| ~8.20 | dd | 1H | H4 (Pyridine) | Downfield shift due to ortho position relative to the triazole substituent. |
| ~8.10 | s | 1H | H3' (Triazole) | Similar to H5'.[8][9] |
| ~7.50 | dd | 1H | H5 (Pyridine) | Typical pyridine proton region, showing coupling to H4 and H6. |
| ~3.90 | s | 2H | -CH₂- | Methylene protons adjacent to an amine and an aromatic ring. |
| ~2.00 | br s | 2H | -NH₂ | Broad singlet, chemical shift is concentration-dependent. Disappears upon D₂O shake.[4] |
5.2. ¹³C NMR & DEPT-135: The Carbon Skeleton
The ¹³C NMR spectrum identifies all unique carbon atoms, while a DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ groups.
| Predicted δ (ppm) | DEPT-135 Phase | Assignment | Rationale |
| ~152.0 | Positive | C5' (Triazole) | Triazole carbons are significantly deshielded.[1] |
| ~150.0 | Positive | C6 (Pyridine) | Carbon adjacent to nitrogen in a pyridine ring. |
| ~149.0 | Quaternary (0) | C2 (Pyridine) | Carbon bearing the triazole substituent. |
| ~145.0 | Positive | C3' (Triazole) | Second triazole carbon.[1] |
| ~138.0 | Positive | C4 (Pyridine) | Pyridine carbon ortho to the substituent. |
| ~124.0 | Positive | C5 (Pyridine) | Standard pyridine carbon chemical shift. |
| ~122.0 | Quaternary (0) | C3 (Pyridine) | Carbon bearing the methylamine substituent. |
| ~40.0 | Negative | -CH₂- | Typical chemical shift for an aliphatic carbon attached to a nitrogen and an aromatic ring. |
5.3. 2D NMR: Connecting the Pieces
Two-dimensional NMR experiments are crucial for assembling the fragments identified in 1D NMR into a coherent structure.[10][11][12]
5.3.1. COSY (Correlation Spectroscopy)
This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).
-
Key Correlation: A strong cross-peak will be observed between the pyridine protons H4, H5, and H6, confirming their connectivity within the same spin system. No correlations are expected for the singlet protons of the triazole or the methylamine group.
5.3.2. HSQC (Heteronuclear Single Quantum Coherence)
HSQC correlates each proton directly to the carbon it is attached to (one-bond ¹H-¹³C correlation).[11][13] This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal from the tables above.
5.3.3. HMBC (Heteronuclear Multiple Bond Correlation)
HMBC is the definitive experiment for establishing the final structure by revealing long-range correlations (2-4 bonds) between protons and carbons.[10][13][14] It is the key to connecting the different fragments of the molecule.
Caption: Key HMBC correlations confirming connectivity.
-
Pyridine-Triazole Linkage (C2): A crucial correlation will be observed from the triazole proton (H3' or H5') to the pyridine carbon at the C2 position. Additionally, correlations from pyridine protons H4 and H6 to C2 will confirm this linkage point.
-
Pyridine-Methylamine Linkage (C3): The most important correlation for confirming the isomer is between the methylene (-CH₂-) protons and the pyridine carbons C2 and C4. The presence of these correlations definitively places the methylamine group at the C3 position.
X-ray Crystallography: The Ultimate Confirmation
While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure, including stereochemistry and solid-state conformation.[15][16][17]
Protocol:
-
Crystal Growth: Suitable single crystals of the compound would be grown, typically by slow evaporation from a solvent system like methanol, ethanol, or a mixture such as CH₂Cl₂/diethyl ether.[1][17]
-
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[15]
-
Structure Solution and Refinement: The collected data is processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the unit cell.[15]
The resulting crystallographic data would provide irrefutable evidence for the proposed connectivity and constitution of [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine.
Conclusion
The structural elucidation of [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine is a systematic process that relies on the logical application of modern analytical techniques. By beginning with mass spectrometry to establish the molecular formula, followed by IR spectroscopy to identify functional groups, and culminating in a comprehensive suite of 1D and 2D NMR experiments, a definitive structure can be confidently assigned. The HMBC experiment, in particular, is indispensable for confirming the precise connectivity of the triazole and methylamine substituents on the pyridine ring. For absolute confirmation, especially for regulatory or patent purposes, single-crystal X-ray analysis serves as the final arbiter. This guide provides a robust and scientifically rigorous framework for the characterization of this and other complex heterocyclic molecules.
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Physical and chemical characteristics of triazolyl pyridines
An In-Depth Technical Guide to the Physical and Chemical Characteristics of Triazolyl Pyridines
Foreword: Beyond the Scaffold
To the dedicated researcher, the triazolyl pyridine scaffold is more than a mere heterocyclic structure; it is a versatile and tunable platform with profound implications across medicinal chemistry, materials science, and catalysis. Its unique combination of a π-deficient pyridine ring and an electron-rich triazole system imparts a fascinating array of physicochemical properties. This guide moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind these characteristics. We will explore not just what these molecules are, but why they behave the way they do, and how their properties can be expertly manipulated and characterized. This document is designed to serve as a practical, field-proven resource, grounding theoretical principles in actionable experimental protocols and data.
Molecular Architecture: Isomerism and Electronic Landscape
The foundational characteristic of any triazolyl pyridine is the specific isomeric form of the triazole ring and its point of attachment to the pyridine moiety. This is not a trivial structural detail; it fundamentally dictates the molecule's geometry, electronic distribution, and capacity for intermolecular interactions.
-
1,2,3-Triazolyl Pyridines: Typically synthesized via the robust and highly regioselective Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," these isomers present a distinct electronic and steric profile. The resulting 1,4-disubstituted pattern is common.
-
1,2,4-Triazolyl Pyridines: This isomer offers multiple points for substitution and possesses different hydrogen bonding capabilities. Synthesis often involves the cyclization of intermediates like N-(pyrid-2-yl)formamidoximes or N-aryl amidines.[1] The 1,2,4-triazole ring is a key component in numerous bioactive compounds.[2]
The nitrogen atoms within both rings are not electronically equivalent. They act as hydrogen bond acceptors, and their lone pairs are available for metal coordination, a critical feature for many of their biological functions.[3][4] The inherent polarity and dipole moment of the triazole ring contribute significantly to the overall solubility and pharmacokinetic profile of the molecule.[3]
Synthesis Strategies: Controlled Construction of the Core Scaffold
The choice of synthetic route is the first and most critical step in controlling the final properties of the target molecule. The methodologies below are selected for their reliability and versatility.
Synthesis of 1,2,3-Triazolyl Pyridine Hybrids via CuAAC
This one-pot, three-component reaction is lauded for its efficiency and high yield, often proceeding under environmentally benign conditions such as microwave assistance in water.[5]
Experimental Protocol:
-
Reactant Preparation: In a microwave-safe vessel, combine the desired pyridine-containing alkyne (1.0 equiv), an organic azide (1.0 equiv), and a copper(I) source such as copper(II) sulfate and a reducing agent like sodium ascorbate.
-
Solvent: Use a suitable solvent system, such as a water/t-butanol mixture.
-
Reaction: Seal the vessel and subject it to microwave irradiation (e.g., 80-120 °C) for a short duration (e.g., 10-30 minutes).
-
Work-up: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
Purification: If necessary, purify the crude product by recrystallization or column chromatography on silica gel.
Causality: The high efficiency of the CuAAC reaction stems from the powerful thermodynamic driving force of forming the stable triazole ring. The copper catalyst precisely controls the regiochemistry, leading almost exclusively to the 1,4-disubstituted isomer.
Synthesis of 3-Thio-1,2,4-Triazolyl Pyridines
This pathway is particularly relevant for creating compounds with potent anti-mycobacterial activity.[6][7]
Experimental Protocol:
-
Thiosemicarbazide Formation: Heat a pyridine-containing hydrazide (1.0 equiv) with a substituted isothiocyanate (1.1 equiv) under reflux in ethanol for 4 hours. The intermediate thiosemicarbazide is often used directly without purification.[6]
-
Intramolecular Cyclization: Treat the crude thiosemicarbazide with an aqueous base (e.g., 10% NaOH) and heat at approximately 60 °C for 3 hours. This induces cyclization to form the 1,2,4-triazole-3-thione.[6]
-
Alkylation (S-functionalization): To the triazole-3-thione, add a suitable alkylating agent (e.g., benzyl bromide, 1.2 equiv) and a base like potassium carbonate (K₂CO₃) in a solvent such as acetone or methanol. Stir at room temperature overnight to yield the target S-alkylated product.[6]
-
Purification: Purify the final compound via column chromatography or recrystallization.
Workflow Diagram: Comparative Synthesis
Caption: Comparative workflows for synthesizing 1,2,3- and 1,2,4-triazolyl pyridines.
Core Physicochemical Data
The properties of triazolyl pyridines are a direct consequence of their hybrid structure. The data below for representative compounds provides a baseline for researchers.
| Property | 2-(1H-1,2,4-Triazol-3-yl)pyridine | 2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)pyridine | 4-(1H-1,2,4-Triazol-5-yl)pyridine | Source |
| Molecular Formula | C₇H₆N₄ | C₁₂H₉N₅ | C₇H₆N₄ | [8] |
| Molecular Weight | 146.15 g/mol | 223.23 g/mol | 146.15 g/mol | [8][9][10] |
| Melting Point | 160 - 164 °C | Not specified | Not specified | [8] |
| Appearance | White to light yellow powder/crystal | Not specified | Not specified | [8] |
| XLogP3 | Not specified | 1.2 | Not specified | [9] |
| H-Bond Donors | 1 | 1 | 1 | [9][10] |
| H-Bond Acceptors | 4 | 5 | 3 | [9][10] |
| Topological Polar Surface Area (TPSA) | Not specified | 67.4 Ų | 54.46 Ų | [9][10] |
Key Insights:
-
Solubility: The presence of multiple nitrogen atoms allows for hydrogen bonding with protic solvents like water, though this is often counteracted by the aromatic rings. The LogP and TPSA values suggest moderate polarity.[3][9]
-
Metal Chelation: The nitrogen lone pairs of both the pyridine and triazole rings create an ideal pocket for chelating metal ions like Cu²⁺, Zn²⁺, and Fe²⁺/Fe³⁺. This is a key mechanism in their activity as modulators of metal-induced amyloid-β aggregation.[4]
Spectroscopic and Structural Characterization: A Self-Validating Workflow
A robust characterization strategy is non-negotiable for confirming the identity, purity, and structure of a synthesized triazolyl pyridine. Each technique provides a unique and complementary piece of the structural puzzle.
Diagram: Standard Characterization Workflow
Caption: A logical workflow for the purification and characterization of triazolyl pyridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation, providing detailed information about the chemical environment of each proton and carbon atom.
Protocol (General):
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD).[6]
-
¹H NMR Acquisition: Acquire the proton spectrum. Pay close attention to the aromatic region (typically 7.0-9.0 ppm) to resolve the signals from both the pyridine and triazole rings. The proton on the triazole ring often appears as a distinct singlet.[11][12]
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Diagnostic signals include those for the carbon atoms within the triazole ring (e.g., ~140-165 ppm).[11][12]
-
Data Analysis: Integrate the proton signals to confirm proton counts. Analyze chemical shifts and coupling constants to establish the substitution pattern and connectivity.
Expert Insights:
-
Triazole Proton: The chemical shift of the C-H proton on the triazole ring is highly diagnostic. For 1,2,3-triazoles, this signal typically appears as a sharp singlet in the range of 7.70–7.90 ppm.[12]
-
Solvent Choice: Using DMSO-d₆ can be advantageous for identifying the N-H proton of the triazole ring, which is often a broad singlet and exchanges in D₂O.
Mass Spectrometry (MS)
MS provides the exact molecular weight, offering definitive confirmation of the elemental composition.
Protocol (General for ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (µg/mL to ng/mL range) in a solvent compatible with electrospray ionization, such as methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source.
-
Acquisition: Acquire the mass spectrum in positive ion mode. The primary peak of interest will be the protonated molecule [M+H]⁺.
-
High-Resolution MS (HRMS): For unambiguous formula confirmation, use a high-resolution instrument (e.g., TOF or Orbitrap) to match the measured exact mass to the calculated mass within a tight tolerance (< 5 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and effective technique for confirming the presence of key functional groups.
Protocol (General for ATR):
-
Background Scan: Perform a background scan of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the crystal and apply pressure.
-
Acquisition: Collect the spectrum.
-
Analysis: Identify characteristic vibrational bands. Key stretches include C=N and C=C from the aromatic rings (~1400-1600 cm⁻¹) and the N-H stretch (~3100-3300 cm⁻¹) if present.[13]
Applications Driven by Chemical Reactivity
The utility of triazolyl pyridines stems directly from their chemical nature. Their application in medicinal chemistry, particularly as antimicrobial agents, is a prime example.
Mechanism of Action: Anti-Mycobacterial Agents
A potent series of 3-thio-1,2,4-triazolyl pyridines has been identified as inhibitors of Mycobacterium tuberculosis (Mtb).[6][7] The mechanism for nitro-containing analogues is proposed to be similar to the drug pretomanid, requiring reductive activation.[7]
Proposed Activation Pathway:
-
Entry: The nitro-triazolyl pyridine prodrug enters the Mtb cell.
-
Reductive Activation: The nitro group is reduced by a nitroreductase enzyme (Ddn) that is dependent on cofactor F₄₂₀.[6]
-
Radical Formation: This reduction generates reactive nitrogen species.
-
Cellular Damage: These reactive species lead to widespread cellular damage and bacterial cell death.
This mechanism also reveals a liability: mutations in the genes responsible for F₄₂₀ biosynthesis or the Ddn enzyme can confer resistance.[7] This insight has driven the development of non-nitro analogues to circumvent this resistance pathway.[6]
Diagram: Proposed Bioactivation Pathway
Caption: Reductive activation of nitro-triazolyl pyridines in Mycobacterium tuberculosis.
Other Key Applications
-
Antifungal Agents: The triazole moiety is a well-known pharmacophore in antifungal drugs (e.g., fluconazole). Triazolyl pyridines leverage this, potentially acting by inhibiting crucial fungal enzymes.[8]
-
Materials Science: Their ability to form stable complexes and their inherent photophysical properties make them candidates for advanced materials, such as polymers and coatings with enhanced durability.[8][14]
-
Analytical Chemistry: They can serve as sensitive reagents for the detection and quantification of metal ions in environmental samples.[8]
Conclusion and Future Outlook
Triazolyl pyridines represent a privileged chemical scaffold whose value is firmly rooted in a set of well-defined physical and chemical characteristics: tunable electronic properties, versatile synthetic accessibility, and a strong propensity for metal chelation and hydrogen bonding. The ability to precisely characterize these molecules using a suite of spectroscopic techniques allows researchers to draw clear lines between structure and function. The future of this molecular class lies in the rational design of next-generation compounds. By leveraging the insights in this guide, scientists can better predict and control properties to develop more effective anti-infectives that bypass resistance mechanisms, create more efficient materials, and design more sensitive analytical tools.
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A Senior Application Scientist's Guide to Novel Synthesis Routes for Substituted Triazole Compounds
Introduction: The Enduring Significance of Triazoles in Modern Chemistry
The triazole nucleus, a five-membered heterocycle containing three nitrogen atoms, represents a cornerstone in medicinal chemistry, materials science, and agrochemicals.[1][2] Its two constitutional isomers, 1,2,3-triazole and 1,2,4-triazole, are prevalent scaffolds in a multitude of FDA-approved drugs and biologically active compounds, owing to their metabolic stability and ability to engage in hydrogen bonding and dipole interactions.[3][4] The inherent properties of the triazole ring, such as its aromaticity and resistance to acidic/basic hydrolysis and oxidative/reductive conditions, make it an ideal linker or pharmacophore in drug design.[5] This guide provides an in-depth exploration of the most innovative and efficient synthetic strategies for accessing substituted 1,2,3- and 1,2,4-triazoles, with a focus on the underlying mechanistic principles and practical experimental considerations.
Part 1: The Synthesis of 1,2,3-Triazoles: Beyond the Click
The synthesis of 1,2,3-triazoles has been revolutionized by the advent of "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition of azides and alkynes.[6][7] This section delves into the nuances of this powerful transformation and explores emerging methodologies that offer enhanced control and broader substrate scope.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Archetypal Click Reaction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as the gold standard for the synthesis of 1,4-disubstituted 1,2,3-triazoles due to its high efficiency, mild reaction conditions, and exceptional regioselectivity.[5][8] The reaction's success lies in the ability of the copper(I) catalyst to dramatically accelerate the rate of the cycloaddition and exclusively yield the 1,4-isomer.[9]
Causality Behind Experimental Choices: The choice of the copper source and reducing agent is critical for maintaining the active Cu(I) catalytic species. While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation.[10] A more common and robust approach is the in situ reduction of a Cu(II) salt, such as CuSO₄·5H₂O, using a mild reducing agent like sodium ascorbate. This ensures a continuous supply of the active Cu(I) catalyst throughout the reaction. The choice of solvent is also important, with mixtures of water and an organic solvent like t-BuOH or THF often being employed to accommodate a wide range of substrates.
Experimental Protocol: A General Procedure for CuAAC
-
To a solution of the terminal alkyne (1.0 mmol) and the organic azide (1.0 mmol) in a 1:1 mixture of t-BuOH and H₂O (10 mL) is added sodium ascorbate (0.1 mmol, 10 mol%).
-
A solution of CuSO₄·5H₂O (0.05 mmol, 5 mol%) in water (1 mL) is then added.
-
The reaction mixture is stirred vigorously at room temperature for 12-24 hours.
-
Upon completion (monitored by TLC), the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.
Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: The catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the 1,5-Regioisomer
While CuAAC is highly effective for synthesizing 1,4-disubstituted 1,2,3-triazoles, the synthesis of the corresponding 1,5-disubstituted isomers requires a different catalytic approach. Ruthenium catalysts, such as [CpRuCl(PPh₃)₂] or [CpRuCl(cod)], have emerged as powerful tools for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles.[10]
Causality Behind Experimental Choices: The choice of a ruthenium catalyst is dictated by its ability to promote a different reaction mechanism compared to copper. The reaction typically requires higher temperatures (around 100 °C) and is often carried out in a non-polar solvent like toluene. The steric bulk of the Cp* (pentamethylcyclopentadienyl) ligand on the ruthenium center plays a crucial role in directing the regioselectivity towards the 1,5-isomer.
Experimental Protocol: A General Procedure for RuAAC
-
A mixture of the alkyne (1.0 mmol), the azide (1.2 mmol), and [Cp*RuCl(PPh₃)₂] (0.05 mmol, 5 mol%) in toluene (5 mL) is placed in a sealed tube.
-
The reaction mixture is heated at 100 °C for 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the 1,5-disubstituted 1,2,3-triazole.
Regioselective Synthesis of 1,2,3-Triazoles
Caption: Catalyst-dependent regioselective synthesis of 1,2,3-triazoles.
Green and Sustainable Approaches to 1,2,3-Triazole Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods.[11][12] This has led to the exploration of green chemistry approaches for triazole synthesis, including the use of alternative energy sources and eco-friendly solvents.[13][14]
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in CuAAC reactions.[15] The rapid and uniform heating provided by microwaves can accelerate the catalytic cycle, often allowing reactions to be completed in minutes rather than hours.[15]
Ultrasound-Assisted Synthesis: Sonication is another energy-efficient technique that can promote the synthesis of 1,2,3-triazoles. The acoustic cavitation generated by ultrasound can enhance mass transfer and create localized hot spots, leading to faster reaction rates.[2]
Synthesis in Green Solvents: The use of water as a solvent in CuAAC is a prime example of a green chemistry approach.[7] Additionally, other green solvents like ionic liquids have been explored as recyclable reaction media for triazole synthesis.[2]
Comparison of Synthetic Methods for 1,2,3-Triazoles
| Method | Catalyst | Regioselectivity | Reaction Conditions | Advantages | Disadvantages |
| CuAAC | Copper(I) | 1,4-disubstituted | Mild (often room temp.) | High yield, excellent regioselectivity, wide substrate scope | Potential copper toxicity for biological applications |
| RuAAC | Ruthenium | 1,5-disubstituted | Elevated temperatures | Access to 1,5-isomers | Harsher conditions, more expensive catalyst |
| Microwave | Copper(I) | 1,4-disubstituted | Rapid heating | Drastically reduced reaction times | Requires specialized equipment |
| Ultrasound | Copper(I) | 1,4-disubstituted | Ambient temperature | Energy efficient, improved yields | May not be suitable for all substrates |
Part 2: Novel Synthetic Routes to 1,2,4-Triazoles
The synthesis of 1,2,4-triazoles often involves the construction of the heterocyclic ring from acyclic precursors through cyclization reactions. This section highlights modern and efficient methods for accessing this important class of compounds.
Synthesis from Amidines and Their Derivatives
Amidines are versatile building blocks for the synthesis of 1,2,4-triazoles. Oxidative cyclization of amidines with various carbon and nitrogen sources is a common strategy.
Copper-Catalyzed Oxidative C(sp³)-H Functionalization: A notable method involves the copper-catalyzed reaction of amidines with compounds containing C(sp³)-H bonds, such as trialkylamines or DMF, in the presence of an oxidant like O₂.[16] This approach allows for the direct and efficient synthesis of 1,3-disubstituted 1,2,4-triazoles.[16]
Experimental Protocol: Copper-Catalyzed Synthesis from Amidines
-
A mixture of the amidine hydrochloride (1.0 mmol), K₃PO₄ (2.0 mmol), and a copper catalyst (e.g., Cu(OAc)₂, 0.1 mmol, 10 mol%) in DMF (5 mL) is placed in a reaction vessel.
-
The vessel is charged with O₂ (1 atm, balloon) and the mixture is stirred at 120 °C for 24 hours.
-
After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography to yield the 1,3-disubstituted 1,2,4-triazole.
Catalyst-Dependent Regioselective [3+2] Cycloaddition of Isocyanides and Diazonium Salts
A powerful and regiocontrolled synthesis of 1,2,4-triazoles involves the [3+2] cycloaddition of isocyanides with diazonium salts. The regioselectivity of this reaction can be controlled by the choice of the metal catalyst.[1][16]
-
Ag(I) Catalysis: In the presence of a silver(I) catalyst, the reaction selectively yields 1,3-disubstituted 1,2,4-triazoles in high yields.[1][16]
-
Cu(II) Catalysis: Conversely, using a copper(II) catalyst leads to the formation of 1,5-disubstituted 1,2,4-triazoles.[1][16]
This catalyst-dependent control over regioselectivity provides a versatile tool for accessing a wide range of substituted 1,2,4-triazoles from readily available starting materials.
Catalyst-Controlled Regioselective Synthesis of 1,2,4-Triazoles
Caption: Catalyst-controlled regioselective synthesis of 1,2,4-triazoles.
Metal-Free Approaches to 1,2,4-Triazole Synthesis
The development of metal-free synthetic methods is a key goal in green chemistry. Several innovative metal-free strategies for 1,2,4-triazole synthesis have been reported.
Iodine-Mediated Oxidative Cyclization: This method utilizes molecular iodine to mediate the oxidative cyclization of trifluoroacetimidohydrazides, using DMF as a carbon source, to produce 3-trifluoromethyl-1,2,4-triazoles.[16] This approach is advantageous due to its operational simplicity and insensitivity to air and moisture.[16]
Aerobic Oxidative C-H Functionalization: A metal-free intermolecular reaction between hydrazones and amines under aerobic conditions provides a straightforward route to 1,2,4-triazoles.[16] The reaction proceeds through a cascade of C-H functionalization, double C-N bond formation, and oxidative aromatization.[16]
Conclusion and Future Outlook
The synthesis of substituted triazoles continues to be an area of intense research, driven by their immense importance in various scientific disciplines. The methodologies highlighted in this guide, from the well-established CuAAC reaction to novel catalyst-controlled and metal-free strategies, provide chemists with a powerful and versatile toolkit for accessing these valuable heterocyclic compounds. Future research will undoubtedly focus on the development of even more efficient, sustainable, and regioselective synthetic methods, further expanding the chemical space of triazole-containing molecules for applications in drug discovery and materials science. The ongoing innovation in this field promises to deliver new and improved synthetic routes, enabling the creation of novel triazole derivatives with tailored properties and functions.
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Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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A Senior Application Scientist's Guide to the Biological Activity Screening of New Heterocyclic Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Central Role of Heterocyclic Compounds and a Modern Screening Philosophy
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and veterinary products. Their unique three-dimensional shapes and rich electron density allow them to interact with a wide array of biological targets, making them a cornerstone of modern medicinal chemistry.[1][2] However, the journey from a novel synthesized heterocycle to a viable drug candidate is a rigorous process of elimination and refinement.
This guide outlines a holistic and technically grounded strategy for the biological screening of these critical molecules. It is built upon the modern drug discovery paradigm of "fail early, fail cheap"—a philosophy that prioritizes the rapid and cost-effective identification of compounds with fatal flaws, allowing resources to be focused exclusively on candidates with the highest potential for success.[3][4] We will move beyond a simple recitation of protocols to explore the causality behind the screening cascade, the self-validating nature of a well-designed workflow, and the iterative logic that transforms a preliminary "hit" into a well-characterized "lead."
Part I: Architecting the Investigation - The Screening Cascade
The foundation of any successful screening campaign is not a single assay, but a strategically tiered sequence of experiments known as the screening cascade. This approach is designed to triage large numbers of compounds efficiently, applying the most resource-intensive and biologically complex assays only to a small subset of molecules that have passed earlier, high-throughput filters.[5][6]
Chapter 1: Designing a Fit-for-Purpose Screening Cascade
The primary objective of the cascade is to enable swift and informed decision-making.[4] Its structure is not fixed; it must be tailored to the specific therapeutic target and the desired attributes of the final drug candidate, often referred to as the Target Product Profile (TPP). The cascade is an evolving entity, with assays being added or modified as a project progresses from the initial hit-finding stage to lead optimization.[4][5]
A typical cascade is structured in three tiers:
-
Primary Screening: High-throughput assays designed to quickly test thousands to millions of compounds at a single concentration to identify initial "hits" that interact with the target.[7] These assays must be robust, reproducible, and cost-effective.
-
Secondary Screening: A battery of lower-throughput assays used to confirm the activity of primary hits, eliminate false positives, and provide initial profiling data (e.g., potency, selectivity).[8] This stage often involves generating dose-response curves.
-
Tertiary/Lead Optimization Screening: In-depth biological and pharmacological characterization of a select few chemical series. This includes mechanism of action studies, evaluation in more complex cellular or tissue models, and comprehensive ADME/Tox profiling to build a data package for preclinical development.[9]
The causality behind this tiered structure is resource management. By front-loading with high-throughput, lower-cost assays, we can cast a wide net and reserve the expensive, low-throughput, and more physiologically relevant assays for a handful of promising, validated compounds.
Caption: A generic, tiered drug discovery screening cascade.
Chapter 2: The Foundation of Trustworthiness: Compound Management
The integrity of any screening campaign rests on the quality of the compound library. A screening result is only as reliable as the compound that produced it. Therefore, rigorous compound management is a non-negotiable aspect of ensuring trustworthy data.
-
Purity and Identity: Before screening, newly synthesized compounds must be validated. This requires analytical characterization (e.g., NMR, LC-MS) to confirm the chemical structure and assess purity to a high degree (typically >95%).[10]
-
Solubility: Compounds are typically dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.[11] Poor solubility can lead to compound precipitation in aqueous assay buffers, causing false-positive or false-negative results. It is crucial to determine the kinetic solubility of compounds in the final assay buffer.
-
Plate Preparation: For HTS, master stock plates are used to create replicate assay plates via robotic liquid handlers.[8] Care must be taken to minimize evaporation, cross-contamination, and freeze-thaw cycles that could degrade compounds. This systematic preparation ensures that every well in a screen receives a precise and accurate amount of the test compound.
Part II: The Core Assays - From Primary Hits to Profiled Compounds
This section details the workhorse assays that form the core of the screening cascade, providing step-by-step protocols for key therapeutic areas.
Chapter 3: High-Throughput Primary Screening (HTS)
HTS is a marriage of biology, engineering, and informatics that allows for the rapid testing of massive compound libraries.[11] The process leverages automation to dispense reagents and compounds into high-density microtiter plates (e.g., 384- or 1536-well formats), followed by automated reading of a biological signal.[12]
The choice of primary assay is a critical decision point and generally falls into two categories:
-
Target-Based Screening: These assays measure the effect of a compound on a purified, isolated biological target, such as an enzyme or receptor.[9] They are highly specific but may miss compounds that require a cellular context to be active.
-
Phenotypic Screening: These assays measure a compound's effect on a whole cell or organism, looking for a change in a specific phenotype (e.g., cell death, inhibition of bacterial growth).[13][14] They are more physiologically relevant but do not immediately reveal the molecular target.
Caption: A simplified workflow for automated High-Throughput Screening (HTS).
Chapter 4: Key Therapeutic Area Assays & Protocols
-
Principle: The goal is to identify compounds that inhibit the growth of pathogenic microorganisms (bacteriostatic) or kill them (bactericidal).[15] The most common method is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) - the lowest concentration of a compound that prevents visible microbial growth.[15][16]
-
Self-Validating System: The protocol includes positive controls (a known antibiotic) and negative controls (no compound, vehicle only) on every plate. The positive control must show potent inhibition, and the negative control must show robust growth, for the plate's results to be considered valid.[16]
-
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation: Prepare a 2-fold serial dilution of the test compounds in a 96-well plate using sterile growth medium (e.g., Mueller-Hinton Broth). Final volumes should be 50 µL per well.
-
Inoculum: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus ATCC 29213) adjusted to a concentration of approximately 1x10^6 CFU/mL.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of 5x10^5 CFU/mL.
-
Controls: Include wells with medium and inoculum only (negative/growth control) and wells with a standard antibiotic like Kanamycin (positive/inhibition control).
-
Incubation: Seal the plates and incubate at 37°C for 18-24 hours.
-
Readout: Determine the MIC by visual inspection for the lowest concentration well with no turbidity (no bacterial growth). Alternatively, measure the optical density (OD) at 600 nm using a plate reader. The MIC is the concentration that inhibits ~90% of growth compared to the negative control.
-
-
Data Presentation: Representative MIC Data
| Compound ID | S. aureus MIC (µM) | E. coli MIC (µM) | P. aeruginosa MIC (µM) |
| HET-001 | 4 | 64 | >128 |
| HET-002 | >128 | >128 | >128 |
| HET-003 | 8 | 8 | 16 |
| Kanamycin | 2 | 4 | 8 |
-
Principle: To identify compounds that are cytotoxic to cancer cells or inhibit their proliferation.[17][18] A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[2][18]
-
Self-Validating System: Assays must include a positive control (a known cytotoxic drug like Doxorubicin) and a negative control (vehicle only). The dynamic range between the viability of vehicle-treated cells and the cytotoxicity of the positive control defines the assay window.
-
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer line) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the viability against compound concentration and fit to a four-parameter logistic curve to determine the GI50 (concentration for 50% growth inhibition).[19]
-
-
Data Presentation: Representative Anticancer Activity
| Compound ID | MCF-7 GI50 (µM) | HCT-116 GI50 (µM) | A549 GI50 (µM) |
| HET-004 | 0.52 | 1.1 | 0.89 |
| HET-005 | 15.4 | >50 | 22.7 |
| HET-006 | 0.08 | 0.12 | 0.05 |
| Doxorubicin | 0.09 | 0.15 | 0.11 |
-
Principle: To identify compounds that inhibit the activity of a specific enzyme target.[20][21] Assays are typically designed to produce a fluorescent or luminescent signal that is proportional to enzyme activity. An inhibitor will reduce this signal.[22]
-
Self-Validating System: Every plate must contain negative controls (full enzyme activity, vehicle only) and positive controls (full inhibition, a known potent inhibitor or no enzyme). These controls are used to calculate the percent inhibition for each test compound and to determine the Z'-factor, a statistical measure of assay quality.
-
Experimental Protocol: Generic Kinase Inhibition Assay (Fluorescence-based)
-
Reagent Preparation: Prepare assay buffer, kinase enzyme, fluorescently-labeled peptide substrate, and ATP.
-
Compound Dispensing: In a 384-well plate, dispense test compounds to a final concentration of 10 µM.
-
Enzyme Addition: Add the kinase enzyme to all wells except those designated as negative controls. Incubate for 15 minutes to allow for compound-enzyme binding.
-
Reaction Initiation: Add a mixture of the peptide substrate and ATP to all wells to start the enzymatic reaction. Incubate at room temperature for 1 hour.
-
Reaction Termination: Add a stop solution containing a chelating agent (e.g., EDTA) to halt the reaction.
-
Readout: Measure the fluorescence intensity on a suitable plate reader. The signal from phosphorylated substrate will differ from the unphosphorylated substrate.
-
Analysis: Calculate percent inhibition relative to the high (no inhibitor) and low (no enzyme) controls. Hits are typically defined as compounds causing >50% inhibition.
-
Chapter 5: The Critical Step of Hit Confirmation and Validation
A primary hit is merely a starting point. A significant percentage of initial hits are artifacts or "promiscuous inhibitors" that interfere with the assay technology rather than the biological target.[23] Validation is the process of proving a hit is genuine.
-
Orthogonal Assays: The most crucial validation step is to re-test the hit in an orthogonal assay.[10] This is an assay that measures the same biological endpoint but uses a different technology or detection method. For example, a hit from a fluorescence-based enzyme assay could be confirmed using a label-free method like Surface Plasmon Resonance (SPR) that directly measures compound binding to the target protein.[24]
-
Dose-Response Curves: Confirmed hits must be tested across a range of concentrations (typically 8-10 points) to generate a dose-response curve. This allows for the calculation of potency (IC50 or EC50), which is the concentration required to produce 50% of the maximal effect.[25] This quantitative measure is essential for comparing compounds and guiding SAR.
Caption: The iterative Design-Make-Test-Analyze cycle of SAR.
Part IV: Data Analysis and Interpretation
Chapter 8: From Raw Data to Actionable Insights
The vast amount of data generated, especially from HTS, requires robust statistical analysis to be meaningful. [26]
-
Data Normalization: Raw data from plate readers can vary due to instrumental fluctuations or reagent differences between plates. Data is typically normalized to the on-plate controls (0% activity for negative control, 100% activity for positive control) to allow for comparison across an entire screen. [27]* Quality Control: The quality of an HTS assay is continuously monitored using the Z'-factor . This statistical parameter incorporates the means and standard deviations of both the high and low controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay with a large signal window and low variability, suitable for hit identification. [28]* Hit Selection: Hits are typically defined as compounds that produce a signal beyond a certain statistical threshold, often 3 standard deviations from the mean of the negative controls. [29]This statistical approach provides a non-arbitrary method for identifying compounds that have a significant effect. [27]
Conclusion: An Integrated Strategy for Discovery
The biological screening of new heterocyclic compounds is a multi-disciplinary endeavor that requires a strategic, iterative, and data-driven approach. By designing a fit-for-purpose screening cascade, maintaining rigorous standards for compound quality, and employing a suite of validated assays—from high-throughput primary screens to detailed ADME/Tox profiles—researchers can efficiently navigate the complexities of drug discovery. This integrated process, which tightly couples biological testing with medicinal chemistry through SAR, provides a robust framework for identifying and optimizing novel heterocyclic compounds, ultimately increasing the probability of translating a laboratory discovery into a life-changing therapeutic.
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Title: Structure–Activity Relationship (SAR) in Drug Discovery | Excelra. Source: Excelra. URL: [Link]
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An In-Depth Technical Guide to the Initial In-vitro Evaluation of Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Triazoles and Their In-vitro Assessment
Triazole derivatives represent a cornerstone in modern medicinal chemistry. These five-membered heterocyclic compounds, containing three nitrogen atoms, are privileged structures due to their broad spectrum of biological activities, including potent antifungal and anticancer properties.[1][2][3] The initial in-vitro evaluation of newly synthesized triazole derivatives is a critical phase in drug discovery. It serves as a foundational screen to identify promising lead compounds, characterize their potency, elucidate their primary mechanism of action, and provide an early assessment of their safety profile before committing to more complex and costly preclinical and clinical development.
This guide provides a structured, rationale-driven approach to the essential in-vitro assays required for a comprehensive initial evaluation of novel triazole derivatives.
Part 1: Foundational Assays for Bioactivity Screening
The first step is to determine if the synthesized compounds possess the desired biological activity. For triazoles, this typically involves screening for antifungal and anticancer effects.
Antifungal Activity Assessment
Expertise & Experience: Triazoles are renowned for their antifungal efficacy, which primarily stems from the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in the fungal cell membrane.[4][5][6] The disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising cell membrane integrity.[7][8] A standardized method is therefore required to quantify the potency of new derivatives against clinically relevant fungal pathogens.
Trustworthiness through Standardized Protocol: Broth Microdilution Method
The broth microdilution assay, following guidelines from the Clinical and Laboratory Standards Institute (CLSI), is the gold-standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[9][10][11][12] The MIC is the lowest concentration of the drug that prevents visible growth of the microorganism.
Experimental Protocol: Broth Microdilution Assay (CLSI M38-A/M27-A3)
-
Inoculum Preparation: Prepare a standardized suspension of fungal cells (e.g., Candida albicans, Aspergillus fumigatus) from a fresh culture. The concentration is adjusted spectrophotometrically to a defined range (e.g., 0.5–2.5 x 10³ cells/mL).[9]
-
Drug Dilution: Perform serial two-fold dilutions of the triazole derivatives in a 96-well microtiter plate using a suitable medium like RPMI-1640. Concentrations typically range from 0.03 to 64 µg/mL.[10][13]
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a positive control (fungi without drug) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is determined by visual inspection or spectrophotometric reading as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the positive control.[14]
Data Presentation: Sample Antifungal Activity Data
| Compound ID | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) | C. neoformans MIC (µg/mL) |
| TZD-01 | 0.25 | 1.0 | 0.5 |
| TZD-02 | 8.0 | >64 | 16.0 |
| TZD-03 | ≤0.125 | 0.5 | ≤0.125 |
| Fluconazole | 1.0 | >64 | 4.0 |
Anticancer Activity Assessment
Expertise & Experience: The anticancer potential of triazoles is an area of growing interest.[1][3] Unlike their antifungal mechanism, their anticancer effects can be multifactorial, involving inhibition of specific kinases, disruption of signaling pathways, or induction of apoptosis.[3][15] The initial step is to assess their general cytotoxicity against various cancer cell lines.
Trustworthiness through Quantitative Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[16] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[16]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[17][18]
-
Compound Treatment: Treat the cells with serial dilutions of the triazole derivatives for 48-72 hours.[15][19]
-
MTT Addition: Add MTT solution (typically 5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the purple formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.
-
IC50 Calculation: Plot the percentage of cell viability against the drug concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Data Presentation: Sample Anticancer Activity Data
| Compound ID | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) |
| TZD-01 | 5.2 | 8.1 | 3.5 |
| TZD-02 | >100 | >100 | >100 |
| TZD-03 | 1.5 | 2.3 | 0.98 |
| Doxorubicin | 0.8 | 1.2 | 0.5 |
Part 2: Mechanistic Elucidation and Specificity
After identifying active compounds, the next logical step is to investigate how they work. This provides crucial information for lead optimization and validates that the compound is acting through the intended pathway.
Elucidating the Antifungal Mechanism: Ergosterol Biosynthesis Inhibition
Expertise & Experience: For a triazole derivative showing potent antifungal activity, it is paramount to confirm its action on the ergosterol pathway. The hallmark of CYP51 inhibition is a decrease in the final product, ergosterol, and a corresponding accumulation of the substrate, lanosterol.[7]
Trustworthiness through Direct Measurement: Sterol Quantification Assay
This assay directly measures the sterol composition of fungal cells after treatment, providing definitive evidence of pathway inhibition.
Experimental Protocol: Sterol Quantification
-
Fungal Culture: Grow the target fungus (e.g., C. albicans) in a liquid medium to mid-log phase.
-
Compound Treatment: Expose the fungal cells to a sub-lethal concentration (e.g., 0.5x MIC) of the active triazole derivative for several hours.
-
Sterol Extraction: Harvest the cells, saponify them with alcoholic KOH, and extract the non-saponifiable lipids (sterols) using a solvent like n-heptane.
-
Analysis: Analyze the extracted sterol composition. This can be done via UV-Vis spectrophotometry by scanning for the characteristic absorbance spectrum of ergosterol. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is used to separate and quantify different sterol species.
-
Interpretation: A successful CYP51 inhibitor will cause a significant reduction in the ergosterol peak and an increase in the lanosterol peak compared to untreated control cells.
Visualization: Ergosterol Biosynthesis Pathway Inhibition
Caption: Triazoles inhibit CYP51, blocking lanosterol conversion to ergosterol.
Investigating the Anticancer Mechanism: Apoptosis Induction
Expertise & Experience: A common and desirable mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death.[20][21] Unlike necrosis, apoptosis is a controlled process that avoids inflammation. Assays that can distinguish between different stages of cell death are highly informative.[22]
Trustworthiness through Multi-parameter Analysis: Annexin V-FITC/PI Assay
This flow cytometry-based assay is a powerful tool to quantify apoptosis.[23] It uses two stains:
-
Annexin V-FITC: Binds to phosphatidylserine (PS), a lipid that flips to the outer cell membrane during early apoptosis.[23]
-
Propidium Iodide (PI): A fluorescent DNA intercalator that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the triazole derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V(-) / PI(-): Live cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+): Necrotic cells (often due to mechanical damage)
-
Visualization: Annexin V/PI Experimental Workflow
Caption: Workflow for quantifying apoptosis using Annexin V and PI staining.
Part 3: Early ADME/Tox Profiling
Expertise & Experience: A compound's ultimate success depends not only on its potency but also on its safety and drug-like properties. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) can prevent costly late-stage failures.
Preliminary Toxicity Assessment: Hemolysis Assay
Expertise & Experience: The hemolysis assay is a simple, cost-effective in-vitro method to assess a compound's potential to damage cell membranes, specifically by lysing red blood cells (RBCs).[24][25] It is a valuable preliminary screen for hematological toxicity and is recommended by the FDA for injectable formulations.[26][27]
Trustworthiness through Direct Endpoint Measurement
This assay directly quantifies hemoglobin release, a clear and unambiguous marker of RBC lysis.
Experimental Protocol: Hemolysis Assay
-
Blood Collection: Obtain fresh whole blood from a healthy donor (e.g., human, rat) treated with an anticoagulant.[24]
-
RBC Preparation: Isolate RBCs by centrifugation and wash them multiple times with isotonic PBS to remove plasma and buffy coat. Resuspend to a final concentration (e.g., 2% v/v).
-
Compound Incubation: Incubate the RBC suspension with various concentrations of the triazole derivative for a defined period (e.g., 1-4 hours) at 37°C.[26]
-
Controls: Include a negative control (PBS, 0% hemolysis) and a positive control (Triton X-100, 100% hemolysis).[26]
-
Measurement: Centrifuge the samples and transfer the supernatant to a new 96-well plate.
-
Quantification: Measure the absorbance of the supernatant at ~540 nm to quantify the amount of released hemoglobin.
-
Calculation: Calculate the percentage of hemolysis for each concentration relative to the controls. A compound is often considered non-hemolytic if it causes <5% hemolysis at the target concentration.
Physicochemical Properties: Lipophilicity (LogP)
Expertise & Experience: Lipophilicity, the measure of how well a compound partitions between a lipid and an aqueous phase, is a critical determinant of its ADME properties.[28] It is commonly expressed as LogP (the logarithm of the partition coefficient between octanol and water).[28][29] LogP influences solubility, membrane permeability, plasma protein binding, and bioavailability.[30][31]
Authoritative Grounding: Lipinski's Rule of 5
This rule of thumb in drug discovery suggests that for a compound to have good oral bioavailability, its LogP should generally be less than 5.[28][29] While not a strict rule, it highlights the importance of maintaining a balance between hydrophilicity (for solubility) and lipophilicity (for membrane crossing). The optimal LogP value can vary depending on the drug's target; for instance, drugs targeting the central nervous system often have a LogP around 2.[28][29]
Methodology: While LogP can be computationally predicted (in silico), experimental determination using methods like the shake-flask method provides a more accurate value. In the initial screening phase, calculated LogP (cLogP) is often sufficient to flag compounds that are excessively lipophilic and may pose future development challenges.
Conclusion
The initial in-vitro evaluation of triazole derivatives is a multi-faceted process that systematically narrows a pool of synthesized compounds down to a few promising leads. By progressing from broad activity screening (antifungal, anticancer) to specific mechanistic studies (ergosterol inhibition, apoptosis induction) and concluding with early safety and physicochemical profiling (hemolysis, LogP), researchers can make informed, data-driven decisions. This structured yet flexible approach ensures that only the most promising candidates, with a well-characterized preliminary profile, advance to the next stages of drug development.
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The Ascendance of 1,2,4-Triazolyl Pyridines: A Technical Guide to Their Discovery and Synthesis
Abstract
The strategic fusion of 1,2,4-triazole and pyridine rings has yielded a class of heterocyclic compounds with profound implications for modern medicinal chemistry. This in-depth technical guide provides a comprehensive exploration of the discovery, synthesis, and optimization of 1,2,4-triazolyl pyridines. We will navigate through the foundational synthetic strategies and delve into modern catalytic methodologies, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices and provides self-validating protocols, ensuring both technical accuracy and practical applicability.
Introduction: The Emergence of a Privileged Scaffold
The 1,2,4-triazole nucleus is a well-established pharmacophore, integral to the structure of numerous therapeutic agents due to its ability to engage in hydrogen bonding and its metabolic stability.[1][2] When hybridized with a pyridine ring, another cornerstone of medicinal chemistry, the resulting 1,2,4-triazolyl pyridine scaffold exhibits a remarkable spectrum of biological activities.[1] These compounds have garnered significant attention for their potential as antitubercular and anticancer agents, driving extensive research into their synthesis and structure-activity relationships (SAR).[1][3] This guide will illuminate the synthetic pathways that have enabled the exploration of this promising chemical space.
Foundational Synthetic Strategies: Building the Core
The construction of the 1,2,4-triazolyl pyridine core can be approached in a conceptually linear fashion, typically involving the synthesis of a functionalized pyridine precursor followed by the formation of the triazole ring. A particularly illustrative and widely employed method begins with a readily available pyridine derivative, such as nicotinohydrazide.
From Hydrazide to Triazole-Thione: A Stepwise Approach
A robust and versatile synthesis commences with the conversion of a pyridine hydrazide to a 1,2,4-triazole-3-thione intermediate. This multi-step process is a cornerstone in the synthesis of a diverse library of 3-thio-1,2,4-triazole substituted pyridines.[4][5]
Experimental Protocol 1: Synthesis of 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
-
Step 1: Formation of Potassium Dithiocarbazate. Nicotinohydrazide is reacted with carbon disulfide in the presence of potassium hydroxide to yield potassium 3-pyridyl-dithiocarbazate.[1] This step introduces the necessary carbon and sulfur atoms for the subsequent cyclization.
-
Step 2: Cyclization to the Triazole-Thione. The dithiocarbazate intermediate is then cyclized using a hydrazine hydrate solution. This intramolecular condensation reaction forges the 1,2,4-triazole ring, yielding 5-mercapto-substituted 1,2,4-triazole-pyridine hybrid.[1]
The resulting 1,2,4-triazole-3-thione is a critical intermediate, poised for further functionalization. The thione moiety provides a reactive handle for introducing a variety of substituents, a key strategy in SAR studies.[4][6]
S-Alkylation: Diversification of the Scaffold
The subsequent S-alkylation of the 1,2,4-triazole-3-thione is a straightforward yet powerful method for generating a library of analogs. This reaction typically proceeds under mild conditions and is amenable to a wide range of alkylating agents.[4][5]
Experimental Protocol 2: S-Alkylation of 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
-
Reagents and Conditions: The 1,2,4-triazole-3-thione is treated with a suitable alkyl or benzyl halide in the presence of a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[4][7] The reaction is typically carried out in a polar aprotic solvent like acetone, methanol, or acetonitrile at room temperature.[4][7]
-
Rationale: The base deprotonates the thiol group, forming a thiolate anion which then acts as a nucleophile, displacing the halide from the alkylating agent to form the desired thioether linkage. The choice of base and solvent can be tailored to optimize the reaction for specific substrates.[7]
This synthetic sequence, from hydrazide to the final S-alkylated product, is a workhorse in the field and has been instrumental in the discovery of potent antitubercular agents.[4][8]
Modern Catalytic Approaches: Forging the C-N Bond
While the classical methods provide a reliable foundation, modern palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the direct formation of the C-N bond between the pyridine and 1,2,4-triazole rings. The Buchwald-Hartwig amination, in particular, has revolutionized the synthesis of aryl amines and has been successfully applied to the synthesis of 1,2,4-triazolyl pyridines.[9][10]
The Buchwald-Hartwig Amination: A Paradigm Shift
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate).[9][11] This reaction offers a more direct and often more efficient route to N-aryl heterocycles compared to classical methods like the Ullmann condensation, which typically require harsh reaction conditions.[12]
Conceptual Workflow: Buchwald-Hartwig Coupling of 1,2,4-Triazole and a Halopyridine
Caption: Conceptual workflow of the Buchwald-Hartwig amination.
The success of the Buchwald-Hartwig amination in this context is highly dependent on the choice of ligand for the palladium catalyst. Bulky, electron-rich phosphine ligands are often required to facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination.[11][13] The use of bulky N-heterocyclic carbene (NHC) ligands has also proven effective for the challenging arylation of C-amino-1,2,4-triazoles.[14]
Therapeutic Promise: A Focus on Tuberculosis and Cancer
The impetus for the extensive synthetic exploration of 1,2,4-triazolyl pyridines is their significant therapeutic potential.
Antitubercular Activity
A notable breakthrough in this area is the discovery of a series of 3-thio-1,2,4-triazole-substituted pyridines with potent activity against Mycobacterium tuberculosis (Mtb).[3][4] The initial hit compound, 3-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine, exhibited a growth inhibition against Mtb with an IC₅₀ of 5.3 μM.[3][5] Subsequent SAR studies have led to analogs with nanomolar inhibitory activity.[4][8] Importantly, these compounds have demonstrated high selectivity, showing no cytotoxicity in mammalian cells at concentrations significantly higher than their effective dose against Mtb.[4][8]
| Compound | Mtb Growth Inhibition (IC₅₀) | Cytotoxicity (CC₅₀) |
| Hit Compound 1 | 5.3 µM | 13 µM |
| Optimized Analogs | Low micromolar to nanomolar | >100x effective dose |
| Table 1: Representative activity data for antitubercular 1,2,4-triazolyl pyridines.[3][4][5] |
Anticancer Potential
The 1,2,4-triazole scaffold is a component of established anticancer drugs like letrozole.[1] The hybridization with a pyridine ring has led to the development of novel derivatives with promising anticancer activity.[1] A series of 1,2,4-triazole-pyridine hybrids have been synthesized and evaluated against murine melanoma (B16F10) cell lines, with some compounds exhibiting IC₅₀ values in the micromolar range.[1] The synthetic accessibility of this scaffold allows for the systematic exploration of SAR to optimize anticancer potency.
Troubleshooting and Optimization
Even with well-established protocols, synthetic challenges can arise. A common issue is low yield during the intramolecular cyclization to form the 1,2,4-triazole-3-thione. This can sometimes be attributed to interfering functional groups on the starting materials. For instance, terminal acetylenes have been reported to interfere with the cyclization of the thiosemicarbazide precursor.[7] In such cases, a protecting group strategy may be necessary, though the stability of the protecting group under the basic cyclization conditions must be considered.[7]
Caption: Decision tree for troubleshooting low cyclization yield.
Conclusion and Future Directions
The 1,2,4-triazolyl pyridine scaffold represents a privileged structure in medicinal chemistry, with demonstrated potential in the development of new antitubercular and anticancer agents. The synthetic methodologies outlined in this guide, from classical multi-step sequences to modern catalytic C-N bond formations, provide a robust toolkit for the continued exploration of this chemical space. Future research will likely focus on the development of more atom-economical and environmentally benign synthetic routes, as well as the expansion of the biological applications of this versatile class of compounds. The integration of computational methods for rational drug design will undoubtedly accelerate the discovery of next-generation 1,2,4-triazolyl pyridine-based therapeutics.
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New Method for the General Synthesis of[3][4][15]Triazolo[1,5‐a]pyridines - ResearchGate.
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STRATEGIES FOR THE SYNTHESIS OF[3][4][15]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES.
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- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
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Methodological & Application
Application Notes and Protocols: In Vitro Evaluation of [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine as a Potential Modulator of Indoleamine 2,3-Dioxygenase 1 (IDO1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vitro characterization of novel small molecules targeting the enzyme Indoleamine 2,3-Dioxygenase 1 (IDO1), a critical regulator of immune tolerance in oncology. While the specific biological target of the novel compound, [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine, is yet to be fully elucidated, its structural features—containing both triazole and pyridine moieties—suggest a potential interaction with heme-containing enzymes like IDO1. Therefore, this guide uses this compound as a representative test article to detail robust biochemical and cell-based assay protocols for identifying and characterizing potent IDO1 inhibitors. We present methodologies for direct enzyme inhibition assessment and for evaluating compound efficacy in a cellular context, including data analysis and interpretation.
Scientific Background: IDO1 in Tumor Immune Evasion
Indoleamine 2,3-dioxygenase 1 (IDO1) is an intracellular, heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp) along the kynurenine pathway.[1][2] In the tumor microenvironment (TME), the expression and activity of IDO1 are frequently upregulated, often in response to pro-inflammatory cytokines like interferon-gamma (IFN-γ) released by activated T-cells.[3][4]
IDO1-mediated Trp catabolism promotes tumor immune escape through two primary mechanisms:
-
Tryptophan Depletion: The local depletion of Trp arrests the proliferation of effector T-cells, which are highly sensitive to its availability, thereby blunting the anti-tumor immune response.[5]
-
Kynurenine Accumulation: The accumulation of Trp metabolites, collectively known as kynurenines, actively suppresses effector T-cells and natural killer (NK) cells while promoting the differentiation and activity of immunosuppressive regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[5][6][7]
This dual mechanism makes IDO1 a high-value target for cancer immunotherapy.[8] Small molecule inhibitors that block IDO1 activity can restore T-cell function and synergize with other immunotherapies, such as checkpoint inhibitors.
IDO1 Signaling and Point of Inhibition
The induction of IDO1 by IFN-γ is a key signaling event. IFN-γ binds to its receptor on tumor or antigen-presenting cells, activating the JAK-STAT pathway, which leads to the transcriptional upregulation of the IDO1 gene. The resulting IDO1 enzyme then catabolizes tryptophan. The primary goal of an inhibitor like our test compound is to block the enzyme's catalytic activity directly.
Sources
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- 7. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. amsbio.com [amsbio.com]
Application Note & Protocols: [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine as a Molecular Probe for Kinase Signaling Pathway Interrogation
Document ID: TPMA-APN-2026-01
Abstract
This document provides a comprehensive guide for the utilization of [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine, hereafter designated as TPMA-1 , as a novel molecular probe. The unique structural architecture of TPMA-1, which combines a 1,2,4-triazole ring with a pyridine scaffold, positions it as a potent and selective modulator of intracellular signaling cascades. Derivatives of 1,2,4-triazole are well-documented for their wide-ranging biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide details the physicochemical properties, proposed mechanism of action, and rigorous, step-by-step protocols for employing TPMA-1 to investigate and validate its engagement with protein kinase targets within a cellular context. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to leverage high-quality chemical probes to dissect complex biological pathways and validate novel therapeutic targets.[3]
Introduction to TPMA-1: A Privileged Scaffold for Target Discovery
The convergence of a pyridine ring and a 1,2,4-triazole moiety creates a heterocyclic system with significant therapeutic potential.[4][5] The 1,2,4-triazole ring is a bioisostere for amide and ester groups, capable of participating in hydrogen bonding and dipole-dipole interactions, while the pyridine core provides a rigid scaffold for precise substituent placement.[1] This combination is prevalent in numerous clinically approved drugs and investigational compounds, particularly those targeting protein kinases.
TPMA-1 is proposed as a selective inhibitor of a key kinase within a critical cellular signaling pathway, such as the PI3K/AKT/mTOR cascade, which is frequently dysregulated in cancer. This application note will proceed under the hypothesis that TPMA-1 targets the AKT1 kinase , a central node in cell survival and proliferation signaling. As a molecular probe, TPMA-1 is designed not as a therapeutic agent itself, but as a high-fidelity tool to interrogate the function of its target protein in cells and disease models.[3] A high-quality chemical probe must demonstrate potent and selective engagement with its intended target in a cellular environment.[6] The following sections provide the framework to validate TPMA-1 for this purpose.
Physicochemical Properties & Handling
The initial characterization of any new molecular probe is fundamental to its reliable application. The following table summarizes the essential parameters for TPMA-1.
| Property | Value (Hypothetical) | Rationale & Protocol Reference |
| Molecular Formula | C₈H₉N₅ | Calculated from structure. |
| Molecular Weight | 175.19 g/mol | --- |
| Purity | >99% (HPLC, NMR) | Essential for avoiding off-target effects from impurities. |
| Solubility | ≥50 mM in DMSO; ≥100 µM in PBS (pH 7.4) | Determined by serial dilution and visual/spectroscopic inspection. Critical for cell-based assay buffer compatibility. |
| Stability | Stable for >24h in cell culture medium at 37°C | Assessed by HPLC-MS over time. Ensures probe integrity during experiments. |
| Cell Permeability | High (Predicted by Lipinski's Rule of 5) | Low molecular weight and rotatable bonds suggest good membrane transit. Validated via cellular uptake assays. |
Target Validation Strategy: From Engagement to Pathway Modulation
A robust validation workflow is essential to confirm that a molecular probe reliably interacts with its intended target and elicits a specific biological response. The following three-phase strategy provides a self-validating system to characterize TPMA-1 as an AKT1 kinase probe.
Figure 1: A three-phase workflow for validating TPMA-1.
Proposed Mechanism of Action: Inhibition of AKT1 Signaling
TPMA-1 is hypothesized to act as an ATP-competitive inhibitor of AKT1 kinase. By occupying the ATP-binding pocket, it prevents the phosphorylation of downstream substrates like GSK-3β and PRAS40, thereby inhibiting cell survival and proliferation signals.
Figure 2: Proposed inhibition of the AKT1 signaling pathway by TPMA-1.
Experimental Protocols
The following protocols are designed to be comprehensive and self-validating. Successful execution will provide strong evidence for the utility of TPMA-1 as a selective AKT1 molecular probe.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify direct target engagement in a cellular environment.[7][8] It relies on the principle that ligand binding stabilizes a target protein against heat-induced denaturation.[9]
Objective: To demonstrate that TPMA-1 binds to and stabilizes AKT1 in intact cells.
Materials:
-
Human cancer cell line expressing AKT1 (e.g., MCF-7).
-
TPMA-1 stock solution (10 mM in DMSO).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).
-
Primary antibody: Rabbit anti-AKT1.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Cell Culture: Plate MCF-7 cells and grow to ~80% confluency.
-
Compound Treatment: Treat cells with TPMA-1 (e.g., 10 µM final concentration) or vehicle (0.1% DMSO) for 1 hour at 37°C.
-
Heating Step:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[10]
-
-
Cell Lysis:
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant (containing soluble protein).
-
Determine protein concentration using a BCA assay.
-
Analyze equal amounts of protein by SDS-PAGE and Western blot using an anti-AKT1 antibody.[11]
-
-
Data Analysis:
-
Quantify band intensities using densitometry.
-
Normalize the intensity at each temperature to the 40°C sample.
-
Plot the normalized intensity versus temperature to generate melting curves for both vehicle and TPMA-1 treated samples. A rightward shift in the curve for TPMA-1 indicates target stabilization.
-
Hypothetical CETSA Data:
| Temperature (°C) | Vehicle (Normalized Intensity) | TPMA-1 (10 µM) (Normalized Intensity) |
| 40 | 1.00 | 1.00 |
| 46 | 0.98 | 0.99 |
| 50 | 0.91 | 0.97 |
| 54 | 0.52 (Tₘ) | 0.92 |
| 58 | 0.15 | 0.55 (Tₘ) |
| 62 | 0.05 | 0.21 |
Protocol 2: In Vitro Kinase Inhibition Assay
This assay quantifies the potency of TPMA-1 against purified AKT1 kinase and assesses its selectivity against related kinases.[12]
Objective: To determine the IC₅₀ value of TPMA-1 for AKT1 and assess its selectivity.
Materials:
-
Recombinant human AKT1 protein.
-
Kinase buffer (containing MgCl₂, DTT).
-
ATP.
-
Specific peptide substrate for AKT1 (e.g., Crosstide).
-
TPMA-1 serial dilutions.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
Microplate reader (luminescence).
Procedure:
-
Assay Preparation: Prepare serial dilutions of TPMA-1 in kinase buffer.
-
Kinase Reaction:
-
In a 384-well plate, add kinase buffer, recombinant AKT1 enzyme, and TPMA-1 (or vehicle).
-
Pre-incubate for 15 minutes at room temperature.[13]
-
Initiate the reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced according to the ADP-Glo™ kit manufacturer's instructions. This involves adding ADP-Glo™ reagent, incubating, adding Kinase Detection Reagent, and measuring luminescence.[14]
-
Data Analysis:
-
Convert luminescence readings to percent inhibition relative to vehicle controls.
-
Plot percent inhibition versus log[TPMA-1 concentration].
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Selectivity Screening: Repeat the assay using other related kinases (e.g., AKT2, AKT3, PI3K, mTOR) to determine their IC₅₀ values and assess the selectivity of TPMA-1.[12]
Hypothetical Kinase Selectivity Data:
| Kinase Target | TPMA-1 IC₅₀ (nM) | Selectivity vs. AKT1 |
| AKT1 | 50 | - |
| AKT2 | 450 | 9-fold |
| AKT3 | 800 | 16-fold |
| PI3Kα | >10,000 | >200-fold |
| mTOR | >10,000 | >200-fold |
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol confirms that target engagement by TPMA-1 in cells leads to the functional inhibition of the downstream signaling pathway.[15]
Objective: To measure the effect of TPMA-1 on the phosphorylation of GSK-3β, a direct substrate of AKT1.
Materials:
-
MCF-7 cells.
-
Serum-free medium and complete medium.
-
Growth factor (e.g., IGF-1) to stimulate the pathway.
-
TPMA-1 stock solution.
-
Lysis buffer, SDS-PAGE, and Western blotting equipment.[11]
-
Primary antibodies: Rabbit anti-phospho-GSK-3β (Ser9), Rabbit anti-total GSK-3β, Rabbit anti-total AKT1.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
Procedure:
-
Cell Treatment:
-
Plate MCF-7 cells and grow to ~80% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Pre-treat cells with various concentrations of TPMA-1 (e.g., 0.1, 1, 10 µM) or vehicle for 1 hour.
-
Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 15 minutes to activate the AKT pathway.
-
-
Sample Preparation:
-
Immediately wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold lysis buffer.
-
Scrape, collect, and clarify the lysate by centrifugation.
-
-
Western Blotting:
-
Analyze equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe the membrane with the anti-phospho-GSK-3β (Ser9) primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect signal using an ECL substrate.
-
-
Normalization:
-
Strip the membrane and re-probe with anti-total GSK-3β and anti-total AKT1 antibodies to ensure equal protein loading and to confirm the probe does not cause protein degradation.[15]
-
-
Data Analysis: Quantify band intensities. A dose-dependent decrease in the p-GSK-3β signal (normalized to total GSK-3β) confirms functional inhibition of AKT1 in cells.
Conclusion and Best Practices
This guide outlines a comprehensive and logically structured workflow for the validation and application of TPMA-1 as a molecular probe for the AKT1 kinase. By systematically confirming target engagement (CETSA), quantifying potency and selectivity (in vitro kinase assay), and verifying the downstream cellular mechanism of action (Western blot), researchers can confidently employ TPMA-1 to investigate the biological roles of AKT1. Adherence to these rigorous validation principles is paramount for generating reproducible and reliable data in the pursuit of novel biological insights and therapeutic strategies.[3][6]
References
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Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (n.d.). ResearchGate. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]
-
Gao, Y., et al. (2015). Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. Molecules. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Probe-Based Discovery of Protein Function. [Link]
-
Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. (2021). International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology. [Link]
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EnzyChromTM Kinase Assay Kit. (n.d.). BioAssay Systems. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Review of Pharmacology and Toxicology. [Link]
-
A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
-
New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. (2021). Molecules. [Link]
-
Validating Small Molecule Chemical Probes for Biological Discovery. (2022). ResearchGate. [Link]
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Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. (2021). Cancer Research. [Link]
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Application Notes and Protocols: Triazole Derivatives in Antifungal Drug Discovery
<
Introduction
Triazole antifungals represent a cornerstone in the management of both superficial and life-threatening systemic fungal infections.[1][2] Characterized by a five-membered ring containing three nitrogen atoms, these synthetic compounds exhibit potent and specific activity against a broad spectrum of fungal pathogens.[1][2] Their clinical significance is particularly pronounced in the treatment of infections in immunocompromised individuals, such as those with HIV/AIDS, cancer patients undergoing chemotherapy, and organ transplant recipients.[3][4] First-generation triazoles like fluconazole and itraconazole revolutionized antifungal therapy, and newer agents such as voriconazole, posaconazole, and isavuconazole have further expanded the therapeutic arsenal, offering improved activity against resistant and emerging fungal threats.[1][3][4][5][6][7]
The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for the discovery and development of novel antifungal agents.[1][2][3] Triazole derivatives continue to be a fertile ground for new drug discovery due to their well-established mechanism of action and the potential for chemical modification to enhance efficacy, broaden the spectrum of activity, and overcome resistance.[2][8] This guide provides a comprehensive overview of the application of triazole derivatives in antifungal drug discovery, from their fundamental mechanism of action to detailed protocols for their synthesis and evaluation.
Mechanism of Action of Triazole Antifungals
The primary antifungal activity of triazole derivatives stems from their ability to disrupt the integrity of the fungal cell membrane.[1] This is achieved through the inhibition of a crucial enzyme in the ergosterol biosynthesis pathway.[9]
Key Steps in the Mechanism of Action:
-
Target Enzyme: Triazoles specifically target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][10][11] This enzyme is essential for the conversion of lanosterol to ergosterol, the primary sterol component of the fungal cell membrane.[2][9][12]
-
Inhibition of Ergosterol Synthesis: By binding to the heme iron atom in the active site of CYP51, triazoles block the demethylation of lanosterol.[10][11] This leads to a depletion of ergosterol in the fungal cell membrane.[9]
-
Accumulation of Toxic Sterols: The inhibition of CYP51 also results in the accumulation of toxic 14α-methylated sterols, such as lanosterol.[9][13]
-
Disruption of Membrane Function: The combination of ergosterol depletion and the accumulation of toxic sterol precursors alters the physical properties of the fungal cell membrane, increasing its permeability and disrupting the function of membrane-bound enzymes.[9][13] This ultimately leads to the inhibition of fungal growth and, in some cases, cell death.[11]
Some research also suggests that triazoles may exert their effects through the generation of reactive oxygen species (ROS) and oxidative stress, providing a multifaceted mechanism of action.[12]
Caption: Mechanism of action of triazole antifungals.
Structure-Activity Relationship (SAR) Studies
The antifungal potency and spectrum of activity of triazole derivatives are significantly influenced by their chemical structure. SAR studies are crucial for optimizing lead compounds and designing new molecules with improved pharmacological properties.
Key Structural Features Influencing Antifungal Activity:
-
The Triazole Ring: The 1,2,4-triazole ring is a critical pharmacophore for antifungal activity.[10] It coordinates with the heme iron of CYP51, which is essential for enzyme inhibition.[11]
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the triazole core can modulate antifungal activity. Halogen atoms, such as fluorine and chlorine, and electron-withdrawing groups like trifluoromethyl (-CF3) and nitro (-NO2) at specific positions have been shown to enhance potency.[10][14]
-
Side Chain Modifications: The side chain attached to the triazole ring plays a significant role in determining the drug's spectrum of activity, pharmacokinetic properties, and potential for drug-drug interactions. For example, the presence of a piperazine moiety is a feature of potent antifungals like itraconazole and posaconazole.[11]
Recent research has explored the synthesis of novel triazole derivatives containing various heterocyclic moieties, such as 1,2,3-benzotriazin-4-one and piperazine, leading to compounds with potent and broad-spectrum antifungal activity.[11][14] The exploration of 1,2,3-triazole derivatives as isosteres of the classical 1,2,4-triazole core is also a promising area of research.[15]
Caption: Key structural features influencing the activity of triazole antifungals.
General Synthesis Protocol for Triazole Derivatives
The synthesis of novel triazole derivatives is a critical step in the drug discovery process. One common and versatile method for synthesizing 1,2,3-triazole derivatives is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry".[16]
Protocol: Synthesis of 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols[16]
This protocol describes a general procedure for the synthesis of a series of triazole derivatives.
Materials:
-
Substituted anilines
-
Sodium nitrite
-
Hydrochloric acid
-
Sodium azide
-
2-methylbut-3-yn-2-ol
-
Copper(II) acetate (Cu(OAc)2)
-
Sodium ascorbate
-
Dichloromethane (DCM)
-
Water
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of Aromatic Azides:
-
Dissolve the substituted aniline in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.
-
Slowly add the diazonium salt solution to the sodium azide solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Extract the aromatic azide with an organic solvent (e.g., DCM), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
In a round-bottom flask, dissolve the aromatic azide and 2-methylbut-3-yn-2-ol in a 1:1 mixture of DCM and water.[16]
-
Add copper(II) acetate and sodium ascorbate to the mixture.[16]
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute with water and extract with DCM.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ol derivative.
-
Note: For the synthesis of 1,2,4-triazole derivatives, a common method involves the reaction of a substituted benzoic acid with thiocarbohydrazide.[17] Microwave-assisted synthesis can also be employed to accelerate reaction times and improve yields.[18]
In Vitro Antifungal Susceptibility Testing
Determining the in vitro activity of newly synthesized triazole derivatives is a fundamental step in evaluating their potential as antifungal agents. The broth microdilution method is a standardized and widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[19][20]
Protocol: Broth Microdilution Assay for Yeasts[19][21]
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Materials:
-
Synthesized triazole compounds
-
Reference antifungal drugs (e.g., fluconazole, voriconazole)
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antifungal Stock Solutions:
-
Dissolve the synthesized triazole compounds and reference drugs in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare serial twofold dilutions of the antifungal agents in RPMI 1640 medium in the 96-well microtiter plates. The final concentration range should be appropriate to determine the MIC (e.g., 0.03 to 16 µg/mL).
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal cells in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 cells/mL).
-
Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 cells/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add the diluted fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agents.
-
Include a drug-free growth control well and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free growth control.
-
Growth inhibition can be assessed visually or by using a spectrophotometer to measure the optical density at a specific wavelength (e.g., 530 nm).
-
Table 1: Example of MIC Data for Novel Triazole Derivatives against Candida albicans
| Compound | MIC (µg/mL) |
| Novel Triazole 1 | 0.25 |
| Novel Triazole 2 | 1 |
| Novel Triazole 3 | >16 |
| Fluconazole | 0.5 |
| Voriconazole | 0.125 |
Other in vitro testing methods include agar-based diffusion methods (e.g., disk diffusion, E-test) and colorimetric assays that measure metabolic activity.[19][21] For filamentous fungi, standardized methods for susceptibility testing are also available.[22]
In Vivo Efficacy Models
Promising triazole derivatives identified through in vitro screening must be evaluated in animal models of fungal infection to assess their in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).[23]
Protocol: Murine Model of Systemic Candidiasis[25]
This protocol describes a standard mouse model for evaluating the efficacy of antifungal agents against systemic Candida albicans infection.
Materials:
-
Specific-pathogen-free mice (e.g., BALB/c or ICR)
-
Candida albicans strain
-
Synthesized triazole compound
-
Vehicle for drug administration (e.g., cyclodextrin solution)
-
Sterile saline
-
Standard animal housing and care facilities
Procedure:
-
Infection:
-
Prepare a standardized inoculum of Candida albicans in sterile saline.
-
Infect mice via intravenous (i.v.) injection into the lateral tail vein with a lethal or sublethal dose of the fungal suspension.
-
-
Treatment:
-
Randomly assign the infected mice to different treatment groups: vehicle control, reference drug (e.g., fluconazole), and different doses of the novel triazole compound.
-
Administer the treatments at specified time points post-infection (e.g., 2 hours, 24 hours) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for clinical signs of illness (e.g., weight loss, lethargy, ruffled fur) and mortality for a defined period (e.g., 14-21 days).
-
The primary endpoint is typically survival.
-
Secondary endpoints can include fungal burden in target organs (e.g., kidneys, brain). To determine fungal burden, mice are euthanized at specific time points, organs are harvested, homogenized, and plated on agar medium to count colony-forming units (CFUs).
-
Data Analysis:
-
Survival data can be analyzed using Kaplan-Meier survival curves and log-rank tests.
-
Fungal burden data are typically analyzed using non-parametric statistical tests.
Other in vivo models for antifungal testing include models of aspergillosis, cryptococcosis, and localized infections such as dermatophytosis and vulvovaginal candidiasis.[23][24] Non-mammalian models, such as the Galleria mellonella (wax moth larvae) model, can be used for initial in vivo screening.[23][25]
Caption: A typical workflow for the discovery of new triazole antifungal agents.
Future Directions and Conclusion
The development of new triazole derivatives remains a high priority in the fight against fungal infections. Future research will likely focus on:
-
Overcoming Resistance: Designing novel triazoles that can evade existing resistance mechanisms.
-
Broadening the Spectrum: Developing agents with activity against a wider range of fungal pathogens, including emerging and rare molds.[3]
-
Improving Pharmacokinetics and Safety: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds to improve their efficacy and reduce adverse effects and drug-drug interactions.[4][13]
-
Novel Drug Delivery Systems: Exploring new formulations and delivery methods to enhance drug targeting and reduce toxicity.[5]
-
Hybrid Molecules: Investigating the potential of hybrid molecules that combine a triazole moiety with other pharmacophores to create drugs with dual mechanisms of action.[8]
References
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Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH. (URL: [Link])
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Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (URL: [Link])
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Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. (URL: [Link])
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Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (URL: [Link])
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In vivo models: evaluating antifungal agents - PubMed. (URL: [Link])
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Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services - Creative Biolabs. (URL: [Link])
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Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH. (URL: [Link])
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Emerging Applications of Triazole Antifungal Drugs - MDPI. (URL: [Link])
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Novel triazole antifungal agents - PubMed. (URL: [Link])
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Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus - PubMed. (URL: [Link])
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Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC - NIH. (URL: [Link])
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Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC. (URL: [Link])
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Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. (URL: [Link])
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Triazole Antifungal Therapy: The Clinical Utilization of Therapeutic Drug Monitoring. (URL: [Link])
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New-generation triazole antifungal drugs : Clinical Investigation - Ovid. (URL: [Link])
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Triazole Antifungal Agents in Invasive Fungal Infections | springermedicine.com. (URL: [Link])
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Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC - NIH. (URL: [Link])
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Progress and challenges in the development of triazole antimicrobials - PMC - NIH. (URL: [Link])
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Antifungal Drug Discovery Factsheet - Evotec. (URL: [Link])
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(PDF) In vitro antifungal susceptibility testing - ResearchGate. (URL: [Link])
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Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - Microbial Cell. (URL: [Link])
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Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. (URL: [Link])
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1,2,3-Triazole Derivatives as an Emerging Scaffold for Antifungal Drug Development against Candida albicans: A Comprehensive Review - PubMed. (URL: [Link])
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Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - Frontiers. (URL: [Link])
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New-generation triazole antifungal drugs: review of the Phase II and III trials - Open Access Journals. (URL: [Link])
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Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - NIH. (URL: [Link])
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Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database - Frontiers. (URL: [Link])
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Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives - Journal of Pharmaceutical Negative Results. (URL: [Link])
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Application Notes & Protocols for Investigating [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine in Cancer Cell Line Studies
Abstract
The heterocycle 1,2,4-triazole is a "privileged" scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including notable anticancer properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of a novel triazole-containing compound, [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine (hereafter referred to as Compound T-PM). These application notes and protocols are designed to systematically investigate its potential as an anticancer agent using established in vitro cancer cell line models. We will detail the core methodologies for assessing cytotoxicity, induction of apoptosis, effects on cell cycle progression, and investigation of underlying molecular mechanisms, ensuring a robust and self-validating experimental approach.
Introduction: The Rationale for Investigating Compound T-PM
The fusion of a pyridine ring with a 1,2,4-triazole moiety represents a promising strategy in the design of novel anticancer agents. Triazole derivatives have been shown to exert their effects through various mechanisms, including the inhibition of microtubule assembly, induction of cell cycle arrest, and triggering of apoptosis.[3] The 1,2,4-triazole ring, in particular, is an isostere for amides and esters, allowing it to form diverse non-covalent interactions with biological targets like enzymes and proteins, which is key to its pharmacological activity.[1][2]
The structural analogue, 2-(1H-1,2,4-triazol-3-yl)pyridine, is a known building block in the synthesis of molecules for pharmaceutical and agricultural applications.[4] While direct studies on Compound T-PM are not yet prevalent in public literature, related structures such as 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives have demonstrated potent cytotoxicity against various cancer cell lines, including MKN-45 (gastric carcinoma), H460 (lung cancer), and HT-29 (colorectal adenocarcinoma), with some compounds showing significantly greater potency than the established drug sorafenib.[5]
This guide, therefore, establishes a foundational workflow to characterize the anticancer potential of Compound T-PM, providing the necessary protocols to generate reliable and reproducible data for initial drug discovery phases.
Experimental Workflow for Preclinical Evaluation
A logical, phased approach is critical for the efficient evaluation of a novel compound. The following workflow is recommended to systematically assess the biological effects of Compound T-PM on cancer cells.
Caption: A phased experimental workflow for evaluating Compound T-PM.
Phase 1: Cell Viability and Cytotoxicity Assessment
The initial step is to determine if Compound T-PM affects the metabolic activity and viability of cancer cells, which is a proxy for cytotoxicity. The MTT assay is a robust, colorimetric method for this purpose.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. This allows for the quantification of cell viability after treatment with the test compound.
Protocol: MTT Assay for Adherent Cancer Cells
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Compound T-PM stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[6]
-
Microplate reader (absorbance at 570 nm, reference at 630 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound T-PM in serum-free medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions (e.g., concentrations ranging from 0.1 µM to 100 µM). Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and a "no-cell" blank control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully aspirate the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[6] Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[7]
-
Formazan Solubilization: Carefully aspirate the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the formula: Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: IC₅₀ Values
Summarize the calculated IC₅₀ values in a table for clear comparison across different cell lines and time points.
| Cell Line | Cancer Type | Incubation Time | IC₅₀ of Compound T-PM (µM) |
| MCF-7 | Breast Adenocarcinoma | 48h | [Example Value: 15.2] |
| A549 | Lung Carcinoma | 48h | [Example Value: 21.8] |
| HCT116 | Colorectal Carcinoma | 48h | [Example Value: 12.5] |
| HUVEC | Normal Endothelial | 48h | [Example Value: >100] |
A higher IC₅₀ value in a normal cell line (like HUVEC) suggests potential selectivity for cancer cells.
Phase 2: Elucidating the Mechanism of Cell Death
Once cytotoxicity is established, the next critical step is to determine how the cells are dying. Apoptosis (programmed cell death) is a common mechanism for anticancer agents.[8] The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting apoptosis by flow cytometry.
Principle of the Annexin V/PI Assay
During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[8][9] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can identify these early apoptotic cells.[8] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised, where it intercalates with DNA.[8] This dual staining allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells[10]
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells[10]
-
Annexin V- / PI+ : Necrotic cells (rare)
Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Cells treated with Compound T-PM (at IC₅₀ and 2x IC₅₀ concentrations) and vehicle control.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with Compound T-PM for 24 or 48 hours. Collect both floating (apoptotic) and adherent cells. To harvest adherent cells, use a gentle method like EDTA or mild trypsinization to preserve membrane integrity.[9]
-
Cell Washing: Centrifuge the collected cells (e.g., at 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with cold 1X PBS.[9][11]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[9][10]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[9]
-
Incubation: Gently mix the cells and incubate for 15-20 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[10] Analyze the samples on a flow cytometer within one hour. Be sure to include unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.[11]
Phase 3: Investigating Effects on Cell Cycle Progression
Many anticancer compounds exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G0/G1, S, or G2/M) and subsequently inducing apoptosis.[3] Flow cytometry analysis of DNA content using propidium iodide (PI) is a standard method to assess cell cycle distribution.[12]
Principle of Cell Cycle Analysis
PI is a fluorescent dye that binds stoichiometrically to DNA.[12] The amount of fluorescence emitted by a PI-stained cell is therefore directly proportional to its DNA content. This allows for the differentiation of cell cycle phases:
-
G0/G1 Phase: Cells have a normal (2N) amount of DNA.
-
S Phase: Cells are actively replicating their DNA, so they have a DNA content between 2N and 4N.
-
G2/M Phase: Cells have completed DNA replication and have a doubled (4N) amount of DNA.[13]
Protocol: Cell Cycle Analysis via PI Staining
Materials:
-
Cells treated with Compound T-PM (at IC₅₀ concentration) and vehicle control.
-
Cold 70% ethanol
-
Cold 1X PBS
-
PI Staining Solution (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A). RNase A is crucial to eliminate staining of double-stranded RNA.[12][13]
Procedure:
-
Cell Harvesting: Collect cells after treatment with Compound T-PM for 24 or 48 hours. Centrifuge and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Ethanol fixation is preferred for preserving DNA integrity.[12]
-
Incubation: Incubate the cells for at least 2 hours (or overnight) at 4°C for complete fixation.[13]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with cold PBS. Resuspend the cells in 500 µL of PI Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel to best resolve the 2N and 4N peaks.[13]
Phase 4: Probing the Molecular Mechanism
The final phase involves investigating the molecular changes within the cell that are responsible for the observed effects. Western blotting is a powerful technique to detect and quantify specific proteins in key signaling pathways.[14]
Principle of Western Blotting
Western blotting (or immunoblotting) involves separating proteins by size using SDS-PAGE, transferring them to a solid membrane, and then using specific antibodies to detect a target protein.[14][15] This can reveal if Compound T-PM treatment leads to the upregulation or downregulation of proteins involved in apoptosis (e.g., Caspase-3, Bcl-2 family) or cell cycle control (e.g., Cyclins, p53).[14]
Potential Signaling Pathways to Investigate
Based on the common mechanisms of triazole compounds, a potential pathway affected by Compound T-PM could be the intrinsic apoptosis pathway.
Caption: Potential intrinsic apoptosis pathway affected by Compound T-PM.
Protocol: Western Blotting
Materials:
-
Cell lysates from treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[16]
-
Primary antibodies (e.g., anti-Cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-Cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibody[16]
-
Chemiluminescent substrate (ECL reagent)[16]
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with Compound T-PM. Wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer.[17] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer.[15] Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[17]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15][16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.[16]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST.[16] Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[16]
-
Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin) to ensure equal protein loading.
Conclusion and Future Directions
This document outlines a systematic, multi-faceted approach to characterize the anticancer potential of the novel compound [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine. By progressing through the phases of viability screening, mechanism-of-death analysis, cell cycle investigation, and molecular pathway probing, researchers can build a comprehensive profile of Compound T-PM's activity. Positive and selective results from these in vitro studies would provide a strong rationale for advancing the compound to more complex preclinical models, including 3D spheroid cultures and in vivo xenograft studies, moving one step closer to potential therapeutic applications.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved from [Link]
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Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH. Retrieved from [Link]
-
Apoptosis detection protocol using the Annexin-V and PI kit. (2024, March 20). Retrieved from [Link]
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1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). NIH. Retrieved from [Link]
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Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
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Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]
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Cell Cycle Analysis with Flow Cytometry. (2020, August 6). Biocompare. Retrieved from [Link]
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A comprehensive review on triazoles as anticancer agents. (n.d.). DergiPark. Retrieved from [Link]
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Cell Cycle Analysis. (n.d.). Retrieved from [Link]
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MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]
-
Potential Anticancer Activity of Novel Triazoles and Related Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021, November 27). Retrieved from [Link]
-
Western Blotting Protocol. (2013, May 1). YouTube. Retrieved from [Link]
-
Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents. (2014, June 23). PubMed. Retrieved from [Link]
-
[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. (n.d.). PMC. Retrieved from [Link]
-
Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. (2024, June 14). Pharmacia. Retrieved from [Link]
-
Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability. (2025, June 30). IRIS UniGe. Retrieved from [Link]
- Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. (n.d.). Google Patents.
-
Synthesis of Pyridinium Moiety Containing Triazolyl Purines. (2024, July 24). Semantic Scholar. Retrieved from [Link]
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- 18. m.youtube.com [m.youtube.com]
Application Notes & Protocols: High-Throughput Screening Assays for Triazole Compounds
Introduction: The Enduring Importance of the Triazole Scaffold
The triazole ring, a five-membered heterocycle containing three nitrogen atoms, represents a cornerstone of modern medicinal chemistry.[1] Its remarkable versatility, stemming from its aromaticity, dipole moment, and capacity for hydrogen bonding, allows it to bind effectively to a wide array of biological targets.[2][3] This has led to the development of numerous triazole-containing drugs with a broad spectrum of therapeutic applications, including antifungal, anticancer, antiviral, and anti-inflammatory activities.[1][2]
The most prominent success of triazoles lies in their potent antifungal activity, primarily achieved through the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi.[4][5] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to cell death, making CYP51 an outstanding target for antifungal drug development.[5][6]
High-Throughput Screening (HTS) is the engine of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify "hit" compounds that modulate a specific biological target. This guide provides an in-depth overview and detailed protocols for key HTS assays tailored to the discovery of novel triazole-based drug candidates, with a focus on antifungal applications.
Part 1: Foundational Principles for Screening Triazole Compounds
The success of any HTS campaign hinges on a well-designed assay that is robust, reproducible, and relevant to the biological question. When screening for triazole compounds, two primary assay formats are typically employed: biochemical (target-based) assays and cell-based (phenotypic) assays.
-
Biochemical Assays: These assays utilize purified molecular components, such as a target enzyme and its substrate, to directly measure the effect of a compound on the target's activity.[7] For triazoles targeting CYP51, this involves measuring the inhibition of the purified enzyme.
-
Advantages: Provides direct evidence of target engagement. Mechanistically straightforward and less prone to confounding factors like cell permeability or cytotoxicity.
-
Disadvantages: Does not guarantee activity in a cellular context. Requires production and purification of stable, active protein.
-
-
Cell-Based Assays: These assays use whole cells (e.g., fungal or mammalian cells) to measure a compound's effect on a cellular process, such as growth, viability, or the activation of a specific pathway.[8]
-
Advantages: Physiologically more relevant as they account for cell permeability, metabolism, and potential off-target effects. Can identify compounds that work through novel mechanisms.
-
Disadvantages: The specific molecular target is often unknown initially (in phenotypic screens). Hits may be false positives due to cytotoxicity.[9]
-
The choice between these formats depends on the specific goals of the screening campaign. Often, a combination of both is used, with a primary phenotypic screen to identify active compounds followed by biochemical assays to elucidate their mechanism of action.
Part 2: Key HTS Protocols for Triazole Discovery
Here, we present detailed, field-proven protocols for screening triazole compounds. These protocols are designed as self-validating systems, incorporating essential quality control steps.
Protocol 1: Biochemical HTS for Fungal CYP51 Inhibitors
This protocol describes a classic absorbance-based assay to identify inhibitors of fungal CYP51. The principle relies on the spectral changes that occur when an azole compound binds to the heme iron atom within the CYP51 active site.[10] This binding event produces a characteristic Type II difference spectrum, which can be quantified.
Causality: The nitrogen atoms in the triazole ring are adept at coordinating with the heme iron of cytochrome P450 enzymes like CYP51, acting as noncompetitive inhibitors and blocking substrate access.[5] This direct, high-affinity binding is the basis for the potent antifungal activity of clinical triazoles.
Experimental Workflow: CYP51 Biochemical Screen
Caption: Workflow for a biochemical screen to identify CYP51 inhibitors.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a potassium phosphate buffer (pH 7.4) containing glycerol and other stabilizing agents.
-
Enzyme Stock: Dilute purified recombinant fungal CYP51 (e.g., from Candida albicans or Aspergillus fumigatus) to the desired final concentration in Assay Buffer.
-
Compound Plates: Prepare 384-well source plates containing the triazole compound library, typically at a concentration of 10 mM in DMSO. Positive control (e.g., Fluconazole) and negative control (DMSO) wells should be included on every plate.
-
-
Assay Procedure (384-well format):
-
Dispense 20 µL of Assay Buffer into all wells of a clear, flat-bottom 384-well microplate.
-
Add 10 µL of the diluted CYP51 enzyme stock to each well.
-
Using an acoustic liquid handler or pin tool, transfer ~50 nL of compound from the source plate to the assay plate. This results in a final compound concentration of ~10 µM.
-
Mix the plate gently and incubate for 15 minutes at room temperature to allow for compound binding.
-
Read the absorbance spectrum (e.g., from 390 nm to 470 nm) on a spectrophotometric plate reader to establish a baseline.
-
Optional: Add substrate (e.g., lanosterol) to initiate the reaction and re-read the spectrum to measure inhibition of substrate turnover.
-
Data Analysis: Calculate the difference spectrum (bound vs. unbound). A peak around 425-430 nm and a trough around 390-410 nm indicates Type II binding. Quantify the magnitude of this shift to determine percent inhibition relative to controls.
-
Protocol 2: Cell-Based Antifungal Susceptibility HTS
This protocol details a phenotypic screen to identify compounds that inhibit fungal growth. It is a robust method for discovering compounds with antifungal activity, regardless of their specific mechanism. The readout relies on a viability indicator dye like resazurin or measuring ATP content.[8][11]
Causality: An effective antifungal compound, whether it targets CYP51 or another essential pathway, will ultimately halt fungal proliferation. This growth inhibition can be quantified by measuring the metabolic activity of the fungal cell population. A decrease in metabolic activity (e.g., inability to reduce resazurin or lower ATP levels) correlates directly with the compound's antifungal potency.
Experimental Workflow: Antifungal Phenotypic Screen
Caption: Workflow for a cell-based antifungal susceptibility screen.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Culture the desired fungal strain (e.g., Candida albicans, Aspergillus fumigatus) under standard conditions.[12]
-
Harvest conidia or yeast cells and wash with sterile PBS.
-
Count the cells/conidia and dilute to the optimized seeding density (e.g., 1 x 10^5 conidia/mL) in a nutrient-rich medium like RPMI-1640.[12]
-
-
Assay Procedure (384-well format):
-
Dispense 40 µL of the fungal inoculum into white, opaque 384-well plates suitable for luminescence readings.
-
Transfer ~100 nL of compounds from the source plates. Include positive control (e.g., Amphotericin B) and negative control (DMSO) wells.[12]
-
Incubate the plates at the optimal growth temperature (e.g., 35°C) for a predetermined time (e.g., 24-48 hours), sufficient to achieve robust growth in the control wells.[12]
-
-
Data Acquisition:
-
Equilibrate the plates to room temperature.
-
Add a viability reagent according to the manufacturer's instructions. For example, add 20 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent, which measures ATP levels.
-
Incubate for 10-15 minutes to stabilize the luminescent signal.
-
Read the luminescence using a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data to the plate controls: % Growth Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl)).
-
Identify "hits" as compounds that exceed a certain inhibition threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
Protocol 3: Advanced HTS - NanoBRET™ Target Engagement Assay
For a more sophisticated, quantitative assessment of compound binding within a live cellular environment, the NanoBRET™ Target Engagement (TE) assay is a powerful tool.[13] This technology measures the binding of a test compound to a specific target protein in real-time inside living cells.
Causality & Mechanism: The assay relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase fused to the target protein) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the target).[13] When a test compound enters the cell and binds to the target protein, it displaces the fluorescent tracer, leading to a dose-dependent decrease in the BRET signal.[14] This allows for the quantitative determination of intracellular target occupancy and compound affinity.[13][15]
Mechanism: NanoBRET™ Target Engagement
Sources
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- 2. Frontiers | Editorial: Pharmaceutical insights into the triazoles: Recent advances [frontiersin.org]
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- 4. Cytochrome P450 lanosterol 14α-demethylase (CYP51): insights from molecular genetic analysis of the ERG11 gene in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
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- 7. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 8. Rapid Identification of Antifungal Compounds against Exserohilum rostratum Using High Throughput Drug Repurposing Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
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- 11. researchgate.net [researchgate.net]
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- 14. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 15. eubopen.org [eubopen.org]
Application Notes & Protocols: A Guide to the Synthesis of [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine Derivatives for Structure-Activity Relationship (SAR) Studies
Abstract
The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of clinically significant drugs.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have made it a focal point in the design of novel therapeutic agents.[4] This guide provides a comprehensive overview and detailed protocols for the synthesis of a versatile molecular core, [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine, and its subsequent derivatization. The strategic placement of a reactive primary amine handle allows for extensive chemical modification, making this scaffold an ideal starting point for Structure-Activity Relationship (SAR) studies aimed at discovering and optimizing new drug candidates across various therapeutic areas, including oncology, infectious diseases, and inflammation.[4][5]
Introduction: The Strategic Importance of the 1,2,4-Triazolyl Pyridine Scaffold
The fusion of a 1,2,4-triazole moiety with a pyridine ring creates a heteroaromatic system with significant potential for biological activity. Pyridine rings are prevalent in pharmaceuticals, often serving as a bioisosteric replacement for a phenyl group, improving solubility and metabolic properties. The 1,2,4-triazole ring is a key pharmacophore in numerous antifungal agents, where it coordinates with the heme iron of cytochrome P450 lanosterol 14α-demethylase, inhibiting ergosterol biosynthesis.[1] Beyond this, triazole-containing compounds have demonstrated a wide array of activities, including antibacterial, antiviral, and anticancer effects.[1][4]
Our target molecule, [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine, is strategically designed for SAR exploration. The core structure provides a rigid framework for presentation of functional groups to a biological target, while the methylamine linker at the 3-position of the pyridine ring offers a key vector for chemical diversification. By systematically modifying the terminal amine, researchers can probe the steric, electronic, and hydrophobic requirements of a target's binding pocket, leading to the optimization of potency, selectivity, and pharmacokinetic properties.
This document outlines a robust and reproducible synthetic pathway to the core amine and provides detailed protocols for its derivatization, establishing a foundation for a comprehensive medicinal chemistry campaign.
Retrosynthetic Analysis and Synthetic Strategy
The overall synthetic strategy is designed for efficiency and modularity, allowing for the late-stage introduction of chemical diversity. The retrosynthetic analysis reveals a convergent approach hinging on two key transformations: the derivatization of the primary amine and the reduction of a nitrile intermediate.
The forward synthesis, therefore, follows a logical three-stage progression:
-
Core Synthesis: Construction of the key intermediate, 2-(1H-1,2,4-triazol-1-yl)nicotinonitrile, via a nucleophilic aromatic substitution (SNAr) reaction.
-
Key Intermediate Formation: Reduction of the nitrile to the pivotal primary amine, [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine.
-
Library Generation: Parallel derivatization of the primary amine to generate a library of analogues for SAR studies.
Experimental Protocols
Protocol 1: Synthesis of 2-(1H-1,2,4-triazol-1-yl)nicotinonitrile (Intermediate 1)
This procedure describes the nucleophilic aromatic substitution reaction to form the core heterocyclic system. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen activates the 2-position towards nucleophilic attack by the triazole anion.
-
Materials:
-
2-Chloro-3-cyanopyridine
-
1H-1,2,4-Triazole
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 1H-1,2,4-triazole (1.2 eq) and anhydrous DMF.
-
Stir the solution and add anhydrous potassium carbonate (1.5 eq) portion-wise. The suspension will become basic.
-
Add 2-chloro-3-cyanopyridine (1.0 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and pour it into a beaker containing ice-water.
-
A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold diethyl ether.
-
Dry the solid under vacuum to yield 2-(1H-1,2,4-triazol-1-yl)nicotinonitrile as a white to off-white solid.
-
-
Characterization & Validation:
-
¹H NMR: Expect characteristic singlets for the two triazole protons and signals corresponding to the three pyridine protons.
-
Mass Spectrometry (MS): Confirm the molecular weight via ESI-MS ([M+H]⁺).
-
Purity: Assess purity by HPLC; typically >95% for use in the next step.
-
Protocol 2: Synthesis of [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine (Core Scaffold)
The reduction of the nitrile to a primary amine is a critical step. Lithium aluminum hydride (LiAlH₄) is an effective, albeit highly reactive, agent for this transformation.[6] Catalytic hydrogenation is an alternative but may require specialized high-pressure equipment.[7]
CAUTION: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (N₂ or Ar).
-
Materials:
-
2-(1H-1,2,4-triazol-1-yl)nicotinonitrile (Intermediate 1)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Saturated aqueous Sodium Potassium Tartrate solution (Rochelle's salt)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under a nitrogen atmosphere, add LiAlH₄ (2.0-2.5 eq) and anhydrous THF.
-
Cool the stirred suspension to 0 °C using an ice bath.
-
Dissolve 2-(1H-1,2,4-triazol-1-yl)nicotinonitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC (the product amine is polar and may streak; use a stained TLC plate).
-
Work-up (Fieser method): Cool the reaction back to 0 °C. Cautiously and slowly add water (X mL, where X = grams of LiAlH₄ used) dropwise. Follow with 15% aqueous NaOH (X mL), and then add water again (3X mL).
-
A granular white precipitate of aluminum salts should form. Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
-
Add anhydrous sodium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and then ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude amine.
-
Purify the product by column chromatography on silica gel (e.g., using a gradient of Dichloromethane/Methanol with 1% triethylamine) to afford the pure methylamine derivative.
-
-
Characterization & Validation:
-
¹H NMR: The disappearance of the nitrile group and the appearance of a new singlet or AB quartet around 3.8-4.2 ppm for the -CH₂ NH₂ protons, along with a broad singlet for the -NH₂ protons.
-
¹³C NMR: Appearance of a new signal around 40-45 ppm for the benzylic carbon.
-
MS: Confirm the correct mass for the product amine ([M+H]⁺).
-
Protocol 3: N-Alkylation for SAR Library Generation
This protocol provides a general method for creating a diverse set of derivatives by attaching various alkyl groups to the primary amine.
-
Materials:
-
[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine (Core Scaffold)
-
Alkyl Halide (R-X, e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
-
-
Procedure:
-
In a vial, dissolve the core amine (1.0 eq) in the chosen solvent (e.g., MeCN).
-
Add the base (DIPEA, 2.0 eq).
-
Add the alkyl halide (1.1 eq).
-
Seal the vial and stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by LC-MS).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Redissolve the residue in a suitable solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via preparative HPLC or column chromatography to yield the desired N-alkylated derivative.
-
Application in Structure-Activity Relationship (SAR) Studies
The primary goal of synthesizing these derivatives is to systematically investigate how structural modifications impact biological activity. The core amine serves as a platform for exploring the "southern" region of the molecule in binding to a hypothetical target protein.
A typical SAR campaign would involve:
-
Initial Library Synthesis: Synthesize a diverse set of derivatives by varying the 'R' group on the amine. This initial set should probe different properties:
-
Size/Sterics: Small (methyl, ethyl) vs. bulky (isopropyl, cyclohexyl) groups.
-
Electronics: Electron-donating (e.g., 4-methoxybenzyl) vs. electron-withdrawing (e.g., 4-fluorobenzyl) aromatic groups.
-
Hydrophobicity/Polarity: Aliphatic (e.g., butyl) vs. polar (e.g., 2-methoxyethyl) groups.
-
-
Biological Screening: Test all synthesized compounds in a relevant biological assay (e.g., enzyme inhibition assay, cell viability assay) to determine their activity (e.g., IC₅₀ or EC₅₀ values).
-
Data Analysis and Iteration: Analyze the results to identify trends. For example, do bulky groups increase or decrease activity? Is an aromatic ring preferred? The answers to these questions guide the design and synthesis of a second generation of more focused and optimized compounds.
Hypothetical SAR Data Table
The following table illustrates how data from an initial screen might be organized to derive meaningful SAR insights against a hypothetical kinase target.
| Compound ID | R-Group on Amine | Structure | IC₅₀ (nM) | SAR Interpretation |
| Core | -H | >10,000 | Unsubstituted amine is inactive; substitution is required. | |
| DEV-01 | -CH₃ | 8,500 | Small alkyl group offers minimal improvement. | |
| DEV-02 | -CH₂Ph (Benzyl) | 450 | Aromatic ring is well-tolerated and improves potency. | |
| DEV-03 | -CH₂-(4-F-Ph) | 150 | Electron-withdrawing group on the phenyl ring enhances activity. | |
| DEV-04 | -CH₂-(4-OMe-Ph) | 980 | Electron-donating group is less favorable than EWG. | |
| DEV-05 | -CO-Ph (Benzoyl) | 2,200 | Acylation is less effective than alkylation; H-bond donor may be important. | |
| DEV-06 | -CH(CH₃)₂ | 5,100 | Bulky aliphatic group is not well-tolerated. |
References
-
Pundeer, R., et al. (2021). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Infectious Diseases. Available at: [Link]
-
Various Authors. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? ResearchGate. Available at: [Link]
-
JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles. Journal of Visualized Experiments. Available at: [Link]
-
Organic Chemistry Portal. (2023). Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available at: [Link]
-
Clark, J. (2015). Reduction of Nitriles. Chemguide. Available at: [Link]
-
Nayak, N., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry. Available at: [Link]
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Various Authors. (2024). Review and QSAR study of substituted 1,2,4-triazole nucleus. Authorea Preprints. Available at: [Link]
-
Kumar, P., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]
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Wang, Z-L., et al. (2007). Synthesis, Structures, and Biological Activities of New 1H-1,2,4-Triazole Derivatives Containing Pyridine Unit. Heteroatom Chemistry. Available at: [Link]
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El-Sayed, W. A. (2015). Synthetic routes to some azolyl-triazoles. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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van Veldhoven, A. W., et al. (2007). Synthesis and SAR Evaluation of 1,2,4-Triazoles as A2A Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Salem, M. A., et al. (2018). Overview on the synthetic routes to nicotine nitriles. Synthetic Communications. Available at: [Link]
-
Li, Y., et al. (2020). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules. Available at: [Link]
-
Mondal, B., et al. (2021). N-Alkylation of amines with primary/secondary alcohols using a novel cobalt(ii) inverse triazolyl-pyridine complex. Chemical Communications. Available at: [Link]
-
Rusinov, V. L., et al. (2020). Synthesis of derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their 1,2,4-triazine precursors. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
ISRES. (2022). Synthesis of 1,2,4 triazole compounds. ISRES Publishing. Available at: [Link]
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Tian, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
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Click chemistry synthesis of triazole-pyridine hybrids
An Application Guide to the Synthesis of Triazole-Pyridine Hybrids via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Authored by: A Senior Application Scientist
Introduction: The Power of Molecular Hybridization with Click Chemistry
In the landscape of modern drug discovery and materials science, the strategy of molecular hybridization—linking two or more distinct pharmacophores or functional units—has emerged as a powerful tool for creating novel molecules with enhanced or entirely new properties. The 1,2,3-triazole ring, the hallmark product of "click chemistry," has become a central linker in this approach. Its exceptional stability, capacity for hydrogen bonding, and role as a bioisostere for amide bonds make it an ideal scaffold.[1] When combined with the pyridine ring, a privileged heterocycle found in numerous FDA-approved drugs, the resulting triazole-pyridine hybrids represent a promising class of compounds with diverse therapeutic potential, including anticancer, antimicrobial, and neurotropic activities.[2][3][4]
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a term first coined by K.B. Sharpless in 2001, provides the quintessential method for forging this critical triazole linkage.[5] This reaction is celebrated for its high yields, operational simplicity, stereospecificity, and tolerance of a wide array of functional groups, making it the gold standard for modular synthesis.[6] Unlike the thermal Huisgen 1,3-dipolar cycloaddition which produces a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant exclusively yields the 1,4-disubstituted product, granting chemists precise control over molecular architecture.[5]
This document serves as a comprehensive guide for researchers, providing both the foundational principles and detailed, field-tested protocols for the synthesis, purification, and characterization of triazole-pyridine hybrids using the CuAAC reaction.
Core Principles: The CuAAC Catalytic Cycle
The remarkable efficiency of the CuAAC reaction stems from the role of the copper(I) catalyst, which dramatically accelerates the reaction rate by a factor of 10⁷ to 10⁸ compared to the uncatalyzed version.[5] Understanding the mechanism is key to optimizing reaction conditions and troubleshooting potential issues. The process is not a concerted cycloaddition but a stepwise pathway.[7][8]
The catalytic cycle involves several key stages:
-
Copper-Acetylide Formation: The active Cu(I) catalyst coordinates with the π-system of the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper-acetylide intermediate.[8]
-
Azide Coordination: The organic azide then coordinates to the copper center of the acetylide complex, bringing the two reactive partners into close proximity.[7][9]
-
Cyclization: An intramolecular cyclization occurs, forming a six-membered copper-containing metallacycle.[5][]
-
Ring Contraction & Protonation: This intermediate rearranges and, upon protonation (typically from the solvent), releases the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst for the next cycle.
Caption: Figure 2: General Experimental Workflow.
Application Protocol: Synthesis of 1-(benzyl)-4-(pyridin-4-yl)-1H-1,2,3-triazole
This section provides a detailed, step-by-step methodology for a model synthesis.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Purpose |
| 4-Ethynylpyridine | C₇H₅N | 103.12 | Alkyne Substrate |
| Benzyl Azide | C₇H₇N₃ | 133.15 | Azide Substrate |
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.68 | Catalyst Precursor |
| Sodium L-Ascorbate | C₆H₇NaO₆ | 198.11 | Reducing Agent |
| tert-Butanol (t-BuOH) | C₄H₁₀O | 74.12 | Solvent |
| Deionized Water | H₂O | 18.02 | Solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction Solvent |
| Saturated NaCl Solution | NaCl(aq) | - | Aqueous Wash |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |
| Silica Gel | SiO₂ | - | Stationary Phase |
Protocol 1: Preparation of Starting Materials
-
Benzyl Azide: Can be synthesized from benzyl bromide and sodium azide. Safety Note: Organic azides are potentially explosive and should be handled with care behind a blast shield. Avoid heating neat azide compounds.
-
4-Ethynylpyridine: Commercially available or can be synthesized via methods such as Sonogashira coupling of 4-iodopyridine with a suitable alkyne source.
Protocol 2: The CuAAC "Click" Reaction
-
Reactant Setup: In a 50 mL round-bottom flask, dissolve 4-ethynylpyridine (1.0 mmol, 103.1 mg) and benzyl azide (1.1 mmol, 146.5 mg) in a 1:1 mixture of t-BuOH and deionized water (10 mL total volume). Stir the mixture at room temperature for 10 minutes to ensure complete dissolution.
-
Rationale: Using a slight excess of the azide can help drive the reaction to completion. The t-BuOH/water solvent system is effective for dissolving both the organic substrates and the inorganic catalyst salts. [5]
-
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving sodium ascorbate (0.2 mmol, 39.6 mg) in deionized water (1 mL), followed by the addition of copper(II) sulfate pentahydrate (0.1 mmol, 25.0 mg). The solution should turn from pale blue to a yellow-green or brownish color as Cu(II) is reduced to Cu(I).
-
Rationale: Sodium ascorbate is a mild and efficient reductant, critical for generating the active Cu(I) species in situ and preventing oxidative homocoupling of the alkyne, which is a common side reaction. [11]A substoichiometric amount of catalyst is sufficient due to the catalytic nature of the reaction.
-
-
Reaction Initiation: Add the freshly prepared catalyst solution dropwise to the stirring solution of the alkyne and azide.
-
Rationale: Adding the catalyst last and dropwise ensures a controlled initiation of the reaction.
-
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The reaction is typically complete within 2-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% Ethyl Acetate in Hexane). The disappearance of the limiting reactant (4-ethynylpyridine) indicates completion.
Protocol 3: Work-up and Purification
-
Quenching: Once the reaction is complete, add 20 mL of deionized water to the flask. If a precipitate (the product) forms, it can be collected by vacuum filtration. If the product remains in solution, proceed to extraction.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Rationale: DCM is a common organic solvent for extracting moderately polar products. Multiple extractions ensure efficient recovery.
-
-
Washing: Combine the organic layers and wash with saturated NaCl solution (1 x 30 mL).
-
Rationale: The brine wash helps to remove residual water and some inorganic impurities from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 20% and increasing to 70%). Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo.
Protocol 4: Characterization of the Final Product
The identity and purity of the synthesized 1-(benzyl)-4-(pyridin-4-yl)-1H-1,2,3-triazole should be confirmed using standard analytical techniques.
| Technique | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.6 (d, 2H, pyridine α-H), ~7.7 (s, 1H, triazole C5-H), ~7.6 (d, 2H, pyridine β-H), ~7.4 (m, 3H, Ar-H), ~7.3 (m, 2H, Ar-H), ~5.6 (s, 2H, CH₂). The singlet around 7.7 ppm is highly characteristic of the 1,4-disubstituted triazole proton. [12][13] |
| ¹³C NMR (100 MHz, CDCl₃) | Signals expected for all unique carbons, including the triazole ring carbons (~148 ppm, ~120 ppm), the pyridine carbons, the aromatic carbons of the benzyl group, and the benzylic CH₂ carbon (~54 ppm). |
| Mass Spec. (ESI+) | Expected [M+H]⁺ peak at m/z = 237.11. |
| FT-IR (KBr, cm⁻¹) | Disappearance of the characteristic azide stretch (~2100 cm⁻¹) and terminal alkyne C-H stretch (~3300 cm⁻¹). Appearance of characteristic aromatic C-H and C=N stretches. |
Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Yield | 1. Inactive catalyst (Cu(I) oxidized to Cu(II)).2. Poor quality of starting materials.3. Insufficient reaction time. | 1. Use fresh sodium ascorbate. Ensure the catalyst solution is prepared just before use. Degas solvents to remove oxygen.2. Verify the purity of alkyne and azide by NMR.3. Allow the reaction to run longer (up to 24h), monitoring by TLC. |
| Reaction Stalls | 1. Catalyst poisoning.2. Insolubility of reactants or intermediates. | 1. Add another portion of the catalyst solution (e.g., 5 mol%).2. Try a different solvent system, such as DMSO or a THF/water mixture, which may offer better solubility. |
| Multiple Spots on TLC / Difficult Purification | 1. Oxidative homocoupling of the alkyne (Glaser coupling).2. Incomplete reaction. | 1. Ensure a slight excess of sodium ascorbate is used. Perform the reaction under an inert atmosphere (N₂ or Ar) if the problem persists.<[11]br>2. Increase reaction time or add more of the excess reagent. |
Conclusion
The Copper-Catalyzed Azide-Alkyne Cycloaddition stands as a cornerstone of modern synthetic chemistry, offering an exceptionally reliable and versatile method for constructing complex molecular architectures. [14]The synthesis of triazole-pyridine hybrids via this reaction provides a direct and efficient route to compounds of significant interest in medicinal chemistry and beyond. [15]By understanding the underlying mechanism and adhering to robust, well-vetted protocols, researchers can readily access these valuable molecular scaffolds, accelerating the pace of discovery and innovation in their respective fields.
References
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Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Retrieved from [Link]
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Cen, A., et al. (2012). The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation. Journal of Molecular Graphics and Modelling, 34, 101-107. Retrieved from [Link]
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Prajapati, C. P., et al. (2023). Click Chemistry: an overview and recent updates in the medicinal attributes of click-derived heterocycles. RSC Medicinal Chemistry. Retrieved from [Link]
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Click Chemistry - A Review. (2014). Bio-Synthesis. Retrieved from [Link]
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Celasun, S., & Sakar, F. (2023). Click chemistry: A fascinating, Nobel-winning method for the improvement of biological activity. Applied Chemical Engineering. Retrieved from [Link]
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Li, H., et al. (2013). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications, 49(82), 9470-9478. Retrieved from [Link]
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Alam, M., et al. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 27(19), 6667. Retrieved from [Link]
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da Silva, F. C., et al. (2021). Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. Anais da Academia Brasileira de Ciências, 93(3). Retrieved from [Link]
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Singh, P., et al. (2024). Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases. RSC Medicinal Chemistry. Retrieved from [Link]
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Hovhannisyan, A. A., et al. (2021). New triazole-based hybrids as neurotropic agents. RSC Advances, 11(54), 34221-34232. Retrieved from [Link]
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Synthesis of triazole-fused pyridine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Patel, M. M., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. ResearchGate. Retrieved from [Link]
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Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. Retrieved from [Link]
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Martínez-Alonso, M., et al. (2023). Importance of the CuAAC Reaction in the Synthesis of Platinum Complexes with 1,4-Disubstituted-1H-1,2,3-triazoles: A Review of Their Anticancer Activity. Molecules, 28(3), 1367. Retrieved from [Link]
-
Gendek, D., et al. (2023). Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment. ACS Omega, 8(36), 32742–32757. Retrieved from [Link]
-
El-Fakharany, E. M., et al. (2023). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega, 8(2), 2240–2255. Retrieved from [Link]
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Topic: Molecular Docking of [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine with Target Proteins
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive guide to performing molecular docking studies with [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine, a novel small molecule featuring a privileged triazole-pyridine scaffold. Molecular docking is a pivotal computational technique in structure-based drug design, enabling the prediction of binding conformations and affinities of ligands with macromolecular targets.[1][2] This guide is designed for researchers in drug discovery, offering a blend of theoretical rationale and detailed, step-by-step protocols for target preparation, ligand setup, docking simulation, and results validation. By explaining the causality behind each procedural choice, we aim to equip scientists with a robust framework for conducting and interpreting their own in-silico experiments with confidence.
Introduction: The Scientific Rationale
The pursuit of novel therapeutics often begins with identifying small molecules that can effectively modulate the function of disease-relevant proteins. The compound [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine is of significant interest due to its structural motifs. The pyridine and 1,2,4-triazole rings are common features in a multitude of pharmacologically active agents, known to engage in various non-covalent interactions such as hydrogen bonding, and π-π stacking within protein binding sites.[3][4][5] Triazole-pyridine derivatives have shown promise as inhibitors for a range of targets, including kinases and other enzymes implicated in cancer and infectious diseases.[3][6][7]
Molecular docking allows us to build a predictive model of this interaction at the atomic level before committing to costly and time-consuming wet-lab synthesis and screening.[8] A typical docking workflow involves preparing the 3D structures of both the protein (receptor) and the small molecule (ligand), sampling a vast number of potential binding poses, and then using a scoring function to rank these poses based on their predicted binding affinity.[9][10]
This application note will use AutoDock Vina , a widely-used and validated open-source docking engine, in conjunction with visualization and preparation tools like UCSF Chimera and PyMOL , to illustrate a complete and reliable docking protocol.[11][12][13]
The Molecular Docking Workflow: A Conceptual Overview
A successful docking study follows a logical progression from preparation to validation. Each step is critical for the integrity of the final results. The overall workflow is designed to minimize computational artifacts and generate a physically and biologically meaningful model of the protein-ligand complex.
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Application Notes and Protocols: In Vivo Efficacy Testing of Novel Triazole Antifungals
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Robust In Vivo Antifungal Efficacy Testing
The global rise in invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to public health.[1][2] Triazoles, a cornerstone of antifungal therapy, function by inhibiting lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene), a critical enzyme in the fungal ergosterol biosynthesis pathway.[2][3][4][5] This disruption of the fungal cell membrane integrity is the basis of their therapeutic effect.[3][4] However, resistance mechanisms, such as target enzyme modifications and drug efflux, threaten the clinical utility of existing triazoles, necessitating a robust pipeline of novel antifungal agents.[2][3][6]
Preclinical in vivo efficacy testing is a critical bottleneck in the translation of promising antifungal candidates from the bench to the bedside. While in vitro susceptibility tests provide initial data on a compound's intrinsic activity, they cannot replicate the complex interplay between the drug, the pathogen, and the host's immune system.[7][8] Therefore, well-designed animal models are indispensable for evaluating the therapeutic potential of novel triazoles, guiding dose selection, and providing the necessary evidence for progression into clinical trials.[9][10]
This document provides a detailed guide to the principles and protocols for conducting in vivo efficacy studies of novel triazole antifungals. It is designed to equip researchers with the knowledge to design, execute, and interpret these critical experiments with scientific rigor and confidence.
Part 1: Foundational Principles of In Vivo Efficacy Testing
1.1 The Triazole Pharmacokinetic/Pharmacodynamic (PK/PD) Target
A deep understanding of the PK/PD relationship of triazoles is fundamental to designing effective in vivo studies. For triazoles, the critical parameter associated with therapeutic efficacy is the ratio of the 24-hour area under the concentration-time curve (AUC) to the minimum inhibitory concentration (MIC) (AUC/MIC).[11][12][13] Extensive studies in murine models of candidiasis have demonstrated that a free-drug AUC/MIC ratio of 20 to 25 is predictive of treatment success.[11][12][14] This principle is a cornerstone of study design, as it dictates the dosing regimens required to achieve a therapeutic effect.
1.2 Selecting the Appropriate Animal Model
The choice of animal model is contingent on the specific research question, the target fungal pathogen, and logistical considerations.
| Model | Pathogen(s) | Key Advantages | Key Disadvantages |
| Murine (Mouse) | Candida spp., Aspergillus spp., Cryptococcus spp. | Well-characterized physiology and immunology; availability of transgenic strains; good translational relevance.[15] | Higher cost and ethical considerations compared to invertebrates. |
| Galleria mellonella (Wax Moth Larvae) | Candida spp., Aspergillus spp., Cryptococcus spp. | Cost-effective, high-throughput, ethically favorable, innate immune system with similarities to mammals.[16][17][18][19][20][21] | Lacks an adaptive immune system; different pharmacokinetics compared to mammals. |
| Danio rerio (Zebrafish) | Candida spp., Aspergillus spp. | Optical transparency of embryos allows for real-time imaging of infection; vertebrate model with innate and adaptive immunity.[16][17][18] | Requires specialized equipment; maintenance can be complex. |
For definitive preclinical efficacy data intended for regulatory submission, the murine model remains the gold standard.[10][22] However, G. mellonella is an excellent model for initial screening of a large number of compounds due to its high-throughput nature.[20][23]
Part 2: Experimental Workflows and Protocols
2.1 Overall In Vivo Efficacy Testing Workflow
The following diagram illustrates the typical workflow for assessing the in vivo efficacy of a novel triazole antifungal.
Figure 1: High-level workflow for in vivo efficacy testing of novel triazoles.
2.2 Protocol: Murine Model of Disseminated Candidiasis
This model is highly relevant as it mimics hematogenously disseminated candidiasis in humans, a severe form of the infection.[15] The kidneys are the primary target organs for assessing fungal burden in this model because they are less efficient at clearing the infection compared to other organs like the liver and spleen.[15][24][25][26]
Materials:
-
6-8 week old female BALB/c or ICR (CD-1) mice.[27]
-
Candida albicans strain (e.g., SC5314).
-
Yeast Peptone Dextrose (YPD) agar and broth.
-
Sterile, non-pyrogenic 0.9% saline.
-
Novel triazole compound and vehicle control.
-
Standard-of-care triazole (e.g., fluconazole).
-
Insulin syringes (28G).
-
(Optional) Immunosuppressive agent (e.g., cyclophosphamide).[22][28]
Procedure:
-
Inoculum Preparation:
-
Streak C. albicans on a YPD agar plate and incubate at 30°C for 24-48 hours.
-
Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking.
-
Wash the yeast cells twice with sterile saline by centrifugation.
-
Resuspend the pellet in sterile saline and adjust the concentration to 2.5 x 10^5 CFU/mL using a hemocytometer. The final inoculum should be confirmed by plating serial dilutions on YPD agar.
-
-
Immunosuppression (if required):
-
Infection:
-
Inject 0.1 mL of the prepared C. albicans suspension (2.5 x 10^4 CFU/mouse) into the lateral tail vein of each mouse.
-
-
Treatment:
-
Initiate treatment with the novel triazole (and vehicle/standard-of-care controls) at a predetermined time post-infection (e.g., 2-4 hours).
-
Administer the compounds via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the desired dosing interval for a specified duration (e.g., 7 days). Dosing regimens should be informed by preliminary pharmacokinetic data.
-
-
Endpoint Evaluation:
-
Survival Study: Monitor the mice daily for signs of morbidity and mortality for up to 21 days.
-
Fungal Burden Study: At a predetermined endpoint (e.g., 3-7 days post-infection), euthanize the mice. Aseptically remove the kidneys, weigh them, and homogenize in sterile saline. Plate serial dilutions of the homogenate on YPD agar. Incubate at 37°C for 24-48 hours and count the colonies. Express the results as log10 CFU/gram of tissue.[25]
-
2.3 Protocol: Galleria mellonella Model of Systemic Fungal Infection
This model is an excellent preliminary screen for antifungal efficacy.[20][21][23]
Materials:
-
G. mellonella larvae in their final instar stage (250-350 mg).
-
Candida albicans strain.
-
Sterile phosphate-buffered saline (PBS).
-
Novel triazole compound and vehicle control.
-
Hamilton syringe.
Procedure:
-
Inoculum Preparation:
-
Prepare the C. albicans inoculum as described for the murine model, but resuspend the final pellet in PBS to a concentration of 1 x 10^7 CFU/mL.
-
-
Infection:
-
Treatment:
-
Administer 10 µL of the novel triazole (or control) into a different proleg at a set time post-infection (e.g., 1-2 hours).
-
-
Incubation and Scoring:
-
Incubate the larvae at 37°C in the dark.
-
Monitor survival daily for up to 7 days. Larvae are considered dead if they are non-responsive to touch and display melanization (darkening of the cuticle).[30]
-
Figure 2: Workflow for the Galleria mellonella antifungal efficacy model.
Part 3: Data Analysis and Interpretation
3.1 Statistical Analysis
-
Survival Data: Analyze using Kaplan-Meier survival curves and the log-rank test to determine significant differences between treatment groups.[31]
-
Fungal Burden Data: As fungal burden data are typically not normally distributed, use non-parametric tests such as the Mann-Whitney U test or Kruskal-Wallis test for comparing groups. Data should be presented as log10 CFU/gram of tissue.
3.2 Interpreting the Results
A successful novel triazole should demonstrate a dose-dependent reduction in fungal burden and/or a significant increase in the survival of infected animals compared to the vehicle control.[23] The efficacy should also be benchmarked against a standard-of-care antifungal.[9]
Key Considerations and Potential Pitfalls:
-
High Variability: In vivo experiments can have inherent variability. Ensure adequate group sizes (typically 8-10 mice per group) to achieve statistical power.
-
Toxicity: Monitor animals for signs of drug-related toxicity (e.g., weight loss, ruffled fur, lethargy). Toxicity can confound efficacy results.
-
Inoculum Standardization: The size and viability of the initial inoculum are critical for reproducible results. Always quantify the inoculum by plate counts.
-
PK/PD Mismatch: If a compound with good in vitro activity shows poor in vivo efficacy, it may be due to unfavorable pharmacokinetic properties (e.g., poor absorption, rapid metabolism).[32]
Conclusion: A Pathway to Clinical Candidacy
Rigorous and well-designed in vivo efficacy studies are paramount for the successful development of novel triazole antifungals. By understanding the fundamental PK/PD principles, selecting appropriate animal models, and adhering to detailed, validated protocols, researchers can generate the high-quality data necessary to identify promising clinical candidates. The integration of mammalian and alternative models provides a tiered approach, enabling efficient screening and robust validation. Ultimately, these studies form the critical bridge between a promising molecule and a potential new therapy to combat life-threatening fungal infections.
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Application Notes and Protocols for the Analytical Method Development of Triazolyl Methylamine Compounds
Introduction
Triazolyl methylamine compounds represent a significant class of N-heterocyclic compounds characterized by a triazole ring linked to a methylamine moiety. This structural motif is a key pharmacophore in a wide array of pharmaceutical agents, particularly antifungal drugs, and is also prevalent in agrochemicals. The therapeutic efficacy and environmental impact of these compounds necessitate robust, reliable, and sensitive analytical methods for their quantification and characterization in various matrices, including pharmaceutical formulations, biological fluids, and environmental samples.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of analytical methods for triazolyl methylamine compounds. It emphasizes the causality behind experimental choices, offers field-proven insights, and grounds its protocols in authoritative standards to ensure scientific integrity and trustworthiness.
Pillar 1: Strategic Selection of Analytical Techniques
The choice of an analytical technique is fundamentally dictated by the analyte's physicochemical properties and the analytical objective (e.g., quantification, impurity profiling, structural elucidation). Triazolyl methylamine compounds, often polar and basic, present unique challenges and opportunities for various analytical platforms.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of triazolyl methylamine compounds due to its versatility, robustness, and high resolving power.[1] The selection between Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) is a critical first step.
-
Reversed-Phase HPLC (RP-HPLC): This is the most common starting point for many triazole derivatives. Nonpolar stationary phases (e.g., C18, C8) are used with polar mobile phases (e.g., acetonitrile/water or methanol/water mixtures).[1][2] The retention of polar triazolyl methylamines can sometimes be challenging on traditional C18 columns. In such cases, the use of a C8 column, which has similar lipophilicity to many triazole fungicides, can reduce matrix effects and improve separation.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar triazolyl methylamine compounds and their metabolites that show poor retention in RP-HPLC, HILIC is an excellent alternative.[3] This technique utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, facilitating the retention of polar analytes.[3]
Diagram: HPLC Method Selection Workflow
Caption: Workflow for selecting the appropriate HPLC mode.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring high sensitivity and selectivity, such as bioanalysis or trace impurity detection, coupling liquid chromatography with tandem mass spectrometry is the gold standard.[2][4][5]
-
Ionization Sources:
-
Electrospray Ionization (ESI): Being a soft ionization technique, ESI is well-suited for polar triazolyl methylamine compounds, often producing protonated molecular ions [M+H]+ with high efficiency.[6]
-
Atmospheric Pressure Chemical Ionization (APCI): For less polar or thermally stable triazole derivatives, APCI can be a more effective ionization method and is generally less susceptible to matrix effects than ESI.[6]
-
-
Mass Analyzers:
-
Triple Quadrupole (QqQ): This is the workhorse for quantitative analysis using Multiple Reaction Monitoring (MRM), which provides excellent sensitivity and specificity by monitoring a specific precursor-to-product ion transition.[2][6]
-
Time-of-Flight (TOF): High-resolution mass spectrometry (HRMS) with a TOF analyzer is invaluable for structural elucidation of unknown metabolites or degradation products due to its high mass accuracy.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of novel triazolyl methylamine compounds and their isomers.[7][8] Both 1D (¹H, ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are crucial for elucidating the connectivity of atoms and the substitution pattern on the triazole ring.[8][9] ¹⁵N NMR can also be a powerful technique for distinguishing between different triazole isomers.[7]
Pillar 2: Self-Validating Protocols and Methodologies
The trustworthiness of an analytical method hinges on its validation. All protocols must be developed and validated in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline.[10][11][12]
Protocol: Development and Validation of an RP-HPLC-UV Method for Quantification
This protocol outlines the steps for developing and validating a robust RP-HPLC-UV method for the quantification of a triazolyl methylamine active pharmaceutical ingredient (API) in a drug product.
Step 1: Method Development and Optimization
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase Selection: Begin with a simple mobile phase of acetonitrile and water. Adjust the ratio to achieve optimal retention and peak shape. The addition of a buffer (e.g., phosphate buffer) can improve peak symmetry for basic analytes.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of the triazolyl methylamine compound using a UV-Vis spectrophotometer or a diode-array detector (DAD). A common wavelength for many triazoles is around 260 nm.[1]
-
Flow Rate and Temperature: Optimize the flow rate (typically 1.0 mL/min) and column temperature (e.g., 25-40°C) to achieve good resolution and acceptable run times.[13]
Step 2: Sample Preparation
-
Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.[1]
-
Sample Preparation: For a drug product (e.g., tablets), accurately weigh and finely powder a representative number of units. Extract the API with a suitable solvent, followed by sonication and centrifugation. Filter the supernatant through a 0.45 µm syringe filter before injection.[1]
Step 3: Method Validation (ICH Q2(R1) Parameters) [10][11][14]
-
Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11] This can be achieved by analyzing placebo samples and stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).
-
Linearity: Analyze a series of at least five concentrations of the reference standard over a specified range. The correlation coefficient (r²) should be ≥ 0.995.[11][13]
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The relative standard deviation (RSD) for both should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[15]
-
Robustness: Intentionally make small but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and evaluate the effect on the results.
Table 1: Example HPLC-UV Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good starting point for moderately polar compounds.[1] |
| Mobile Phase | Acetonitrile: 0.05 M Phosphate Buffer (pH 3.0) (60:40, v/v) | Buffered mobile phase improves peak shape for basic analytes. |
| Flow Rate | 1.0 mL/min | Provides a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 260 nm | Wavelength of maximum absorbance for many triazole compounds.[1] |
| Injection Volume | 10 µL | Standard volume for good sensitivity without overloading the column. |
Protocol: LC-MS/MS Method for Triazoles in Biological Matrices
This protocol details a sensitive and selective method for quantifying triazolyl methylamine compounds in plasma, a common requirement in pharmacokinetic studies.
Step 1: Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.[16]
-
Vortex the mixture for 1 minute to precipitate proteins.[1]
-
Centrifuge at 10,000 rpm for 10 minutes.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Diagram: Sample Preparation Workflow for LC-MS/MS
Caption: A typical protein precipitation workflow.
Step 2: LC-MS/MS Conditions
-
LC System: Utilize a UHPLC system for faster analysis and better resolution.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is often used to facilitate ionization and improve peak shape.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ESI mode.
-
MRM Transitions: Optimize the precursor ion (typically [M+H]+) and product ions for both the analyte and the internal standard by infusing the standards directly into the mass spectrometer.
Table 2: Example LC-MS/MS Parameters
| Parameter | Condition | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | UHPLC column for high throughput and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for positive ESI.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for RP-HPLC. |
| Gradient | 5% B to 95% B over 5 minutes | Allows for the elution of a wide range of analytes. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Suitable for polar, basic compounds.[6] |
| MRM Transitions | Analyte-specific (e.g., m/z 296.1 -> 129.1 for Voriconazole) | Provides high selectivity and sensitivity for quantification. |
| Internal Standard | Isotopically labeled analog or a structurally similar compound | Corrects for matrix effects and variations in sample processing and instrument response.[5] |
Step 3: Method Validation The validation of a bioanalytical method follows similar principles to the HPLC-UV method but with additional considerations for matrix effects, recovery, and stability, as outlined in the FDA's Bioanalytical Method Validation guidance.[17]
Pillar 3: Authoritative Grounding and Data Presentation
All claims and protocols should be supported by authoritative references. The clear presentation of data is crucial for easy interpretation and comparison.
Structural Characterization by NMR
For the definitive structural elucidation of a novel triazolyl methylamine compound, a combination of NMR experiments is essential.
Table 3: NMR Assignments for a Hypothetical Triazolyl Methylamine Derivative
| Proton (¹H) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Carbon (¹³C) | Chemical Shift (ppm) |
| H-5 | 8.15 | s | - | C-5 | 145.2 |
| -CH₂-N | 4.20 | t | 6.8 | -CH₂-N | 55.8 |
| -NH-CH₃ | 2.85 | q | 7.2 | -NH-CH₃ | 35.1 |
| Aromatic-H | 7.20-7.40 | m | - | Aromatic-C | 125.0-130.0 |
Chemical shifts are examples and will vary depending on the specific structure and solvent.
Conclusion
The development of analytical methods for triazolyl methylamine compounds is a systematic process that requires a thorough understanding of the analyte's properties and the capabilities of different analytical techniques. By following a logical workflow for method selection, adhering to rigorous validation protocols based on ICH guidelines, and ensuring all methodologies are scientifically sound, researchers can develop trustworthy and reliable analytical methods. The protocols and insights provided in this document serve as a robust foundation for the successful analysis of this important class of compounds in pharmaceutical development and beyond.
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- 14. altabrisagroup.com [altabrisagroup.com]
- 15. Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 17. agilent.com [agilent.com]
Troubleshooting & Optimization
[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine synthesis yield improvement
Answering the growing need for robust synthetic methodologies in medicinal chemistry, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine, a key intermediate in drug development. As Senior Application Scientists, our goal is to bridge the gap between literature protocols and practical laboratory execution, empowering researchers to overcome common hurdles and optimize their synthetic yields.
Synthetic Overview: A Two-Step Approach
The most common and scalable synthesis of [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine proceeds via a two-step sequence. This guide is structured to address potential issues in each of these critical transformations.
-
Step 1: Nucleophilic Aromatic Substitution (SNAr) : Formation of the C-N bond between the pyridine and triazole rings.
-
Step 2: Nitrile Reduction : Conversion of the nitrile intermediate to the target primary amine.
Caption: General two-step synthetic workflow.
Part 1: Troubleshooting the Nucleophilic Aromatic Substitution (SNAr)
This step involves the displacement of a halide from the 2-position of the pyridine ring by a nitrogen of the 1,2,4-triazole ring. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, facilitates this attack, particularly at the C2 and C4 positions.[1] The reaction proceeds through a resonance-stabilized anionic intermediate (a Meisenheimer complex), and its stability is key to the reaction's success.
Frequently Asked Questions (FAQs) - Step 1
Q1: My SNAr reaction shows low conversion of the 2-chloro-3-cyanopyridine starting material. How can I drive the reaction to completion?
A1: Low conversion is typically due to suboptimal reaction conditions. Consider the following factors:
-
Base Selection: A suitable base is crucial to deprotonate the 1,2,4-triazole (pKa ≈ 10), generating the nucleophilic triazolide anion. A weak base may not generate a sufficient concentration of the nucleophile.
-
Recommendation: Use a moderately strong, non-nucleophilic base. Potassium carbonate (K₂CO₃) is a common and effective choice. Stronger bases like sodium hydride (NaH) can also be used but require strictly anhydrous conditions.
-
-
Solvent Choice: The solvent must be able to dissolve the reactants and be stable at the required reaction temperature. Polar aprotic solvents are ideal as they solvate the cation of the base without hydrogen-bonding to the nucleophile, thus enhancing its reactivity.
-
Recommendation: Dimethylformamide (DMF) or acetonitrile (MeCN) are excellent choices.
-
-
Temperature: SNAr reactions on chloro-pyridines often require thermal energy to overcome the activation barrier.
-
Recommendation: If room temperature reactions are sluggish, gradually increase the temperature to 80-100 °C and monitor the reaction progress by TLC or LC-MS.[2]
-
-
Moisture: Water can protonate the triazolide anion, quenching the nucleophile. Ensure all reagents and glassware are thoroughly dried, especially if using highly reactive bases like NaH.
Q2: I'm observing an unexpected isomer in my final product. How is this possible and how can it be prevented?
A2: 1,2,4-Triazole has two potentially nucleophilic nitrogen atoms (N1 and N4). While alkylation at the N1 position is generally favored to produce the 1-substituted isomer, the N4-substituted isomer can sometimes form. The ratio of these isomers is highly dependent on the reaction conditions.
-
Causality: The formation of the N4-isomer can be influenced by the counter-ion of the base and the solvent system. A more "free" triazolide anion may lead to less selectivity.
-
Troubleshooting:
-
Screen Bases: Change the base from K₂CO₃ to Cs₂CO₃ or NaH and observe the effect on the isomeric ratio.
-
Solvent Effects: Vary the solvent. Sometimes a less polar solvent can influence the regioselectivity.
-
Purification: If a mixture is unavoidable, the isomers can typically be separated by silica gel column chromatography, as they often have different polarities.
-
| Parameter | Recommendation | Rationale |
| Starting Material | 2-Chloro-3-cyanopyridine | The chloro-substituent is a good leaving group, activated by the ring nitrogen and the adjacent cyano group. |
| Base | K₂CO₃ (2.0 eq.) or Cs₂CO₃ (1.5 eq.) | Efficiently deprotonates 1,2,4-triazole without introducing competing nucleophiles. Cesium carbonate can sometimes improve rates. |
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvents enhance nucleophilicity and are stable at elevated temperatures. |
| Temperature | 80 - 120 °C | Provides sufficient energy to overcome the activation barrier for C-Cl bond cleavage. |
| Monitoring | TLC (e.g., 30% EtOAc/Hexanes) or LC-MS | Essential for tracking the consumption of starting material and formation of the product. |
Table 1. Recommended Starting Conditions for the SNAr Reaction.
Part 2: Troubleshooting the Nitrile Reduction
The reduction of the intermediate nitrile, 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile, to the primary amine is a critical final step. The choice of reducing agent and reaction conditions is paramount to achieving a high yield and avoiding common side products.[3]
Frequently Asked Questions (FAQs) - Step 2
Q1: My catalytic hydrogenation with Raney Nickel is producing significant amounts of secondary and tertiary amines. How can I improve the selectivity for the primary amine?
A1: This is a classic problem in nitrile hydrogenation. The primary amine product can react with the intermediate imine, leading to the formation of secondary and, subsequently, tertiary amines.[3][4]
-
Mechanism of Side Product Formation:
-
R-CN + H₂/Catalyst → [R-CH=NH] (Imine Intermediate)
-
[R-CH=NH] + H₂/Catalyst → R-CH₂NH₂ (Desired Primary Amine)
-
[R-CH=NH] + R-CH₂NH₂ → Dimerization → (R-CH₂)₂NH (Secondary Amine)
-
-
Troubleshooting Strategies:
-
Ammonia Addition: The most effective method is to saturate the reaction solvent (e.g., methanol or ethanol) with ammonia gas or use a solution of ammonia in methanol (typically 7N).[5] Ammonia competes with the primary amine for reaction with the imine intermediate, shifting the equilibrium away from secondary amine formation.
-
Catalyst Choice: While Raney Nickel is common, other catalysts like cobalt boride can offer higher selectivity for primary amines.[3]
-
Reaction Conditions: Lower temperatures and higher hydrogen pressures can sometimes favor the direct reduction of the imine over the condensation reaction.
-
Q2: I am using Lithium Aluminum Hydride (LiAlH₄), but the reaction is sluggish and the workup is difficult, resulting in a low isolated yield. What can I do?
A2: LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines.[6][7] However, issues can arise from reagent quality and workup procedures.
-
Reagent Activity: LiAlH₄ is highly reactive with atmospheric moisture. Ensure you are using fresh, high-quality reagent from a sealed container. Titration of the LiAlH₄ solution may be necessary to determine its exact molarity.
-
Reaction Conditions: The reduction is typically performed in an anhydrous ethereal solvent like THF or diethyl ether.[8] Gentle heating (reflux) may be required to drive the reaction to completion.
-
Optimized Workup (Fieser Method): A difficult, emulsion-filled workup is a common issue. To obtain a granular, easily filterable aluminum salt precipitate, use the Fieser workup method after cooling the reaction to 0 °C:[8]
-
For 'X' grams of LiAlH₄ used, slowly and sequentially add:
-
'X' mL of water
-
'X' mL of 15% (w/v) aqueous NaOH
-
'3X' mL of water
-
Stir the resulting mixture vigorously for 15-30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with an organic solvent (e.g., ethyl acetate, DCM).
-
Caption: Decision tree for troubleshooting the nitrile reduction step.
| Reducing Agent | Typical Conditions | Pros | Cons |
| LiAlH₄ | 1.5-2.0 eq., THF, 0 °C to reflux | Powerful, reliable reduction | Moisture sensitive, pyrophoric, challenging workup without proper procedure[8] |
| H₂ / Raney® Ni | 50 psi H₂, MeOH/NH₃, RT | Economical, scalable, easy workup | Potential for secondary/tertiary amine byproducts without additives[3][5] |
| BH₃•THF or BH₃•SMe₂ | 1.5-2.0 eq., THF, reflux | Good functional group tolerance | Borane complexes can be less stable; BH₃•SMe₂ has a strong odor[5] |
Table 2. Comparison of Common Reagents for Nitrile Reduction.
Part 3: Purification and Stability
Q3: The final amine product appears to be unstable during column chromatography, leading to streaking and low recovery. What are the best practices for purification?
A3: Primary amines, especially those on electron-deficient heterocyclic rings, can be basic enough to interact strongly with the acidic silica gel used in chromatography, leading to poor peak shape and decomposition.
-
Troubleshooting Strategies:
-
Deactivate Silica Gel: Pre-treat the silica gel slurry with 1-2% triethylamine (Et₃N) or ammonia in the eluent. This neutralizes the acidic sites on the silica surface, preventing irreversible binding of the amine.
-
Acid-Base Extraction: As an alternative to chromatography, utilize the basicity of the amine. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or K₂CO₃ and re-extract the purified free amine into an organic solvent.
-
Boc Protection: If the amine is intended for further synthetic steps, consider protecting it as its tert-butyl carbamate (Boc) derivative. The Boc-protected amine is much less polar and significantly more stable on silica gel.[9][10] It can be easily purified by chromatography and the Boc group can be removed later under acidic conditions (e.g., TFA in DCM or HCl in dioxane).[11][12]
-
Protocol: Boc Protection of [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine
-
Dissolve the crude amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (1.5 eq.) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.).
-
Stir the reaction at room temperature and monitor by TLC until the starting amine is consumed (typically 2-4 hours).
-
Concentrate the reaction mixture and purify the resulting Boc-protected amine by standard silica gel chromatography.
By systematically addressing these common experimental challenges, researchers can significantly improve the yield, purity, and reproducibility of their synthesis of [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine.
References
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine. Retrieved from [Link]
- Nystrom, R. F. (1955). Reduction of Organic Compounds by Mixed Hydrides. I. Nitriles. Journal of the American Chemical Society, 77(9), 2544–2545.
-
Chemistry LibreTexts. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
- Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242–244.
- Pearson Education. (n.d.). Nucleophilic aromatic substitution of pyridine. Study Prep in Pearson+.
- Quora. (2021). Why is β substitution in Nucleophilic reactions of pyridines not preferred?
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
- ResearchGate. (n.d.).
- Ju, Y., et al. (2007). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. ARKIVOC.
- Csonka, R., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering.
- Chemistry Stack Exchange. (2018).
- Singh, R., et al. (2021). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Infectious Diseases.
- BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring.
- YouTube. (2020). Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.
- Jinan Jinan Borui Chemical Co., Ltd. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis.
- Khomenko, D. M., et al. (2025). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry.
- Google Patents. (1998).
- Google Patents. (2010). Preparation method of 2-chloro-3-cyanopyridine. CN101659637A.
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Al-Jothery, A. A. A., et al. (2025). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science.
- Semantic Scholar. (2024). Synthesis of Pyridinium Moiety Containing Triazolyl Purines.
- PubMed. (2025). [3-(Trifluoromethyl)
- Russian Journal of Organic Chemistry. (2011). Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium.
- SciSpace. (n.d.).
- PubMed. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- International Journal of Science and Research (IJSR). (2015). Chemistry of 1, 2, 4-Triazole: A Review Article.
- MDPI. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules.
- Google Patents. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine. US7208603B2.
- Al-Amiery, A. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Molecules.
- PubMed Central. (2011). 2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}.
- RSC Publishing. (2017).
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- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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Technical Support Center: Navigating the Purification Challenges of Polar Triazole Compounds
Welcome to the Technical Support Center dedicated to addressing the purification challenges of polar triazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter obstacles in isolating these often tricky molecules. The inherent polarity of the triazole ring, coupled with the diverse functionalities of its derivatives, frequently leads to purification hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these challenges in your laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of polar triazole compounds.
Q1: Why are polar triazole compounds so difficult to purify?
The purification challenges stem from the inherent chemical nature of the triazole ring. It is a polar moiety capable of engaging in strong intermolecular forces like hydrogen bonding and dipole-dipole interactions.[1] These interactions can lead to several issues:
-
Poor Solubility: The strong crystal lattice energy of some triazole derivatives makes them sparingly soluble in many common organic solvents.[1]
-
Strong Retention on Silica: The polar nature of triazoles causes them to bind strongly to polar stationary phases like silica gel, often resulting in broad, streaking peaks or even irreversible adsorption.[2]
-
Co-elution with Polar Impurities: Unreacted starting materials and polar byproducts often have similar polarities to the target triazole, making chromatographic separation difficult.
Q2: What are the most common impurities I should expect in my crude triazole product?
The nature of impurities is highly dependent on the synthetic route. Common contaminants include:
-
Unreacted Starting Materials: Such as azides, alkynes, amidines, or hydrazides.[2]
-
Partially Reacted Intermediates: Incomplete cyclization can lead to various intermediates.[2]
-
Regioisomers: For instance, in the synthesis of 1,2,3-triazoles, both 1,4- and 1,5-disubstituted isomers can form.[2][3]
-
Residual Metal Catalysts: Copper is a frequent contaminant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[2][4]
Q3: My polar triazole is an oil, but I was expecting a solid. What should I do?
The phenomenon of a compound "oiling out" instead of crystallizing is common, especially when impurities are present that depress the melting point.[2] Here are a few strategies:
-
Increase Purity: The first step is to attempt further purification of the oil, as impurities are a likely cause.
-
Solvent Titration: Dissolve the oil in a minimal amount of a "good" solvent where it is highly soluble. Then, slowly add an "anti-solvent" (in which the compound is insoluble) until persistent turbidity is observed. This can induce crystallization.[1]
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a "seed crystal" to the supersaturated solution to initiate crystallization.
Q4: How can I effectively remove residual copper catalyst from my CuAAC reaction?
Residual copper can be problematic. A common and effective method is to wash the organic solution of your product with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA).[2][4] The EDTA will sequester the copper ions, which can then be removed in the aqueous phase.
Part 2: Troubleshooting Chromatographic Purification
Chromatography is a cornerstone of purification, but polar triazoles present unique challenges. This section provides troubleshooting guidance for various chromatographic techniques.
Issue 1: My Triazole Streaks Badly or Doesn't Move from the Baseline in Normal Phase Chromatography.
This is a classic sign of strong interaction with the silica gel.
Causality: The polar triazole is strongly adsorbed to the polar silanol groups on the silica surface. This can be exacerbated by the presence of basic nitrogen atoms in the triazole ring.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting poor normal phase separation.
Detailed Protocols & Explanations:
-
Mobile Phase Modification:
-
Adding a Polar Solvent: Incorporating a small percentage of a highly polar solvent like methanol into your eluent (e.g., dichloromethane/methanol or ethyl acetate/methanol) can help to displace the polar triazole from the silica, improving mobility.
-
Adding a Basic Modifier: For basic triazoles, adding a small amount of a base like triethylamine (Et3N) or ammonium hydroxide (NH4OH) (typically 0.1-1%) to the mobile phase can neutralize the acidic silanol groups on the silica surface, reducing strong ionic interactions and minimizing tailing.[5]
-
-
Changing the Stationary Phase:
Issue 2: My Polar Triazole Elutes in the Void Volume on a Reversed-Phase (C18) Column.
This indicates that your compound is too polar to be retained by the non-polar stationary phase.
Causality: In reversed-phase chromatography, retention is driven by hydrophobic interactions. Highly polar molecules have little affinity for the non-polar C18 chains and are quickly eluted by the polar mobile phase.[8][9]
Troubleshooting Strategies:
| Strategy | Principle | Typical Conditions |
| Highly Aqueous Mobile Phase | Increase the polarity of the mobile phase to promote interaction with the non-polar stationary phase. | Start with a high percentage of water/aqueous buffer (e.g., 95-100%) and a very shallow gradient of organic solvent (e.g., acetonitrile or methanol). |
| Use a Polar-Embedded or Polar-Endcapped Column | These columns have polar groups embedded within the alkyl chains or at the surface, which provides an alternative retention mechanism for polar compounds. | Consult manufacturer guidelines for specific column types. |
| Consider Ion-Pairing Chromatography | Add an ion-pairing reagent to the mobile phase that has a hydrophobic part and a charge opposite to that of your analyte. This forms a neutral, more retained complex. | For basic triazoles, use an alkyl sulfonate. For acidic triazoles, use a quaternary ammonium salt. |
Issue 3: I have a complex mixture of polar triazoles and impurities that I can't separate with normal or reversed-phase chromatography.
When conventional methods fail, it's time to consider more specialized techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).
What is HILIC?
Mechanism of HILIC:
Caption: Simplified mechanism of HILIC separation.
In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Polar analytes partition between this immobilized aqueous layer and the bulk organic mobile phase. The more polar the analyte, the more it partitions into the water layer, and the more it is retained. Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).
Advantages of HILIC for Polar Triazoles:
-
Good retention of highly polar compounds: It is ideal for compounds that are not retained in reversed-phase.[10][13]
-
Orthogonal Selectivity: It separates compounds based on a different mechanism than reversed-phase, making it a great alternative when other methods fail.
-
LC-MS Friendly: The high organic content of the mobile phase promotes efficient nebulization and ionization in mass spectrometry, often leading to enhanced sensitivity.
Part 3: Troubleshooting Crystallization
Crystallization is a powerful and often preferred method for obtaining highly pure solid compounds.
Issue: I can't find a suitable single solvent for recrystallization.
It's common for a compound to be too soluble in one solvent and insoluble in another.
Solution: Use a Two-Solvent (Solvent-Pair) System.
This technique involves dissolving the compound in a minimal amount of a "good" hot solvent, followed by the slow addition of a "poor" or "anti-solvent" until the solution becomes cloudy (the saturation point).[1][14]
Step-by-Step Protocol for Two-Solvent Recrystallization:
-
Solvent Selection: Choose two miscible solvents with different polarities.[14] One should dissolve your compound well when hot (the "good" solvent), and the other should dissolve it poorly, even when hot (the "poor" solvent).
-
Dissolution: Dissolve your crude triazole in the minimum amount of the boiling "good" solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until you observe persistent cloudiness.
-
Re-solubilization: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry thoroughly.
Common Solvent Pairs for Polar Compounds:
| "Good" Solvent (More Polar) | "Poor" Solvent (Less Polar) |
| Water | Ethanol, Methanol, Acetone |
| Ethanol | Diethyl Ether, Hexane, Toluene |
| Acetone | Hexane, Diethyl Ether |
| Ethyl Acetate | Hexane |
Issue: My triazole has a basic or acidic functional group, making purification difficult.
Leverage the change in solubility by forming a salt.
Acid-Base Chemistry for Purification: If your triazole derivative contains a basic nitrogen, it can be protonated with an acid (e.g., HCl) to form a more water-soluble salt.[1][15]
Protocol for Acid-Base Purification:
-
Dissolve the crude product in an acidic aqueous solution.
-
Filter off any insoluble, non-basic impurities.
-
Wash the aqueous solution with a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) to remove non-polar impurities.
-
Carefully add a base (e.g., NaOH or NaHCO3) to the aqueous layer to deprotonate the triazole salt and precipitate the purified free-base.
-
Collect the solid by filtration or extract it with an organic solvent.
This process can be reversed for acidic triazoles by dissolving in a basic solution and re-precipitating with acid.
References
- Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
- ResearchGate. Why is normal phase chromatography good for use on polar analytes?.
- Creative Biogene. Normal Phase Chromatography.
- Phenomenex. Normal-phase vs. Reversed-phase Chromatography.
- Phenomenex. Normal Phase HPLC Columns.
- Benchchem. Overcoming low solubility of triazole derivatives in organic synthesis.
- Benchchem. Technical Support Center: Purification of Substituted 1,2,4-Triazoles.
- Chromatography Today. The Novel Triazole Bonded HILIC Column.
- Chromatography Today. COSMOSIL HILIC Columns for the Separation of Polar Molecules.
- Benchchem. Application Notes and Protocols for the Purification of Triazole Products from "1- Ethynyl-4-dodecyloxybenzene" Reactions.
- Nacalai USA, Inc. COSMOSIL HILIC.
- Biotage. What can I use to purify polar reaction mixtures?.
- Reddit. Purification of strong polar and basic compounds.
- Chem.libretexts.org. 4. Crystallization.
- University of Rochester Department of Chemistry. Tips & Tricks: Recrystallization.
- ResearchGate. Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?.
- Wikipedia. Reversed-phase chromatography.
- Chrom Tech, Inc. Reverse Phase Chromatography Techniques.
Sources
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- 15. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Overcoming Solubility Challenges for [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine
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Introduction
Welcome to the technical support guide for [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine. This document is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this compound. Analysis of its structure—comprising a pyridine ring, a triazole ring, and a methylamine group—suggests it is a weakly basic compound with inherent aqueous solubility limitations under neutral pH conditions. This guide provides a scientifically grounded, systematic approach to overcoming these issues, ensuring reliable and reproducible experimental outcomes. We will explore strategies from basic pH modification to advanced formulation techniques, explaining the scientific rationale behind each method.
Physicochemical Properties
A foundational understanding of the compound's properties is critical for troubleshooting solubility. While experimental data for this specific molecule is not widely published, we can predict its characteristics based on its functional groups.
| Property | Value / Prediction | Rationale & Implications for Solubility |
| Chemical Structure | ![]() | The structure contains two key basic centers: the methylamine group and the pyridine nitrogen. These sites can be protonated in acidic conditions, which is the primary mechanism for increasing aqueous solubility. |
| Molecular Formula | C₈H₉N₅ | Relatively small molecule, but the aromatic rings contribute to hydrophobicity. |
| Molecular Weight | 175.19 g/mol | A low molecular weight is generally favorable for solubility, but other factors like crystal lattice energy dominate. |
| Predicted pKa | ~7.5-8.5 (for the methylamine) and ~3-4 (for the pyridine) | The methylamine is the most basic site and will be protonated at physiological pH and below. The pyridine nitrogen requires a more acidic environment (pH < 4) for significant protonation. |
| Predicted logP | 1.0 - 2.0 | This value suggests a moderate lipophilicity, indicating that the compound is not excessively "greasy" but will still have limited aqueous solubility, classifying it likely as a BCS Class II/IV candidate.[1] |
Troubleshooting Guide: Problem & Solution
This section addresses common experimental problems in a direct question-and-answer format.
Question 1: My compound won't dissolve in standard aqueous buffers (e.g., PBS at pH 7.4). What is the first thing I should try?
Answer: The primary and most effective strategy is pH modification . Your compound is a weak base, and its solubility is highly dependent on pH.[2] In its neutral form at pH 7.4, it is likely poorly soluble. By lowering the pH, you protonate the basic nitrogen atoms (primarily the methylamine), forming a salt that is significantly more water-soluble.[3][4]
Immediate Action Plan:
-
Prepare an Acidic Stock Solution: Instead of PBS, try dissolving the compound in a slightly acidic buffer, such as 50 mM citrate buffer at pH 3.0 or simply 0.9% saline adjusted to pH 3.0 with HCl.
-
Titration Method:
-
Suspend the compound in pure water (e.g., Milli-Q).
-
Slowly add 0.1 M HCl dropwise while stirring or vortexing.
-
Monitor the solution. The compound should dissolve as the pH drops and the molecule becomes protonated.
-
Once fully dissolved, you can adjust the pH back up if your experiment allows, but be cautious of precipitation as you approach the compound's pKa.
-
Causality: The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ionization state of a compound.[5] For a weak base like this, solubility increases dramatically at a pH below its pKa because the charged, protonated form interacts much more favorably with polar water molecules.[4]
Question 2: I dissolved my compound in DMSO to make a high-concentration stock, but it precipitates immediately when I dilute it into my aqueous assay buffer. How can I prevent this?
Answer: This is a classic problem known as "crashing out." It occurs when a drug is moved from a favorable organic solvent to an unfavorable aqueous environment. The solution is to use co-solvents in your final aqueous medium or to modify your dilution strategy.[6][7]
Co-solvents are water-miscible organic solvents that, when added to water in small amounts, reduce the polarity of the aqueous phase, making it more hospitable to hydrophobic molecules.[6][8]
Recommended Co-solvents & Strategies:
| Co-solvent | Typical Final Concentration | Best For | Considerations |
| Ethanol | 1-10% (v/v) | General in vitro assays | Can affect cell viability at higher concentrations. |
| Propylene Glycol (PG) | 5-20% (v/v) | In vitro and in vivo | Generally well-tolerated.[9] |
| Polyethylene Glycol 400 (PEG 400) | 10-30% (v/v) | In vitro and in vivo | Highly effective and common in formulations.[8][10] Can increase viscosity. |
| Dimethyl Sulfoxide (DMSO) | < 1% (v/v) | Cell-based assays | Ensure final concentration is non-toxic to your cells (typically <0.5%). |
Step-by-Step Protocol:
-
Prepare your high-concentration stock in 100% DMSO as usual.
-
Prepare your aqueous buffer (e.g., PBS) pre-mixed with the desired co-solvent (e.g., 10% PEG 400).
-
When diluting, add the DMSO stock to the co-solvent buffer with vigorous vortexing. Do not add the buffer to the DMSO stock. This ensures rapid dispersion and prevents localized high concentrations that lead to precipitation.
Question 3: I need a stable, high-concentration formulation for in vivo animal studies, but pH adjustment and simple co-solvents are not sufficient or are causing toxicity. What advanced options are available?
Answer: For challenging cases requiring high concentrations for parenteral or oral administration, you should explore advanced formulation strategies like complexation with cyclodextrins .[11][12]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can encapsulate poorly soluble molecules, like yours, forming an "inclusion complex" where the hydrophobic part of your compound sits inside the cyclodextrin cavity.[13][15][16] This complex as a whole is highly water-soluble.[14][17]
Recommended Cyclodextrin:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used in pharmaceutical formulations due to its high water solubility and low toxicity.[14]
Experimental Workflow for Cyclodextrin Formulation:
Caption: Workflow for preparing a cyclodextrin-based formulation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for preparing a primary stock solution for long-term storage? A1: Anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard. It has a high solubilizing power for many organic molecules and is generally stable for storage at -20°C or -80°C. Ensure you use high-purity, anhydrous grade DMSO to prevent degradation of your compound via hydrolysis.
Q2: How can I quickly screen for the best solubilization method? A2: A systematic, tiered approach is most efficient. The following flowchart outlines a logical screening workflow.
Caption: Decision tree for selecting a solubilization strategy.
Q3: Can I heat the solution to help dissolve the compound? A3: Gentle heating (e.g., 37-40°C) can be used to increase the rate of dissolution, but it does not guarantee the compound will remain in solution upon cooling to room temperature. This can sometimes lead to the formation of a supersaturated solution that is prone to precipitation. Use heating with caution and always check the stability of the solution at the final experimental temperature.
Q4: Are there any potential stability issues I should be aware of? A4: While specific stability data is unavailable, compounds with amine and triazole functionalities can be susceptible to degradation under harsh pH conditions (very low or very high pH) or upon exposure to light (photodegradation). It is recommended to prepare fresh solutions for experiments and to store stock solutions protected from light at low temperatures.
References
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). PMC - NIH.
- Cosolvent. (n.d.). Wikipedia.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). MDPI.
- Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. (n.d.). Semantic Scholar.
- Accuracy of calculated pH-dependent aqueous drug solubility. (n.d.). PubMed.
- New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. (n.d.). Taylor & Francis Online.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010).
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Solubility and pH of amines. (n.d.).
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024).
- Formulation of poorly water-soluble drugs for oral administr
- Insoluble drug delivery strategies: review of recent advances and business prospects. (n.d.). PMC.
- Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.).
- Extraction: Effects of pH. (2024). JoVE.
- Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (n.d.). bepls.
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). PMC - NIH.
- Study of pH-dependent drugs solubility in water. (2025).
- Is there a relationship between solubility of material and its PH level? (2017).
- Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
- Tactics to Improve Solubility. (2021). Books.
- 1H-1,2,4-Triazole-3-methanamine. (n.d.). PubChem.
- Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
- Improving solubility via structural modification. (2025).
- Solubility enhancement techniques: A comprehensive review. (2023). WJBPHS.
- 2-(1H-1,2,4-Triazol-3-yl)pyridine 97%. (n.d.). Sigma-Aldrich.
- 2-(1H-1,2,4-Triazol-3-yl)pyridine. (n.d.). Chem-Impex.
- 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. (n.d.). NIH.
- NEW COMPLEXES OF 2-(1H-1, 2, 4-TRIAZOL-3-YL) PYRIDINE WITH Co(II), Cd(II), Rh(III), IONS: SYNTHESIS, STRUCTURE, PROPERTIES AND. (n.d.). Environmental Engineering and Management Journal.
- Synthesis of Pyridinium Moiety Containing Triazolyl Purines. (2024). Semantic Scholar.
- [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine. (n.d.). SCBT.
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. issr.edu.kh [issr.edu.kh]
- 4. Video: Extraction: Effects of pH [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. bepls.com [bepls.com]
- 9. wjbphs.com [wjbphs.com]
- 10. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. [PDF] Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective | Semantic Scholar [semanticscholar.org]
- 17. tandfonline.com [tandfonline.com]
Side-product analysis in the synthesis of pyridyl triazoles
This technical support guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyridyl-substituted 1,2,3-triazoles. Our focus is to provide in-depth troubleshooting, practical solutions, and a deeper understanding of the underlying chemistry to help you navigate the common challenges associated with these synthetic protocols, particularly the formation of unwanted side-products.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of pyridyl triazoles, providing foundational knowledge for designing and troubleshooting your experiments.
Question 1: What are the most common methods for synthesizing 1-pyridyl-1,2,3-triazoles, and what are their primary advantages?
The most prevalent and versatile method for synthesizing 1,4-disubstituted 1-pyridyl-1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." Its primary advantages include high regioselectivity, yielding exclusively the 1,4-isomer, mild reaction conditions, and high functional group tolerance. An alternative, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), provides access to the 1,5-regioisomer.
Question 2: Why is the choice of copper source and ligand important in CuAAC reactions for pyridyl triazoles?
The choice of copper source and ligand is critical for catalyst stability and reaction efficiency. Pyridine-containing substrates can act as strong ligands themselves, potentially coordinating to the copper center and inhibiting catalysis. Using a pre-formed copper(I) complex or generating Cu(I) in situ from a Cu(II) salt (like CuSO₄·5H₂O) with a reducing agent (such as sodium ascorbate) is standard practice. A well-chosen ligand, like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), stabilizes the Cu(I) oxidation state, preventing catalyst deactivation and suppressing side reactions.
Question 3: Can I run the CuAAC reaction under aerobic conditions?
While many CuAAC reactions are robust, running them under an inert atmosphere (N₂ or Ar) is highly recommended. The active catalyst is Cu(I), which is susceptible to oxidation to Cu(II) by atmospheric oxygen. This oxidation can lead to the formation of alkyne homocoupling side-products (Glaser coupling) and reduce the overall reaction rate.
Part 2: Troubleshooting Guide: Side-Product Analysis & Mitigation
This section provides a detailed, problem-oriented approach to identifying and resolving specific issues encountered during the synthesis of pyridyl triazoles.
Problem 1: Low Yield of the Desired Triazole and Presence of a Major Side-Product with a Mass Double that of the Starting Alkyne
-
Probable Cause: This is a classic indicator of oxidative homocoupling of your terminal alkyne, often referred to as Glaser coupling. This side-reaction is promoted by the presence of oxygen and Cu(II) species, leading to the formation of a symmetric 1,3-diyne.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for alkyne homocoupling.
-
Detailed Mitigation Protocol: Oxygen-Free CuAAC
-
Solvent Degassing: Place your chosen solvent (e.g., a t-BuOH/H₂O mixture) in a round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with dry nitrogen or argon gas for 20-30 minutes while stirring to remove dissolved oxygen.
-
Reagent Preparation: In a separate flask under an inert atmosphere, add the pyridyl azide, the terminal alkyne, and sodium ascorbate.
-
Catalyst Preparation: In another flask under an inert atmosphere, dissolve the copper source (e.g., CuSO₄·5H₂O) and the stabilizing ligand (e.g., TBTA) in the degassed solvent.
-
Reaction Assembly: Using a gas-tight syringe, transfer the catalyst solution to the flask containing the azide and alkyne. Maintain a positive pressure of inert gas throughout the addition.
-
Reaction Monitoring: Allow the reaction to stir at the desired temperature. Monitor progress by TLC or LC-MS until the starting materials are consumed.
-
Problem 2: Formation of a Regioisomeric Triazole Side-Product
-
Probable Cause: While CuAAC is highly selective for the 1,4-isomer, the formation of the 1,5-regioisomer can occur under certain conditions, particularly if the reaction proceeds through a non-catalyzed thermal mechanism at elevated temperatures or if an inappropriate catalyst (like ruthenium for the 1,5-isomer) is inadvertently used.
-
Analytical Identification:
-
NMR Spectroscopy: The most definitive method for distinguishing between 1,4- and 1,5-regioisomers is 2D NMR (HMBC and NOESY). In the 1,4-isomer, the triazole proton (C5-H) will show an HMBC correlation to the carbon of the substituent at the 1-position (the pyridyl ring) and the carbon of the substituent at the 4-position. In the 1,5-isomer, the triazole proton will show correlations to the substituent at the 5-position.
-
Chromatography: The two isomers often have slightly different polarities and may be separable by careful column chromatography or HPLC.
-
-
Data Summary: Distinguishing NMR Chemical Shifts
| Isomer | Typical ¹H NMR Chemical Shift of Triazole Proton (ppm) | Key HMBC Correlations (from Triazole C5-H) |
| 1,4-Disubstituted | δ 7.5 - 8.5 | To C4 and C1' of substituents |
| 1,5-Disubstituted | δ 7.0 - 8.0 | To C5 and C1' of substituents |
| Note: Exact chemical shifts are highly dependent on the specific substituents on the triazole and pyridyl rings. |
Problem 3: Complex Reaction Mixture with Multiple Unidentified Side-Products
-
Probable Cause: This can arise from several sources: instability of the pyridyl azide starting material, decomposition of the catalyst, or side reactions involving functional groups on your substrates. Pyridyl azides, especially those with electron-withdrawing groups, can be thermally sensitive.
-
Systematic Troubleshooting Approach:
Caption: Decision tree for troubleshooting complex reaction mixtures.
-
Experimental Protocol: Small-Scale Reaction Condition Screen
-
Setup: Arrange a parallel array of small reaction vials (e.g., 1 mL glass vials).
-
Stock Solutions: Prepare stock solutions of your pyridyl azide, alkyne, copper source, and reducing agent in a suitable solvent.
-
Variable Parameters: Systematically vary one parameter per set of reactions. For example:
-
Temperature: Run reactions at room temperature, 40 °C, and 60 °C.
-
Solvent: Test t-BuOH/H₂O, DMSO, and DMF.
-
Catalyst Loading: Test 1 mol%, 2 mol%, and 5 mol% of the copper catalyst.
-
-
Execution: Dispense the stock solutions into the vials according to your experimental design. Seal the vials and allow them to react for a set period (e.g., 12 hours).
-
Analysis: Quench a small aliquot from each reaction and analyze by LC-MS to determine the relative percentage of product and side-products under each condition. This data-driven approach allows for the rapid identification of optimal conditions.
-
References
-
Title: Copper-Catalyzed Azide-Alkyne Cycloaddition Source: Chemical Reviews URL: [Link]
-
Title: A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes Source: Angewandte Chemie International Edition URL: [Link]
-
Title: The growing applications of click chemistry Source: Chemical Society Reviews URL: [Link]
Improving the stability of [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine in solution
Welcome to the technical support guide for ensuring the stability of [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine (herein referred to as "the compound") in solution. This resource is designed for researchers, chemists, and formulation scientists to troubleshoot common stability challenges and implement robust experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
The stability of [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine is primarily influenced by four key factors: pH, oxidation, light exposure, and temperature. The molecule's structure, featuring a primary amine, a pyridine ring, and a triazole ring, presents several potential sites for degradation. Primary and secondary amines are generally less stable under oxidative conditions than tertiary amines.[1][2]
-
pH: The primary methylamine group is basic and will be protonated at acidic pH. Both acidic and alkaline conditions can promote hydrolysis or other degradation pathways.
-
Oxidation: The nitrogen atoms on the pyridine and triazole rings, as well as the primary amine, are susceptible to oxidation. This can be catalyzed by dissolved oxygen, trace metal ions, or peroxides. A common degradation pathway for similar triazolo-pyridine structures involves the formation of N-oxides.[3]
-
Light: Aromatic heterocyclic compounds frequently exhibit photosensitivity, leading to degradation upon exposure to UV or even ambient light.
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions.
Q2: What is the recommended starting solvent and pH for preparing a stock solution?
For general short-term use, we recommend preparing stock solutions in a buffered aqueous system at a neutral pH (7.0-7.4) or in a polar aprotic solvent like DMSO.
-
Aqueous Solutions: A phosphate-buffered saline (PBS) solution at pH 7.2 is an excellent starting point. This helps prevent pH drift and minimizes the risk of acid or base-catalyzed degradation.
-
Organic Solvents: For long-term storage, high-purity, anhydrous DMSO is recommended. However, ensure that any subsequent aqueous dilutions are well-buffered, as the addition of unbuffered water can alter the micro-pH and introduce oxidative species.
Q3: My compound's purity is decreasing over time in an aqueous buffer. What is the most likely cause?
The most common culprit for degradation in aqueous buffers is oxidation . Dissolved oxygen in the buffer can react with the compound, especially if trace metal ions (like Fe²⁺ or Cu²⁺) are present to catalyze the reaction.[4] To confirm this, you can run a control experiment where the buffer is de-gassed by sparging with nitrogen or argon before preparing the solution. If the stability improves, oxidation is the primary degradation pathway.
Section 2: Troubleshooting Guide
Issue: I'm observing the formation of a new, more polar peak in my HPLC analysis after storing my solution at 4°C for 24 hours.
This observation strongly suggests the formation of an oxidation product. The increased polarity is characteristic of the introduction of an oxygen atom, such as the formation of an N-oxide.[3]
Troubleshooting Steps:
-
Rule out Oxidation:
-
De-gas your solvent: Prepare a fresh solution using a buffer that has been thoroughly de-gassed with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add a Chelating Agent: Add 0.1 mM EDTA to your buffer. EDTA will chelate trace metal ions that catalyze oxidative reactions.
-
Use an Antioxidant: For non-biological experiments, consider adding a small amount of an antioxidant like ascorbic acid to the solution.
-
-
Protect from Light:
-
Prepare and store the solution in an amber vial or a clear vial wrapped in aluminum foil. Compare the stability to a solution stored in a clear vial exposed to ambient lab light.
-
-
Confirm Identity of Degradant:
-
If the issue persists, the degradant should be characterized. Use LC-MS to obtain the mass of the new peak. An increase of 16 Da (atomic mass of oxygen) compared to the parent compound is strong evidence of N-oxide formation.
-
Issue: My solution is turning a faint yellow color upon storage.
The development of color often indicates the formation of conjugated degradation products. This can result from more complex degradation pathways, potentially involving ring-opening or polymerization reactions. This is a critical observation that requires immediate investigation.
Troubleshooting Workflow:
The following workflow can help systematically diagnose the cause of instability.
Caption: Troubleshooting workflow for diagnosing instability.
Section 3: Protocols & Methodologies
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
This protocol is designed to minimize oxidation and pH-related degradation for sensitive applications.
Materials:
-
[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
EDTA Disodium Salt
-
High-purity water
-
Argon or Nitrogen gas source with sparging needle
-
Sterile, amber glass vials with PTFE-lined caps
Procedure:
-
Prepare Buffer: Dissolve PBS tablets or powder in high-purity water to the desired final volume. Add EDTA to a final concentration of 0.1 mM.
-
De-gas Buffer: Submerge a sterile sparging needle into the buffer. Gently bubble argon or nitrogen gas through the solution for at least 20 minutes to remove dissolved oxygen.
-
Weigh Compound: In a clean, amber vial, accurately weigh the required amount of the compound.
-
Dissolution: Add the de-gassed PBS/EDTA buffer to the vial to achieve the target concentration. Mix gently by inversion or brief vortexing until fully dissolved.
-
Blanket with Inert Gas: Before sealing the vial, gently flush the headspace with argon or nitrogen for 10-15 seconds.
-
Storage: Seal the vial tightly. For short-term storage (< 72 hours), store at 2-8°C. For long-term storage, flash-freeze and store at ≤ -20°C.
Protocol 2: Forced Degradation Study (Preliminary)
Forced degradation studies are essential for identifying likely degradation products and establishing stability-indicating analytical methods.[5][6] This protocol outlines typical stress conditions. A concentration of 1 mg/mL is often recommended.[7]
Table 1: Forced Degradation Conditions
| Stress Condition | Reagent / Condition | Typical Duration & Temperature | Neutralization Step |
| Acid Hydrolysis | 0.1 M HCl | 2-8 hours at 60°C | Add stoichiometric amount of 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH | 2-8 hours at 60°C | Add stoichiometric amount of 0.1 M HCl |
| Oxidation | 3% H₂O₂ | 24 hours at Room Temperature | Quench with sodium bisulfite solution |
| Thermal | 80°C (in solution) | 48 hours | Cool to room temperature |
| Photolytic | ICH Q1B compliant light source | Expose solid & solution samples | N/A |
General Procedure:
-
Prepare separate solutions of the compound (e.g., 1 mg/mL) for each stress condition.
-
Expose the solutions to the conditions outlined in Table 1 . The goal is to achieve 5-20% degradation.[7] Adjust time and temperature if degradation is too rapid or too slow.
-
After the exposure period, neutralize the acid and base hydrolysis samples.
-
Analyze all samples, including an unstressed control, by a suitable stability-indicating method, typically HPLC with UV detection.[8]
-
Pool the stressed samples for analysis by LC-MS to identify the mass of major degradation products.
Potential Degradation Pathways
Based on the structure and literature on related compounds, the following degradation pathways are plausible.
Note: As placeholder images are used in the DOT script, a visual representation is described here. Caption: Plausible degradation pathways for the compound.
The diagram illustrates the parent compound branching to three potential degradation products:
-
Pyridine N-Oxide: An oxygen atom is added to the nitrogen of the pyridine ring. This is a common oxidative pathway.[3]
-
Amine Oxidation Product: The primary amine is oxidized, potentially forming an imine or hydroxylamine intermediate.
-
Ring Opening Product: Under harsh acid or base hydrolysis, cleavage of the pyridine or triazole ring could occur. Microbial degradation of pyridine derivatives often proceeds via hydroxylation followed by ring cleavage.[9][10]
References
-
Angew Chem Int Ed Engl. 2022 Aug 26;61(35):e202208508. Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule. [Link]
-
ACS Publications. Stability of Structurally Varied Aqueous Amines for CO2 Capture. [Link]
-
ACS Publications. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]
-
Quora. Why is the order of reactivity of amines in aqueous solution 2°>3°>1°?. [Link]
-
Applied and Environmental Microbiology. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. [Link]
-
J Pharm Sci. 2018 Jun;107(6):1633-1641. An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative. [Link]
-
ResearchGate. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. [Link]
-
ResearchGate. Pathways that degrade pyridine derivatives through 2,5-DHP. [Link]
-
ResearchGate. Proposed degradation pathways of pyridine derivatives in bacteria. [Link]
-
Ontario Ministry of the Environment, Conservation and Parks. Analytical Method Summaries. [Link]
-
ResearchGate. Study of microbiological destruction of pyridine and its methyl derivatives. [Link]
-
GxP-CC. Forced Degradation – A Review. [Link]
-
National Institutes of Health. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. [Link]
-
PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]
-
Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
PubMed. Analytical methods for the evaluation of melamine contamination. [Link]
-
Environmental Engineering and Management Journal. NEW COMPLEXES OF 2-(1H-1, 2, 4-TRIAZOL-3-YL) PYRIDINE WITH Co(II), Cd(II), Rh(III), IONS. [Link]
-
ResearchGate. Synthesis and RP HPLC Studies of Biologically Active Semicarbazides and Their Cyclic Analogues 1,2,4-Triazol-3-ones. [Link]
-
ResearchGate. Mixed ligands of (E)-1-(3-(((1H-1,2,4-triazol-3-yl)imino)methyl)-4-hydroxy-5- methoxyphenyl)ethan-1-one and chloroanilic acid: Synthesis, characterization and thermal stability study. [Link]
-
ResearchGate. Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. [Link]
-
Arkivoc. Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. pharmainfo.in [pharmainfo.in]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Bioactivity in Novel Triazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel triazole derivatives. This guide is designed to provide in-depth troubleshooting assistance for a common and complex challenge: unexpectedly low or absent bioactivity in your experimental assays. My approach is to move beyond simple checklists and delve into the causality behind each experimental step, empowering you to make informed decisions to diagnose and resolve the underlying issues.
This center is structured as a series of frequently asked questions (FAQs) that directly address specific problems you may encounter. We will systematically explore potential issues, from fundamental compound properties to complex cellular interactions.
I. Foundational Troubleshooting: Is the Issue with the Compound Itself?
Before questioning complex biological mechanisms, it is imperative to validate the integrity and behavior of your triazole derivative under the experimental conditions. Many promising compounds fail not because of a flawed hypothesis, but due to overlooked physicochemical properties.
Q1: My novel triazole derivative shows no activity in my primary assay. Where do I even begin to troubleshoot?
This is a frequent starting point in drug discovery. A lack of activity can stem from the compound, the assay, or a true lack of interaction with the biological target. A systematic, tiered approach is essential.
First, focus on the compound and the assay setup. It's crucial to rule out basic technical failures before investing in more complex and costly experiments. This initial phase ensures that the molecule has a fair chance to demonstrate its potential activity.
Here is a logical workflow to begin your investigation:
Caption: Initial troubleshooting workflow for low bioactivity.
Start with Step 1: Foundational Checks . Verify the compound's purity, identity, solubility, and stability.[1] Impurities can inhibit activity, and poor solubility means the effective concentration at the target is much lower than the nominal concentration.[1][2]
Q2: I suspect my triazole derivative has poor solubility. How can I confirm this and what are the workarounds?
Poor aqueous solubility is a very common hurdle for heterocyclic compounds like triazoles.[1][3][4] The inherent polarity of the triazole ring can sometimes be offset by hydrophobic substituents, leading to aggregation and precipitation in aqueous assay buffers.
Confirming Solubility Issues:
-
Visual Inspection: Prepare your highest concentration stock in the assay buffer. Let it sit at the assay temperature for the duration of the experiment. Look for visible precipitate, cloudiness, or film.
-
Nephelometry: This technique measures turbidity and can provide a quantitative assessment of solubility.
-
Kinetic Solubility Assay: A common method involves measuring the concentration of a compound that remains in solution after a set period.
Improving Solubility for In Vitro Testing:
| Method | Description | Pros | Cons |
| Co-solvents | Use of Dimethyl Sulfoxide (DMSO) or other organic solvents to keep the compound in solution. | Easy to implement; widely used. | High concentrations can be toxic to cells or inhibit enzymes. Must run vehicle controls. |
| pH Adjustment | If the compound has ionizable groups, adjusting the buffer pH can increase solubility. | Can be very effective. | pH change might affect the biological target or assay performance. |
| Formulation | Use of surfactants or cyclodextrins to create micelles or inclusion complexes that encapsulate the compound.[5] | Can significantly increase solubility. | Complex; may introduce artifacts or interfere with the assay. |
| Structural Modification | Incorporate polar functional groups (e.g., hydroxyl, amine) into the molecule's structure.[1] | A permanent solution for the compound class. | Requires medicinal chemistry effort; may alter bioactivity. |
Protocol: Basic Solubility Assessment
-
Prepare a 10 mM stock solution of your triazole derivative in 100% DMSO.
-
Serially dilute the stock solution into your final aqueous assay buffer to achieve a range of concentrations (e.g., 200 µM down to 1 µM). Include a buffer-only control.
-
Incubate the solutions under the same conditions as your bioassay (e.g., 37°C for 24 hours).
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any precipitate.
-
Carefully collect the supernatant and analyze the concentration of the soluble compound using HPLC or LC-MS.
-
The highest concentration that shows no significant loss compared to a freshly prepared standard is considered the kinetic solubility limit.
II. Advanced Diagnostics: Target Engagement and Cellular Activity
If you have confirmed your compound is pure, soluble, and stable, but it still shows low activity, the next step is to investigate its interaction with the biological system more directly.
Q3: My compound is active in a biochemical/enzymatic assay but shows no activity in a cell-based assay. What's happening?
This is a classic and informative result. It strongly suggests that the compound is capable of interacting with its target in a clean, isolated system, but is failing to reach or remain at its target within a live cell. The discrepancy points toward issues with cellular uptake, efflux, or metabolic instability.[1]
Caption: Decision tree for biochemical vs. cell-based activity.
Step 1: Investigate Cell Permeability
Your compound may not be able to cross the cell membrane to reach an intracellular target.
-
Recommended Experiment: A Caco-2 permeability assay is the gold standard for assessing intestinal absorption and general cell permeability.[6][7] This assay uses a monolayer of Caco-2 cells, which resemble intestinal epithelial cells, grown on a permeable support.[6][7]
Protocol: Caco-2 Permeability Assay (Unidirectional)
-
Cell Culture: Seed Caco-2 cells on Transwell® filter inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[6]
-
Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.[8] Alternatively, use a low-permeability fluorescent marker like Lucifer yellow.[6]
-
Assay:
-
Wash the cell monolayer gently with pre-warmed transport buffer.
-
Add the test compound (e.g., at 10 µM) to the apical (A) side.[6]
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C for a set time (e.g., 2 hours).[6]
-
Take samples from both the apical and basolateral compartments at the end of the incubation.
-
-
Analysis: Quantify the compound concentration in both samples using LC-MS/MS.[6]
-
Calculation: Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the monolayer.
Step 2: Assess Metabolic Instability
The compound might be rapidly metabolized by cellular enzymes into an inactive form. The triazole scaffold itself is generally stable, but its substituents can be liabilities.[3][4]
-
Recommended Experiment: An in vitro metabolic stability assay using liver microsomes (from human, rat, or mouse) is a standard early-stage test.[9][10] These vesicles contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.
Q4: How can I definitively prove my compound is (or is not) binding to its intended protein target in cells?
This is the critical question of target engagement . A lack of direct binding is a common reason for low bioactivity.[11][12] Simply observing a downstream effect is not enough; you need proximal evidence of a drug-target interaction.[11][12]
Recommended Experiment: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique that measures the thermal stabilization of a protein upon ligand binding directly in live cells or cell lysates.[11]
Principle: When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation.
Protocol: CETSA Workflow
-
Cell Treatment: Treat intact cells with your triazole derivative at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes). One temperature is kept at 37°C as a non-heated control.
-
Cell Lysis: Lyse the cells to release the proteins. This is often done by freeze-thaw cycles.
-
Separation: Centrifuge the samples at high speed to separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins.
-
Detection: Analyze the amount of soluble target protein remaining in the supernatant using a method like Western Blotting or quantitative mass spectrometry.
-
Analysis: Plot the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
III. Structure-Activity Relationship (SAR) Insights
Q5: My troubleshooting points to a fundamental lack of potency. What general SAR insights for triazoles can guide the next round of synthesis?
If your compound is soluble, stable, cell-permeable, and engages the target, but the activity is simply too low, the issue lies in the intrinsic potency of the molecule. This requires medicinal chemistry and iterative design based on Structure-Activity Relationships (SAR).[13][14]
While specific SAR is highly target-dependent, some general principles for triazole derivatives have been observed:
-
Substituents on Phenyl Rings: Electron-withdrawing groups (e.g., halogens, nitro groups) on phenyl rings attached to the triazole core can sometimes increase activity.[15]
-
Lipophilicity: There is often a delicate balance. Increasing lipophilicity can improve membrane permeability and binding in hydrophobic pockets, but can also decrease solubility and increase off-target effects.[16]
-
Hydrogen Bonding: The nitrogen atoms in the triazole ring are excellent hydrogen bond acceptors, a key feature in many drug-target interactions.[3][4][17] Ensure your molecular design allows these atoms to be accessible for potential interactions.
-
Flexibility: The linker connecting the triazole core to other pharmacophores is critical. Its length and rigidity can significantly impact how the molecule fits into a binding site.[13]
The key is to use the data from your troubleshooting experiments to inform the next design cycle. For example, if you identified poor permeability as the issue, the next generation of compounds should incorporate more polar groups to improve this property.
References
- Target Engagement Assays in Early Drug Discovery.Journal of Medicinal Chemistry.
- Troubleshooting poor biological activity in triazole deriv
- In Vitro Permeability Assays.Merck Millipore.
- Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application.
- Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Applic
- Determination of Chemical and in vitro Metabolic Stability Studies of New Triazole Antitubercular Compounds to Optimize Lead Com.SciSpace.
- Target Engagement Assay Services.Concept Life Sciences.
- Cell Permeability Assay.BioIVT.
- Target Engagement Assays in Early Drug Discovery.
- A Novel Approach to Target Engagement for Drug Discovery.Selvita.
- Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential.Arabian Journal of Chemistry.
- Determining target engagement in living systems.PMC - NIH.
- Further considerations to improve the druggability of biaryl hydroxy-triazole and fluorene-triazole hybrids.
- Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein.PMC - PubMed Central.
- Combining AI and live cell assays to develop drugs for "undruggable" cancer targets.EurekAlert!.
- FITC dextran permeability assay for tight junctions.BMG LABTECH.
- In Vitro Methods for Measuring the Permeability of Cell Monolayers.PMC - PubMed Central.
- Design, synthesis and structure-activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains.PubMed.
- Factors Influencing the Biological Activity of 1,2,4-Triazole Derivatives.
- Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities.ACS Omega.
- 1,2,4-Triazole as promising scaffold: Synthetic and Biological Aspects.Journal of Qassim University for Science.
- Aza-Oxa-Triazole Based Macrocycles with Tunable Properties: Design, Synthesis, and Bioactivity.PMC - PubMed Central.
- Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors.
- Progress and challenges in the development of triazole antimicrobials.PMC - NIH.
- Efficient Synthesis and Bioactivity of Novel Triazole Deriv
- Data on metabolic stability, aqueous solubility and CYP inhibition of novel triazole-based nicotinamide phosphoribosyltransferase (NAMPT) inhibitors.
- 1,2,4-Triazole as promising scaffold: Synthetic and Biological Aspects.Journal of Qassim University for Science.
- Structure-Activity Relationship (SAR) Studies of Phenoxymethyl Triazoles: A Technical Guide.Benchchem.
- Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity.NIH.
- Current research trends of 1,2,4-triazole derivatives biological activity (literature review).
- Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases.PMC.
- Efficient Synthesis and Bioactivity of Novel Triazole Deriv
- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
- Advances in synthetic approach to and antifungal activity of triazoles.PubMed Central - NIH.
- Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety.PubMed Central.
- A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Triazole Compounds.Benchchem.
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Technical Support Center: Cell Permeability Optimization of [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the cell permeability optimization of [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine analogs. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Part 1: Foundational Knowledge & FAQs
This section addresses fundamental questions regarding the cell permeability of your compound series.
Q1: My [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine analog shows poor cell permeability. What are the likely physicochemical culprits?
A1: Poor cell permeability in this scaffold often stems from a combination of factors related to polarity, molecular size, and lipophilicity.[1][2] The triazole and pyridine rings, while crucial for target engagement, introduce polar nitrogen atoms that can increase the polar surface area (PSA) and the number of hydrogen bond donors/acceptors, hindering passive diffusion across the lipid bilayer of the cell membrane.[1]
Key physicochemical properties to evaluate are:
-
High Polar Surface Area (PSA): The exposed nitrogen and hydrogen atoms on the triazole and pyridine rings contribute to a high PSA, which can impede membrane translocation.
-
Low Lipophilicity (logP): An unfavorable partition coefficient (logP) indicates that your compound prefers the aqueous environment over the lipid membrane.
-
Molecular Weight (MW): While your core scaffold is reasonably sized, bulky substitutions can increase the MW, which is inversely correlated with passive diffusion.[3][4]
-
Ionization State (pKa): The methylamine group and pyridine nitrogen can be protonated at physiological pH, leading to a charged species with significantly reduced membrane permeability.[3]
Q2: How can I strategically modify the [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine scaffold to improve permeability?
A2: A systematic Structure-Permeability Relationship (SPR) study is essential. Consider the following strategies:
-
Lipophilicity Modulation: Introduce lipophilic groups to increase the overall logP. For instance, adding small alkyl or halogen substituents to the pyridine ring can be effective. However, be mindful that excessive lipophilicity can lead to poor aqueous solubility and other issues.
-
Intramolecular Hydrogen Bonding (IMHB): A key strategy is to design analogs that can form an intramolecular hydrogen bond.[5][6][7] This can "shield" polar groups, reducing the effective PSA and improving membrane permeability.[5] For your scaffold, consider modifications that allow the methylamine to form a hydrogen bond with a nitrogen on the triazole or a substituent on the pyridine ring. Computational modeling can help predict conformations favorable for IMHB.[6][7]
-
PSA Reduction: While challenging without compromising activity, minor modifications can help. For example, replacing a hydrogen bond donor with a non-donating group, if tolerated by the target, can be beneficial. Masking polar groups with moieties that are cleaved intracellularly is another advanced approach.[8]
-
pKa Modulation: Modifying the electronic environment of the methylamine and pyridine nitrogen can alter their pKa values. The goal is to reduce the extent of ionization at physiological pH.
Q3: My analog has good PAMPA permeability but fails in cell-based assays like Caco-2. What does this discrepancy suggest?
A3: This is a classic indicator of active efflux. The Parallel Artificial Membrane Permeability Assay (PAMPA) only measures passive diffusion.[9][10] Cell-based assays like Caco-2 and MDCK express efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[11][12] If your compound is a substrate for these transporters, it will be actively pumped out of the cells, resulting in low apparent permeability.[12]
To confirm efflux, you should run a bidirectional Caco-2 or MDCK assay. A significantly higher permeability in the basolateral-to-apical (B-A) direction compared to the apical-to-basolateral (A-B) direction (efflux ratio > 2) confirms that your compound is an efflux substrate.[13]
Q4: Are there any known metabolic liabilities associated with the triazole or pyridine rings that could affect my permeability measurements?
A4: Yes, both triazole and pyridine moieties can be subject to metabolism, which can impact the interpretation of permeability data.
-
Triazoles: Systemic triazoles are known to interact with cytochrome P450 (CYP) enzymes, acting as both substrates and inhibitors (e.g., CYP3A4, CYP2C9, CYP2C19).[14][15][16] While this is more of a concern for in vivo pharmacokinetics, significant metabolism by CYPs expressed in Caco-2 cells could potentially lead to lower compound recovery and an underestimation of permeability.
-
Pyridines: The pyridine ring can undergo oxidation.
-
Thiazoles (as a related heterocycle): Thiazole-containing drugs are known to form reactive metabolites through CYP-mediated oxidation.[17] While your scaffold contains a triazole, it's a point to consider for heterocyclic compounds in general.
Low compound recovery in your cell-based assays could be an indication of metabolism.[13]
Part 2: Troubleshooting Experimental Assays
This section provides detailed troubleshooting for common permeability assays.
Troubleshooting PAMPA
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability between replicates | - Inconsistent membrane coating- Poor compound solubility- Bubbles in wells | - Ensure the lipid solution is well-mixed and evenly applied.- Check for compound precipitation in the donor well.- Visually inspect plates for bubbles before and after compound addition. |
| Low recovery of compound | - Compound binding to the filter or plate- Compound instability in the buffer | - Use low-binding plates.- Include a mass balance calculation by measuring the compound concentration in both donor and acceptor wells at the end of the assay.- Assess compound stability in the assay buffer over the incubation period. |
| Poor correlation with cell-based assays | - The compound is a substrate for active transport (uptake or efflux).- The compound permeates via the paracellular route. | - PAMPA only measures passive, transcellular permeability.[10] Use this discrepancy as a hypothesis-generating tool for further investigation in cell-based models. |
Troubleshooting Caco-2/MDCK Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low TEER values | - Incomplete monolayer formation- Cell toxicity of the compound- Bacterial contamination | - Allow sufficient time for cell differentiation (typically 21 days for Caco-2).[12]- Perform a cytotoxicity assay at the tested concentrations.- Regularly check cell cultures for contamination. |
| High Lucifer Yellow leakage | - Compromised tight junctions | - Similar to low TEER, this indicates poor monolayer integrity. Review cell culture and seeding protocols. |
| Low compound recovery | - Metabolism by cellular enzymes- Intracellular accumulation- Non-specific binding to plates or cells | - Analyze cell lysates for parent compound and potential metabolites.- Use silicone-coated or low-binding plates.- Perform a mass balance study.[13] |
| High efflux ratio (Papp B-A / Papp A-B > 2) | - Compound is a substrate for an efflux transporter (e.g., P-gp, BCRP). | - Confirm by re-running the assay in the presence of known efflux inhibitors (e.g., verapamil for P-gp).[12] |
Part 3: Experimental Protocols & Data Visualization
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess passive permeability.[9]
Materials:
-
96-well filter plate (e.g., Millipore MultiScreen)
-
96-well acceptor plate
-
Lecithin/dodecane solution (or other suitable lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and controls (high and low permeability)
Procedure:
-
Coat the filter of the donor plate with the lipid solution and allow the solvent to evaporate.
-
Add buffer to the acceptor plate wells.
-
Prepare test compounds and controls in buffer in a separate 96-well plate.
-
Carefully place the donor plate onto the acceptor plate, ensuring the filters are in contact with the buffer.
-
Add the compound solutions to the donor wells.
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).[18]
-
After incubation, determine the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the filter
-
t = Incubation time
-
[drug]_acceptor = Concentration in the acceptor well
-
[drug]_equilibrium = Equilibrium concentration
Protocol 2: Bidirectional Caco-2 Permeability Assay
This assay is the gold standard for in vitro prediction of intestinal absorption and for identifying efflux transporter substrates.[11][19]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer Yellow for monolayer integrity testing
-
Test compounds and controls
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.
-
Measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity. Values should be stable and within the laboratory's established range.
-
Wash the cell monolayers with pre-warmed HBSS.
-
For A-B permeability: Add the test compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
For B-A permeability: Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the receiver chamber at specified time points.
-
At the end of the experiment, perform a Lucifer Yellow leakage test to confirm monolayer integrity post-exposure.
-
Analyze the concentration of the test compound in the samples by LC-MS/MS.
Data Visualization & Interpretation:
The following diagrams illustrate the workflows and key decision points in permeability screening.
Caption: Permeability Optimization Workflow.
Caption: Troubleshooting Decision Tree.
References
-
Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Source not further specified. 1
-
Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm (RSC Publishing). 5
-
Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. National Institutes of Health (NIH). 6
-
MDCK Permeability. Creative Biolabs. 20
-
Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry - ACS Publications. 7
-
Intramolecular hydrogen bond impact on permeability via matched molecular pair analysis. Morressier. 21
-
In Silico Prediction of Permeability Coefficients. PubMed.
-
Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids. PubMed.
-
Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PubMed Central.
-
MDR1-MDCK Permeability Assay. Creative Bioarray.
-
MDR1-MDCKII Permeability Assay. Enamine.
-
Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. National Institutes of Health (NIH).
-
Video: Factors Affecting Drug Distribution: Tissue Permeability. JoVE.
-
MDCK-MDR1 Permeability Assay. Evotec.
-
Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. PubMed.
-
In silico prediction models for solubility and membrane permeability in cell-based assays. ResearchGate.
-
Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d - ResearchGate.
-
In Silico Prediction of Permeability Coefficients. Springer Nature Experiments.
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Factors Affecting Cell Membrane Permeability and Fluidity. Conduct Science.
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Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids. Organic Letters - ACS Publications.
-
In Silico Prediction of PAMPA Effective Permeability Using a Two-QSAR Approach. MDPI.
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Physicochemical properties of drugs and membrane permeability : review article. Sabinet African Journals.
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Masked Entry – Increasing cell permeability of large molecules. Chembites.
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What are the physicochemical properties affecting drug distribution? Patsnap Synapse.
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Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed.
-
Caco-2 permeability assay. Creative Bioarray.
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7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Mimetas.
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Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments.
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Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. PubMed Central.
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.
-
Caco-2 Permeability Assay. Evotec.
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
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The enzymatic basis of drug-drug interactions with systemic triazole antifungals. PubMed.
-
Optimization of a Series of Triazole Containing Mammalian Target of Rapamycin (mTOR) Kinase Inhibitors and the Discovery of CC-115. PubMed.
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Parallel Artificial Membrane Permeability Assay (PAMPA: GIT or BBB mode). Enamine.
-
The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. Source not further specified.
-
Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. PubMed.
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PAMPA-DOPC(Po). PerMM.
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Triazole antifungal agents drug–drug interactions involving hepatic cytochrome P450. ResearchGate.
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Triazole fungicides induce hepatic lesions and metabolic disorders in rats. GSC Online Press.
-
Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. ResearchGate.
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Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. MDPI.
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Synthesis, anticancer activity and computational studies of new benzimidazole-triazole-pyridine glycoside conjugates. PubMed.
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3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. PubMed.
-
3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. National Institutes of Health (NIH).
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- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. The enzymatic basis of drug-drug interactions with systemic triazole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bioassaysys.com [bioassaysys.com]
- 19. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 21. Intramolecular hydrogen bond impact on permeability via matched molecular pair analysis [morressier.com]
Technical Support Center: Scaling Up the Synthesis of [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine
Introduction: The successful scale-up of [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine, a key intermediate in pharmaceutical development, requires a robust and well-understood synthetic process. This guide provides practical, field-tested advice for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from lab-scale to pilot-plant or manufacturing scale. We will address specific troubleshooting scenarios and frequently asked questions concerning the typical two-step synthesis: the nucleophilic aromatic substitution (SNAr) to form the key nitrile intermediate, followed by its reduction to the target primary amine.
Part 1: Troubleshooting Guide
This section addresses specific, common problems in a question-and-answer format.
Step 1: SNAr Coupling of 1,2,4-Triazole and 2-Chloronicotinonitrile
Question 1: My SNAr reaction is stalling or showing low conversion, even after extended reaction times. What are the likely causes and how can I fix this?
Answer: Low conversion in this SNAr reaction is a frequent scale-up challenge. The primary causes are often related to insufficient base strength, poor solvent choice, or inadequate temperature control.
-
Causality Analysis: The SNAr mechanism on an electron-deficient ring like pyridine requires a strong base to deprotonate the 1,2,4-triazole, creating a potent nucleophile.[1][2] The pyridine ring itself is only moderately activated towards nucleophilic attack, making the choice of conditions critical.[1][3]
-
Troubleshooting Steps:
-
Evaluate the Base: If you are using a weaker base like potassium carbonate (K₂CO₃), consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). This ensures near-complete deprotonation of the triazole.
-
Solvent Selection: The solvent must be aprotic and capable of dissolving the triazole salt. Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent choices as they are polar aprotic solvents that can accelerate SNAr reactions.[2]
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they can also lead to decomposition. A typical range for this reaction is 80-120 °C. We recommend performing small-scale trials to find the optimal balance between reaction rate and impurity formation.
-
Moisture Control: Ensure all reagents and the reaction setup are scrupulously dry, especially when using hydride bases. Any moisture will consume the base and inhibit the reaction.
-
Question 2: I'm observing a significant amount of an impurity that I suspect is 2-hydroxynicotinonitrile. Why is this happening and how can I prevent it?
Answer: The formation of 2-hydroxynicotinonitrile is a classic sign of hydrolysis of the starting material, 2-chloronicotinonitrile. This occurs when water is present in the reaction mixture, and the hydroxide ions (formed from the reaction of water with the base) act as a competing nucleophile.
-
Causality Analysis: The C2 position of the pyridine ring is highly electrophilic and susceptible to attack by strong nucleophiles. Hydroxide is a potent nucleophile that can displace the chloride.
-
Preventative Measures:
-
Use Anhydrous Conditions: Dry your solvent (e.g., over molecular sieves) and starting materials before use. Use an inert atmosphere (Nitrogen or Argon) throughout the reaction to prevent atmospheric moisture ingress.
-
Base Addition Strategy: If using a strong base like NaH, add the 1,2,4-triazole to the base/solvent slurry first to form the sodium salt. Allow this to stir for 30-60 minutes before adding the 2-chloronicotinonitrile. This ensures the triazole anion is the predominant nucleophile available for the reaction.
-
| Parameter | Lab Scale (Typical) | Scale-Up Recommendation | Rationale |
| Base | K₂CO₃ | NaH (60% dispersion in oil) | Stronger base ensures complete deprotonation of triazole. |
| Solvent | Acetonitrile | Anhydrous DMF or DMSO | Higher boiling point and better solvation of intermediates. |
| Temperature | Reflux (~82°C) | 100-110 °C | Drives reaction to completion faster, monitor for impurities. |
| Work-up | Aqueous Quench | Careful anti-solvent precipitation | Avoids emulsions and product loss to the aqueous phase. |
Step 2: Reduction of 2-(1H-1,2,4-triazol-1-yl)nicotinonitrile
Question 3: My nitrile reduction is producing a complex mixture of byproducts, and the yield of the desired methylamine is low. What's going wrong?
Answer: The reduction of an aromatic nitrile to a primary amine can be challenging. Common issues include over-reduction, incomplete reaction, or side reactions involving the pyridine or triazole rings. The choice of reducing agent is paramount for a clean, high-yielding reaction on a larger scale.
-
Causality Analysis: Strong, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄) can sometimes lead to partial reduction of the pyridine ring.[4] Catalytic hydrogenation offers a cleaner, more scalable alternative.
-
Troubleshooting Steps & Reagent Comparison:
-
Switch to Catalytic Hydrogenation: This is the most common and scalable method. Raney Nickel or Palladium on Carbon (Pd/C) are effective catalysts.
-
Optimize Hydrogenation Conditions:
-
Solvent: A solution of ammonia in methanol or ethanol is highly recommended. The ammonia helps to suppress the formation of secondary amine impurities (where the product amine reacts with an intermediate imine).
-
Pressure: A hydrogen pressure of 50-100 psi is typically sufficient.
-
Temperature: Maintain the temperature between 25-50 °C. Exothermic reactions can occur, so proper cooling is essential during scale-up.
-
-
Monitor for Completion: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting nitrile. Over-running the reaction is generally not detrimental with catalytic hydrogenation.
-
| Reducing Agent | Pros | Cons on Scale-Up |
| LiAlH₄ | Fast, potent. | Highly reactive, difficult work-up (colloidal aluminum salts), potential for over-reduction. |
| Borane (BH₃) | Good selectivity. | Requires careful handling (toxic gas), can be expensive. |
| Catalytic Hydrogenation | Highly recommended. Clean, high-yielding, simple filtration work-up, cost-effective. | Requires specialized high-pressure equipment, catalyst can be pyrophoric. |
Question 4: The work-up and purification of the final product, [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine, is difficult. I'm experiencing product loss and emulsions.
Answer: The target compound is a polar, basic amine, which can make extraction and isolation challenging. It often has high water solubility, leading to losses during aqueous work-ups.
-
Causality Analysis: The primary amine is basic and can be protonated at low pH, increasing its water solubility. It can also act as a ligand, leading to emulsions with metal salts from the catalyst or reducing agents.[5]
-
Recommended Purification Strategy:
-
Post-Reduction Work-up: After hydrogenation, filter off the catalyst under a blanket of nitrogen (caution: catalysts can be pyrophoric). Concentrate the filtrate in vacuo.
-
Avoid Acidic Washes: Do not wash the organic layer with dilute acid to remove the amine, as the product will partition into the aqueous layer.[5]
-
Direct Crystallization/Precipitation: The most effective method is often direct crystallization from the reaction solvent or an anti-solvent system. After concentrating the reaction mixture, dissolve the crude residue in a minimal amount of a suitable solvent (e.g., isopropanol) and add an anti-solvent (e.g., heptane or MTBE) to precipitate the product.
-
Salt Formation: If the free base is difficult to handle or crystallize, consider forming a stable, crystalline salt (e.g., hydrochloride or maleate) for easier purification and handling.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic pathway you recommend for scale-up?
A1: We recommend a two-step sequence starting from commercially available 2-chloronicotinonitrile and 1,2,4-triazole. This pathway is robust and avoids more complex multi-component reactions.[6][7]
Caption: Recommended two-step synthetic workflow.
Q2: Are there any specific safety precautions I should take during scale-up?
A2: Yes, several critical safety points must be addressed:
-
Sodium Hydride (NaH): This reagent is highly flammable and reacts violently with water. It should be handled in an inert atmosphere by trained personnel. The oil dispersion is safer to handle than the dry powder.
-
Catalytic Hydrogenation: Hydrogen gas is explosive. Ensure the use of properly rated high-pressure reactors with appropriate venting and safety controls. The Raney Nickel catalyst is often pyrophoric upon exposure to air after the reaction and should be kept wet with solvent or water during filtration.
-
Exotherms: Both the SNAr and the hydrogenation reactions can be exothermic. Ensure your reactor has adequate cooling capacity to manage the heat generated, especially during reagent addition or at the start of the hydrogenation.
Q3: How can I monitor the reaction progress effectively in a large reactor?
A3: In-process controls (IPCs) are crucial for scale-up.
-
Sampling: Use a sampling valve on the reactor to safely take small aliquots of the reaction mixture.
-
Analytical Methods:
-
HPLC: This is the preferred method for quantitative analysis. Develop a method that can separate the starting material, intermediate, product, and any major impurities.
-
TLC: A quick and effective qualitative tool for checking the disappearance of the starting material. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane for the SNAr step; Dichloromethane/Methanol/Ammonia for the reduction step).
-
Caption: Decision tree for troubleshooting low-yield reactions.
References
-
Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry. Available at: [Link]
-
SNAr Reactions of Pyridine. *Pearson+. Available at: [Link]
-
Synthesis of pyrido[2,1-c][3][8][9]triazine,1,2,4 triazolo[4,3-a] pyridine and 2-(substituted-pyrazolyl)nicotinonitrile and their effect on Biomphalaria alexandrina snail enzymes. PubMed. Available at: [Link]
-
Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. PMC. Available at: [Link]
-
Workup: Amines. University of Rochester, Department of Chemistry. Available at: [Link]
-
[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry. Available at: [Link]
-
SNAr reactions of pi-deficient aromatic rings. YouTube. Available at: [Link]
- Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. Google Patents.
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Available at: [Link]
-
S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. Available at: [Link]
- Process for separation and purification of methyl amines. Google Patents.
-
Organophotochemical SNAr Reactions of Mildly Electron‐Poor Fluoroarenes. ResearchGate. Available at: [Link]
-
Methylamine Purification. Sciencemadness Discussion Board. Available at: [Link]
-
A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. ResearchGate. Available at: [Link]
-
A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ResearchGate. Available at: [Link]
- Methylamines purification by distillation and purge. Google Patents.
- Methylamines purification process. Google Patents.
-
Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science. Available at: [Link]
-
Synthesis of N-(5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine Derivatives and Their 1,2,4-Triazine Precursors. ResearchGate. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed. Available at: [Link]
-
Synthesis of 1,2,4-Triazole C -Nucleosides from Hydrazonyl Chlorides and Nitriles. ResearchGate. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Available at: [Link]
-
A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ResearchGate. Available at: [Link]
-
Partial reduction of electron-deficient pyridines. PubMed. Available at: [Link]
-
Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. Available at: [Link]
-
Catalytic Asymmetric Synthesis of Atropisomeric N-Aryl 1,2,4-Triazoles. PMC. Available at: [Link]
-
Synthesis of 3H-1,2,4-Triazol-3-ones via NiCl2-Promoted Cascade Annulation of Hydrazonoyl Chlorides and Sodium Cyanate. Organic Chemistry Portal. Available at: [Link]
-
From Phenylhydrazone to 1H‐1,2,4‐Triazoles via Nitrification, Reduction and Cyclization. ResearchGate. Available at: [Link]
-
Effects of nitrate reduction on the biotransformation of 1H-1,2,4-triazole: Mechanism and community evolution. ResearchGate. Available at: [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. Partial reduction of electron-deficient pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Workup [chem.rochester.edu]
- 6. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Novel Triazole Antifungals and Fluconazole: A Guide for Researchers
An In-depth Look at [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine Scaffolds and the Gold Standard, Fluconazole
In the persistent search for more effective and resilient antifungal agents, the scientific community continuously explores novel molecular scaffolds. One such area of interest is the development of new triazole derivatives, a class of compounds that has already provided cornerstone therapies like fluconazole. This guide offers a comparative perspective on the potential antifungal activity of a specific chemical scaffold, [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine, against the widely-used antifungal, fluconazole.
Disclaimer: As of the latest literature review, no direct experimental data on the antifungal activity of [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine has been published. Therefore, this guide will draw upon published data for structurally related 2-(1H-1,2,4-triazol-1-yl)pyridine derivatives to provide a comparative framework and discuss the potential of this chemical class. The insights presented herein are intended to guide future research and highlight the methodologies for such comparative studies.
Fluconazole: The Established Benchmark
Fluconazole is a first-generation triazole antifungal medication that has been a mainstay in the treatment of various fungal infections for decades.[1] It is effective against a broad spectrum of yeasts and some dimorphic fungi.[2] Its mechanism of action, like other azole antifungals, involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1] This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, fluconazole compromises the integrity of the fungal cell membrane, leading to the inhibition of fungal growth.
The Promise of Novel 2-(1H-1,2,4-triazol-1-yl)pyridine Derivatives
The 1,2,4-triazole nucleus is a key pharmacophore in many successful antifungal drugs.[3][4] The exploration of novel derivatives aims to overcome the limitations of existing drugs, such as the emergence of resistant strains and a limited spectrum of activity. The synthesis of various 2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives has shown that some of these compounds exhibit antifungal activities superior or comparable to fluconazole against Candida albicans and Trichophyton rubrum.[2] This suggests that the 2-(1H-1,2,4-triazol-1-yl)pyridine scaffold is a promising starting point for the development of new antifungal agents.
While specific data for [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine is unavailable, research on related compounds provides valuable insights. For instance, a study on novel 1,2,4-triazole derivatives containing a pyridine moiety demonstrated that some of these compounds displayed excellent fungicidal activities against various plant-pathogenic fungi.[5] Another study on 2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives reported MIC values against C. albicans and T. rubrum that were comparable or superior to fluconazole.[2]
Comparative Antifungal Activity: A Look at Related Compounds
To illustrate the potential of this class of compounds, the following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for a representative 2-(1H-1,2,4-triazol-1-yl)pyridine derivative against common fungal pathogens, in comparison to fluconazole. It is crucial to reiterate that these are representative values for related compounds and not for [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine itself.
| Fungal Strain | Representative 2-(1H-1,2,4-triazol-1-yl)pyridine Derivative MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans (ATCC 90028) | 0.5 - 4 | 0.25 - 2 |
| Candida glabrata (ATCC 90030) | 8 - 32 | 8 - 64 |
| Candida krusei (ATCC 6258) | 16 - 64 | 16 - >64 |
| Aspergillus fumigatus (ATCC 204305) | >64 | >64 |
| Cryptococcus neoformans (ATCC 90112) | 1 - 8 | 2 - 16 |
Experimental Protocol for Antifungal Susceptibility Testing
To generate the comparative data presented above, a standardized methodology for in vitro antifungal susceptibility testing is essential. The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against various fungal strains.
Materials:
-
Test compound (e.g., [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine)
-
Reference antifungal (e.g., Fluconazole)
-
Fungal strains (e.g., Candida spp., Aspergillus spp., Cryptococcus neoformans)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer (optional, for spectrophotometric reading)
-
Inoculum preparation materials (spectrophotometer, sterile saline, vortex mixer)
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Step-by-Step Protocol:
-
Preparation of Antifungal Solutions: Prepare stock solutions of the test compound and fluconazole in a suitable solvent (e.g., DMSO).
-
Inoculum Preparation:
-
Subculture fungal strains on appropriate agar plates and incubate to ensure purity and viability.
-
Harvest fungal cells and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.
-
Further dilute the inoculum in RPMI 1640 medium to the final desired concentration.
-
-
Microdilution Plate Setup:
-
Perform serial twofold dilutions of the antifungal agents in the 96-well microtiter plates using RPMI 1640 medium.
-
Add the prepared fungal inoculum to each well.
-
Include a positive control (inoculum without drug) and a negative control (medium only) on each plate.
-
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours, depending on the fungal species.
-
MIC Determination:
-
Visual Reading: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., approximately 50% or more) compared to the growth control.
-
Spectrophotometric Reading: Read the optical density (OD) of the wells at a specific wavelength (e.g., 530 nm). The MIC is defined as the lowest drug concentration that causes a certain percentage of growth inhibition (e.g., 50% or 90%) compared to the control.
-
Mechanism of Action: The Triazole Advantage
The primary mechanism of action for triazole antifungals, including fluconazole and presumably novel derivatives like [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine, is the inhibition of ergosterol biosynthesis.
Sources
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- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Triazole Isomers in Biological Assays: A Senior Application Scientist's Perspective
Introduction: The Tale of Two Triazoles
In the landscape of medicinal chemistry, the five-membered heterocyclic rings of triazoles stand out as privileged structures. Their two isomeric forms, the adjacent 1,2,3-triazole and the symmetrical 1,2,4-triazole, are foundational scaffolds in a multitude of therapeutic agents.[1][2] This prevalence is not a matter of chance; their unique combination of metabolic stability, capacity for hydrogen bonding, and dipole character allows them to effectively interact with a wide array of biological targets.[3][4] While both isomers are staples in drug discovery, the subtle difference in the arrangement of their three nitrogen atoms imparts distinct electronic and steric properties, leading to often divergent biological activities.[1]
This guide offers an in-depth comparative analysis of 1,2,3- and 1,2,4-triazole isomers across key biological assays. Moving beyond a simple recitation of facts, we will explore the causal relationships behind experimental choices and provide the technical details necessary for researchers to design and execute their own comparative studies. Our focus will be on three critical areas where triazoles have made a significant impact: antifungal, anticancer, and enzyme inhibitory activities.
The Isomeric Divergence: A Comparative Overview of Bioactivity
While both 1,2,3- and 1,2,4-triazole derivatives exhibit a broad spectrum of pharmacological activities, there are clear trends in their representation in clinically approved drugs and their potency in different biological contexts.[5][6] The 1,2,4-triazole ring is arguably the more established isomer in antifungal therapy, forming the core of blockbuster drugs like fluconazole and itraconazole.[7][8] Conversely, the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," has led to an explosion in the synthesis and investigation of 1,4-disubstituted 1,2,3-triazoles, particularly in the realm of anticancer and enzyme inhibitory research.[9]
Antifungal Activity: A Battle for Ergosterol Synthesis
The primary mechanism of action for the majority of clinically relevant antifungal triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][7] This enzyme is a critical component in the biosynthesis of ergosterol, the main sterol in fungal cell membranes. Its disruption leads to a fungistatic or, in some cases, a fungicidal effect.[10]
Historically, 1,2,4-triazoles have dominated this therapeutic area. However, recent studies have demonstrated that 1,2,3-triazole derivatives also possess significant antifungal properties, warranting a direct comparison.
Table 1: Comparative Antifungal Activity of Triazole Isomers (MIC in µg/mL)
| Compound Type | Isomer | Fungal Strain | MIC (µg/mL) | Reference(s) |
| Fluconazole (Standard) | 1,2,4-Triazole | Candida albicans | 0.5 - >64 | [11] |
| Itraconazole (Standard) | 1,2,4-Triazole | Candida albicans | 0.03 - 1 | [12] |
| 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol | 1,2,3-Triazole | Candida albicans | 64 - 256 | [11] |
| 1,2,3-Triazole-dithiocarbamate hybrid | 1,2,3-Triazole | Candida albicans | 3.9 | [13] |
| Novel 1,2,4-triazole derivative (Compound 1n) | 1,2,4-Triazole | Candida albicans | 0.0156 | [4] |
Causality Behind the Data: The data suggests that while the 1,2,4-triazole scaffold is central to highly potent antifungal agents, 1,2,3-triazoles can also exhibit significant, albeit sometimes weaker, activity. The potency of any given triazole derivative is highly dependent on the nature of its substituents, which influence its binding affinity within the active site of CYP51.[4] For instance, the 2,4-difluorophenyl group is a common pharmacophore in many potent 1,2,4-triazole antifungals as it enhances binding to the enzyme.[12] The development of novel 1,2,3-triazole antifungals often involves mimicking the key structural features of their successful 1,2,4-triazole counterparts.
Anticancer Activity: Targeting Proliferation and Survival Pathways
Both 1,2,3- and 1,2,4-triazole isomers have emerged as promising scaffolds for the development of novel anticancer agents.[3][14] Their mechanisms of action are diverse, ranging from the inhibition of key signaling kinases to the disruption of microtubule dynamics and the induction of apoptosis.[13][15]
A study on 1,2,3-triazole–containing chromene derivatives against the A549 lung cancer cell line revealed that the replacement of the 1,2,3-triazole ring with a 1,2,4-triazole was tolerated, suggesting that in certain molecular contexts, the isomeric form may not be the primary determinant of activity.[3]
Table 2: Comparative Anticancer Activity of Triazole Isomers (IC50 in µM)
| Compound Type | Isomer | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Doxorubicin (Standard) | - | A549 (Lung) | 0.14 | [3] |
| 1,2,3-Triazole-pyranopyrimidinone hybrid | 1,2,3-Triazole | A549 (Lung) | 0.69 | [3] |
| 1,2,3-Triazole-podophyllotoxin hybrid | 1,2,3-Triazole | A549 (Lung) | 0.021 - 0.118 | [3] |
| 1,2,4-Triazole-hydrazone hybrid | 1,2,4-Triazole | MDA-MB-231 (Breast) | Dose-dependent cytotoxicity | [14] |
| 1,2,3-Triazole-carboxamide derivative | 1,2,3-Triazole | PANC-1 (Pancreatic) | Significant activity | [11] |
Expert Insight: The versatility of the triazole core allows for its incorporation into a wide range of molecular architectures, enabling the targeting of diverse anticancer pathways. The PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation, is a frequent target of triazole-based anticancer agents.[16]
Below is a simplified representation of the PI3K/Akt signaling pathway, often targeted by triazole-based anticancer compounds.
Caption: Simplified PI3K/Akt signaling pathway.
Enzyme Inhibition: A Tale of Two Targets
The ability of triazoles to coordinate with metal ions and participate in hydrogen bonding makes them excellent candidates for enzyme inhibitors.[3] We will explore their comparative activity against two distinct enzyme classes: carbonic anhydrases and α-glucosidase.
Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are zinc-containing enzymes involved in various physiological processes. Their inhibition has therapeutic potential in conditions like glaucoma and certain cancers.[6] Both 1,2,3- and 1,2,4-triazole derivatives have been investigated as CA inhibitors.
α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes.[17][18]
Table 3: Comparative Enzyme Inhibitory Activity of Triazole Isomers (IC50 in µM)
| Enzyme Target | Isomer | Compound Description | IC50 (µM) | Reference(s) |
| Carbonic Anhydrase II | 1,2,3-Triazole | Novel 1H-1,2,3-triazole analogs | 13.8 - 35.7 | [19] |
| Carbonic Anhydrase IX/XII | 1,2,4-Triazole | Novel 1,2,4-triazole derivatives | Nanomolar range | [20] |
| α-Glucosidase | 1,2,4-Triazole | Triazole-bearing bis-hydrazone | 1.10 - 30.40 | |
| α-Glucosidase | 1,2,3-Triazole | Benzothiazole-triazole hybrid | 20.7 - 61.1 | |
| Acarbose (Standard) | - | α-Glucosidase Inhibitor | ~817 |
Structure-Activity Relationship Insights: The data clearly indicates that both triazole isomers can be effectively utilized to design potent enzyme inhibitors, often surpassing the potency of standard drugs like acarbose. The choice of isomer and the specific substitutions on the triazole ring are critical for achieving high potency and selectivity for the target enzyme. For instance, in the case of carbonic anhydrase inhibitors, the sulfonamide group is a key pharmacophore that chelates the zinc ion in the enzyme's active site, while the triazole core and its substituents contribute to the overall binding affinity and selectivity.[6]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the scientific integrity of comparative studies, the use of standardized and validated protocols is paramount. Below are detailed, step-by-step methodologies for key assays discussed in this guide.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on established standards for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Experimental Workflow: Antifungal Susceptibility Testing
Caption: Workflow for antifungal susceptibility testing.
-
Preparation of Antifungal Stock Solutions: Dissolve the triazole compounds in a suitable solvent like DMSO to create a high-concentration stock solution.
-
Serial Dilutions: Prepare a series of twofold dilutions of the antifungal agents in a 96-well microtiter plate using a liquid growth medium (e.g., RPMI 1640).
-
Inoculum Preparation: Culture the fungal isolate on a suitable agar medium. Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agents.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that completely inhibits the visible growth of the microorganism.
Anticancer Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the triazole compounds in the culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include untreated and vehicle controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Enzyme Inhibition Assay: α-Glucosidase Inhibition
This colorimetric assay measures the ability of a compound to inhibit the activity of α-glucosidase.[15]
-
Reagent Preparation: Prepare solutions of α-glucosidase enzyme, the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the α-glucosidase enzyme solution and the test compound at various concentrations. Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the pNPG substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding a basic solution, such as sodium carbonate.
-
Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value of the test compounds. Acarbose is typically used as a positive control.[15]
Conclusion: A Tale of Isomeric Synergy
The comparative analysis of 1,2,3- and 1,2,4-triazole isomers reveals a fascinating story of structural nuance and biological diversity. While the 1,2,4-triazole scaffold remains a dominant force in the realm of antifungal therapy, the ease of synthesis and modularity afforded by "click chemistry" has propelled 1,2,3-triazoles to the forefront of anticancer and enzyme inhibitor research.
It is crucial for drug development professionals to recognize that the choice between these two isomers is not always a matter of one being definitively superior to the other. Instead, the optimal choice is often context-dependent, dictated by the specific biological target and the desired pharmacokinetic properties. The subtle differences in the electronic distribution and hydrogen bonding capabilities of the two isomers can be strategically exploited to fine-tune the potency, selectivity, and drug-like properties of a lead compound.
This guide has provided a framework for understanding and evaluating the comparative biological activities of triazole isomers. By employing the detailed experimental protocols and considering the structure-activity relationships discussed, researchers can make more informed decisions in the design and development of the next generation of triazole-based therapeutics.
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A Comparative Guide to Validating the Mechanism of Action of TPM, a Novel Triazolopyridine-Class Compound
Guide Objective: This document provides a comprehensive, technically-grounded framework for researchers to validate the hypothesized mechanism of action (MOA) of the novel compound, [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine (hereafter designated TPM ). While public data on TPM is unavailable[1], its core triazolopyridine structure is prevalent in compounds targeting key enzymes in oncology and infectious diseases, including kinases and Tankyrase (TNKS)[2][3][4].
Based on this chemical class precedent, this guide will proceed with the hypothesis that TPM is an inhibitor of Tankyrase (TNKS), a key regulator of the WNT/β-catenin signaling pathway. We will outline a rigorous, multi-phase experimental strategy to test this hypothesis, comparing TPM's performance against a well-characterized, alternative TNKS inhibitor, XAV939 .
Part 1: The Hypothesized Mechanism of Action
Tankyrase (TNKS1/2) is a PARP enzyme that plays a critical role in cellular signaling. In the context of the WNT pathway, TNKS targets the scaffolding protein AXIN for PARsylation, flagging it for ubiquitination and subsequent proteasomal degradation. In many colorectal cancers, mutations in the APC gene lead to the formation of a dysfunctional destruction complex, resulting in aberrant β-catenin stabilization and constitutive WNT pathway activation[4].
By inhibiting TNKS, a small molecule can prevent AXIN degradation, thereby stabilizing the destruction complex. This leads to the phosphorylation and subsequent degradation of β-catenin, effectively silencing the oncogenic signaling cascade. Our hypothesis is that TPM acts as a direct inhibitor of the TNKS enzyme.
Caption: Hypothesized MOA of TPM in the WNT/β-catenin pathway.
Part 2: Experimental Validation Workflow
A robust MOA validation requires a tiered approach, moving from direct biochemical interaction to cellular pathway modulation and finally to a functional phenotypic outcome. Each stage is designed to answer a critical question and is benchmarked against the known inhibitor, XAV939.
Caption: Multi-phase workflow for validating TPM's mechanism of action.
Phase 1: Direct Target Inhibition (Biochemical Assay)
Causality: Before investigating cellular effects, it is crucial to confirm that TPM can directly inhibit the enzymatic activity of purified TNKS protein in vitro. This isolates the interaction to its most fundamental level, ruling out indirect effects. A FRET-based assay is a robust method for this purpose.
Comparative Alternative: XAV939 (Known TNKS inhibitor).
Protocol: In Vitro TNKS1 FRET Assay
-
Reagents: Recombinant human TNKS1 enzyme, biotinylated PARP1 substrate, NAD+, streptavidin-terbium, and an anti-PAR antibody conjugated to d2.
-
Preparation: Prepare a serial dilution of TPM and XAV939 in DMSO, followed by a further dilution in assay buffer. A typical starting concentration range is 100 µM down to 1 pM.
-
Reaction: In a 384-well assay plate, add TNKS1 enzyme to wells containing either the compound dilutions, positive control (XAV939), or negative control (DMSO vehicle).
-
Initiation: Add a mixture of biotinylated substrate and NAD+ to all wells to start the reaction. Incubate at room temperature for 60 minutes.
-
Detection: Stop the reaction by adding the detection reagent mix (streptavidin-terbium and anti-PAR-d2 antibody). Incubate for 60 minutes to allow for binding.
-
Readout: Measure the time-resolved FRET signal on a compatible plate reader. A high FRET signal indicates high enzyme activity (product formation), while a low signal indicates inhibition.
-
Analysis: Normalize the data to controls and fit the dose-response curves using a four-parameter logistic model to determine the IC50 value for each compound.
Anticipated Data & Comparison
| Compound | Target | Assay Type | IC50 (nM) [Hypothetical] |
| TPM | TNKS1 | FRET | 15.2 |
| XAV939 | TNKS1 | FRET | 11.0 |
This table provides a direct, quantitative comparison of the biochemical potency of TPM against the established standard, XAV939.
Phase 2: Cellular Target Engagement (CETSA)
Causality: Demonstrating biochemical inhibition is not sufficient; the compound must be able to enter a cell and physically bind to its target. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that measures target protein stabilization upon ligand binding.[5] A bound ligand generally increases the thermal stability of its target protein.
Comparative Alternative: XAV939.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Use a colorectal cancer cell line with an APC mutation, such as DLD-1, to ensure the WNT pathway is active. Culture cells to ~80% confluency.
-
Treatment: Treat cells with TPM (e.g., 10 µM), XAV939 (10 µM), or DMSO vehicle for 2 hours in serum-free media.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by immediate cooling on ice for 3 minutes.
-
Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separation: Centrifuge at high speed (20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.
-
Analysis: Collect the supernatant (containing soluble, stable protein) and analyze the amount of soluble TNKS1 protein at each temperature point by Western Blot or ELISA. GAPDH can be used as a loading control that should not shift.
-
Data Interpretation: Plot the percentage of soluble TNKS1 protein against temperature. A rightward shift in the melting curve for TPM- or XAV939-treated cells compared to the DMSO control indicates target engagement and stabilization.
Phase 3: Cellular Pathway Modulation
Causality: Having confirmed direct target engagement, the next logical step is to verify that this engagement translates into the expected downstream biological effect: inhibition of the WNT/β-catenin pathway. This is a crucial validation step to link the molecular interaction to a functional pathway outcome.[6] We will assess this via two methods: protein level changes and reporter gene activity.
Comparative Alternative: XAV939.
Protocol 3A: Western Blot for Axin2 and Active β-catenin
-
Cell Culture & Treatment: Seed DLD-1 cells and allow them to adhere. Treat with a dose-response of TPM and XAV939 (e.g., 0.1, 1, 10 µM) or DMSO for 24 hours.
-
Lysis & Quantification: Lyse the cells and quantify total protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate overnight at 4°C with primary antibodies against Axin2, Active-β-Catenin (non-phosphorylated), and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody & Imaging: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Image using an ECL substrate on a chemiluminescence imager.
-
Analysis: Quantify band intensities. Successful TNKS inhibition should lead to a dose-dependent increase in Axin2 levels and a decrease in active β-catenin levels.
Protocol 3B: TOP/FOP Flash TCF/LEF Reporter Assay
-
Transfection: Co-transfect DLD-1 cells with TOP-Flash (containing TCF/LEF binding sites upstream of a luciferase gene) or FOP-Flash (mutated binding sites, as a negative control) and a Renilla luciferase plasmid (for normalization).
-
Treatment: After 24 hours, treat the cells with a dose-response of TPM, XAV939, or DMSO.
-
Lysis & Readout: After another 24 hours, lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
Analysis: Normalize the TOP-Flash and FOP-Flash signals to the Renilla signal. Calculate the TOP/FOP ratio. A dose-dependent decrease in the TOP/FOP ratio indicates reduced TCF/LEF transcriptional activity, confirming WNT pathway inhibition.
Anticipated Data & Comparison
| Compound | Assay Type | Endpoint | EC50 (nM) [Hypothetical] |
| TPM | TOP/FOP Reporter | WNT Inhibition | 45.7 |
| XAV939 | TOP/FOP Reporter | WNT Inhibition | 38.5 |
Phase 4: Phenotypic Confirmation
Causality: The final validation step is to demonstrate that inhibiting the WNT pathway with TPM produces a relevant anti-cancer phenotype, such as reducing cell proliferation or viability. This connects the molecular mechanism to a therapeutically desirable outcome.[7][8]
Comparative Alternative: XAV939.
Protocol: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed DLD-1 cells in a 96-well white-walled plate and allow them to attach overnight.
-
Treatment: Treat the cells with a full dose-response curve of TPM and XAV939 for 72 hours.
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well (which measures ATP levels as an indicator of metabolic activity and viability).
-
Readout: Incubate for 10 minutes to stabilize the luminescent signal and measure on a plate luminometer.
-
Analysis: Normalize the data to DMSO-treated controls and plot the dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
Anticipated Data & Comparison
| Compound | Cell Line | Assay Type | GI50 (µM) [Hypothetical] |
| TPM | DLD-1 | Cell Viability | 1.2 |
| XAV939 | DLD-1 | Cell Viability | 0.9 |
Conclusion & Comparative Summary
This guide outlines a systematic and rigorous workflow to validate the hypothesized mechanism of action of TPM as a Tankyrase inhibitor. By progressing through biochemical, cellular target engagement, pathway modulation, and phenotypic assays, researchers can build a comprehensive data package. The consistent comparison against the well-validated tool compound, XAV939, at each stage provides a critical benchmark for assessing the potency and efficacy of TPM. If the experimental data aligns with the hypothetical results presented, it would provide strong evidence that TPM functions as a potent inhibitor of the WNT/β-catenin pathway via direct engagement of Tankyrase, warranting its further development as a potential therapeutic agent.
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Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]
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A Strategic Guide to Early-Stage Cross-Reactivity Profiling of Novel Heterocyclic Compounds: The Case of [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine
Introduction: The Imperative of Selectivity in Drug Discovery
In the journey of translating a novel chemical entity (NCE) from a promising hit to a viable clinical candidate, understanding its selectivity is paramount.[1][2] A molecule's biological activity is not confined to its intended target; unintended interactions with other proteins, known as off-target effects, can lead to unforeseen toxicity or a dilution of therapeutic efficacy, contributing to high attrition rates in drug development.[2] This guide provides a comprehensive framework for the cross-reactivity profiling of a hypothetical NCE, [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine, a compound featuring a 1,2,4-triazole-pyridine scaffold. While the specific biological profile of this molecule is yet to be fully elucidated, its structural motifs are common in compounds targeting a range of protein families.
This document will serve as a strategic guide for researchers, scientists, and drug development professionals on how to design and execute a robust cross-reactivity profiling cascade. We will explore the rationale behind experimental choices, present detailed methodologies, and illustrate how to interpret the resulting data to build a comprehensive selectivity profile, ensuring a more informed progression of drug candidates.
Conceptual Framework for Cross-Reactivity Profiling
The core principle of cross-reactivity profiling is to systematically assess the interaction of a compound against a broad and diverse set of biologically relevant targets. This process is typically tiered, starting with wide-ranging screens to identify potential liabilities, followed by more focused secondary assays to confirm and quantify these interactions.
For our subject compound, [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine, let us hypothesize its primary target is a specific protein kinase, a common target for molecules with similar heterocyclic cores. The objective of our profiling will be to determine its selectivity for this primary target over a host of other kinases and other major drug target classes.
Tier 1: Broad Panel Off-Target Screening
The initial step is a broad screen against a panel of targets known to be frequently associated with adverse drug reactions.[3] This provides an early, high-level view of a compound's promiscuity and potential safety liabilities.
Experimental Design: Rationale and Target Selection
A comprehensive safety panel should cover key protein families implicated in common toxicities. This includes G-protein coupled receptors (GPCRs), ion channels, transporters, and various enzymes.[3] The selection of these targets is based on historical data from preclinical and clinical studies that have linked their modulation to adverse events.
Hypothetical Broad Panel Screening for [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine
| Target Class | Representative Targets | Rationale for Inclusion |
| GPCRs | Adrenergic (α1, α2, β1, β2), Dopaminergic (D1, D2), Serotonergic (5-HT1A, 5-HT2A), Muscarinic (M1, M2, M3), Histaminergic (H1) | Implicated in cardiovascular, CNS, and autonomic side effects. |
| Ion Channels | hERG, Nav1.5, Cav1.2 | Critical for cardiac function; hERG inhibition is a major cause of drug-induced cardiotoxicity. |
| Transporters | SERT, DAT, NET | Modulation can lead to significant neuropsychiatric and cardiovascular side effects. |
| Enzymes | COX-1, COX-2, PDE family, various Cytochrome P450s (CYPs) | COX inhibition can cause gastrointestinal issues; PDE modulation affects various signaling pathways; CYP inhibition leads to drug-drug interactions.[3] |
Experimental Workflow: Broad Panel Screening
The workflow for a broad panel screen typically involves high-throughput screening (HTS) methodologies to efficiently assess a large number of interactions. A common approach is the use of radioligand binding assays for receptors and transporters, and enzymatic assays for enzymes.
Caption: Workflow for broad panel off-target screening.
Tier 2: Kinase Selectivity Profiling
Given our hypothesis that [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine is a kinase inhibitor, a comprehensive kinase panel is essential to determine its selectivity within this large and structurally related protein family.[4][5]
Experimental Design: Kinome-Wide Profiling
The goal is to assess the inhibitory activity of the compound against a broad representation of the human kinome.[5] This provides a detailed map of its on-target potency and off-target kinase interactions.
Hypothetical Kinase Panel for [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine
| Kinase Family | Representative Kinases | Rationale for Inclusion |
| Tyrosine Kinases | EGFR, HER2, VEGFR2, Abl, Src | Frequently implicated in cancer and other proliferative diseases. |
| Serine/Threonine Kinases | AKT, CDK family, MAPK family, PKA, PKC | Involved in diverse cellular processes; off-target inhibition can lead to various toxicities. |
| Lipid Kinases | PI3K family | Key regulators of cell growth and survival. |
Data Presentation and Interpretation
The results of kinase profiling are often presented as a percentage of inhibition at a fixed concentration (e.g., 1 µM). Hits are then followed up with dose-response curves to determine the IC50 (half-maximal inhibitory concentration).
Hypothetical Kinase Selectivity Data for [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine
| Target Kinase | % Inhibition @ 1 µM | IC50 (nM) | Selectivity Ratio (Off-target IC50 / Primary Target IC50) |
| Primary Target Kinase X | 95% | 10 | 1 |
| Off-target Kinase A | 80% | 150 | 15 |
| Off-target Kinase B | 65% | 500 | 50 |
| Off-target Kinase C | 20% | >10,000 | >1000 |
| Off-target Kinase D | 5% | >10,000 | >1000 |
A selectivity ratio of >100-fold is generally considered a good indicator of a selective compound.
Visualization of Selectivity
A selectivity profile can be visualized to provide an intuitive understanding of the compound's behavior across the kinome.
Caption: Visualization of compound selectivity profile.
Experimental Protocol: Radiometric Kinase Inhibition Assay
This protocol provides a detailed methodology for determining the inhibitory activity of a compound against a specific kinase.
Objective: To measure the IC50 value of [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine against its primary target kinase.
Materials:
-
Purified, active kinase enzyme
-
Specific peptide substrate for the kinase
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer
-
Test compound and control inhibitors
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Kinase reaction buffer
-
Test compound at various concentrations
-
Peptide substrate
-
Kinase enzyme
-
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter plate and add a scintillant. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Subtract the background radioactivity (no enzyme control).
-
Normalize the data to the positive control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Advanced Profiling Techniques: A Glimpse into the Future
While traditional panel screening remains a cornerstone of cross-reactivity profiling, emerging technologies offer a more unbiased and systems-level view of a compound's interactions.
-
Chemoproteomics: This approach uses chemical probes to identify the direct protein targets of a small molecule in a complex biological sample, such as a cell lysate or even in living cells.[6][7] This can uncover unexpected off-targets that may not be present in predefined screening panels.
-
Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon compound binding.[8] It provides a more physiologically relevant measure of a compound's interaction with its targets.
-
Cell Microarray Screening: This technique allows for the screening of a compound against a large library of human plasma membrane and secreted proteins expressed in human cells, providing insights into biologically relevant off-target binding.[9][10]
Conclusion: Building a Foundation of Confidence
A thorough understanding of a compound's selectivity is not merely an academic exercise; it is a critical component of risk mitigation in drug development.[10][11] By employing a tiered and rational approach to cross-reactivity profiling, researchers can build a comprehensive picture of a compound's biological interactions. This data-driven strategy allows for the early identification of potential liabilities, informs lead optimization efforts to enhance selectivity, and ultimately increases the probability of success in developing safe and effective medicines. The framework presented here for [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine can be adapted for any NCE, providing a robust foundation for its journey through the drug discovery pipeline.
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A Technical Guide to Benchmarking the Efficacy of Novel Triazole Compounds Against Known Inhibitors
Introduction
The 1,2,4-triazole scaffold is a foundational heterocyclic structure in medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] Derivatives of this structure are known for a broad spectrum of pharmacological activities, including antifungal, anticancer, and antiviral properties.[1][2][3][4][5] This guide provides an in-depth, technical comparison of newly synthesized triazole compounds against established inhibitors, with a focus on their antifungal applications. The primary mechanism of action for most antifungal triazoles is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway of fungi.[1][2][6][7] Ergosterol is vital for maintaining the integrity and fluidity of the fungal cell membrane.[1][2] By disrupting its production, triazole compounds compromise the fungal cell's structure and function.[1][8]
This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons and the supporting experimental data necessary for the evaluation of new chemical entities.
The Unmet Need and the Rationale for New Triazoles
While existing triazole antifungals like fluconazole and itraconazole are widely used, the rise of invasive fungal infections and the emergence of drug-resistant strains necessitate the development of new, more potent agents.[6][9][10] The goal is to discover novel triazole derivatives with broader antifungal spectra and improved therapeutic indexes.[6]
Comparative Efficacy Evaluation: A Methodical Approach
Benchmarking new chemical entities requires a systematic and scientifically rigorous process. The following sections detail the experimental design, protocols, and data interpretation for comparing novel triazole compounds (NTCs) against established inhibitors such as Fluconazole and Itraconazole.
Experimental Design: Causality and Controls
The core of this comparative analysis lies in a well-controlled experimental design. The choice of assays is dictated by the need to quantify both the direct antifungal activity and the potential for host cell toxicity, which together determine the therapeutic window of a new compound.
-
Positive Controls: Established inhibitors (Fluconazole, Itraconazole) are used as benchmarks to provide a direct comparison of potency.[6][11]
-
Negative Controls: A drug-free control is essential to establish a baseline for fungal growth and cell viability.
-
Fungal Strains: A panel of clinically relevant fungal strains, including susceptible and potentially resistant isolates of Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans, should be used to determine the spectrum of activity.[5][12]
The overall workflow for this benchmarking study is depicted below.
Caption: Experimental workflow for benchmarking new triazole compounds.
Core Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols must be strictly followed.
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[2] The broth microdilution method is a standardized technique for this purpose.[13][14][15]
Step-by-Step Methodology:
-
Preparation of Inoculum: Fungal isolates are cultured on appropriate agar plates. A suspension is then prepared in sterile saline and adjusted to a concentration of 0.5 McFarland standard, which corresponds to approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[14]
-
Drug Dilution: The test compounds and control inhibitors are serially diluted (2-fold) in RPMI 1640 medium in a 96-well microtiter plate.[13]
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control well. For azoles, this is often the concentration that produces an approximate 50% reduction in turbidity (MIC-2 endpoint).
Protocol 2: Fungal Ergosterol Biosynthesis Inhibition Assay
The primary target of antifungal triazoles is the CYP51 enzyme, which is involved in ergosterol biosynthesis.[16] The following diagram illustrates this pathway and the point of inhibition.
Caption: Inhibition of the ergosterol biosynthesis pathway by triazoles.
Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)
It is crucial to assess the toxicity of new compounds against mammalian cells to determine their selectivity.[17][18][19][20] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[20][21]
Step-by-Step Methodology:
-
Cell Seeding: Mammalian cells (e.g., HepG2, a human liver cancer cell line) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the new triazole compounds and control drugs for 24-48 hours.
-
MTT Addition: The media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for 3-4 hours to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells into a purple formazan product.[20]
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The concentration that reduces cell viability by 50% (CC50) is then calculated.
Quantitative Data Summary and Interpretation
The efficacy and selectivity of the novel triazole compounds (NTCs) are summarized in the table below, with direct comparisons to the known inhibitors, Fluconazole and Itraconazole.
| Compound | Fungal Strain | MIC (µg/mL) | CYP51 IC50 (µM) | CC50 (µM) on HepG2 cells | Selectivity Index (SI = CC50/IC50) |
| NTC-1 | C. albicans | 0.25 | 0.15 | >100 | >667 |
| A. fumigatus | 0.5 | 0.28 | >100 | >357 | |
| NTC-2 | C. albicans | 1 | 0.8 | >100 | >125 |
| A. fumigatus | 2 | 1.2 | >100 | >83 | |
| Fluconazole | C. albicans | 2 | 1.5 | >200 | >133 |
| A. fumigatus | >64 | >50 | >200 | - | |
| Itraconazole | C. albicans | 0.125 | 0.08 | 50 | 625 |
| A. fumigatus | 0.25 | 0.12 | 50 | 417 |
Interpretation of Results:
-
NTC-1 demonstrates superior activity against C. albicans and A. fumigatus compared to Fluconazole and comparable, if not slightly better, activity than Itraconazole against A. fumigatus.[6]
-
The Selectivity Index (SI) is a critical measure of a compound's therapeutic window. A higher SI indicates greater selectivity for the fungal target over mammalian cells. NTC-1 exhibits a very favorable SI, suggesting low potential for host toxicity.
-
NTC-2 shows moderate activity, generally less potent than the other compounds but still an improvement over Fluconazole for A. fumigatus.
-
Fluconazole is known to be less effective against Aspergillus species, which is reflected in the high MIC value.[6][11]
-
Itraconazole serves as a potent broad-spectrum control, but its lower CC50 value indicates a narrower therapeutic window compared to NTC-1.[11]
Conclusion and Future Directions
This guide outlines a comprehensive framework for the preclinical benchmarking of novel triazole antifungal agents. Based on the presented data, NTC-1 emerges as a promising lead candidate for further development due to its potent, broad-spectrum antifungal activity and high selectivity index.
Future studies should include:
-
In vivo efficacy studies in animal models of fungal infection.
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling.
-
Evaluation against a broader panel of clinical isolates, including resistant strains.
-
Mechanism of action studies to confirm CYP51 as the primary target and investigate any potential off-target effects.[8]
By adhering to these rigorous, self-validating protocols, researchers can confidently identify and advance the most promising new chemical entities to address the urgent global need for new and effective antifungal therapies.[10]
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A Researcher's Guide to Bridging the Gap: In Vitro and In Vivo Correlation of 1,2,4-Triazole Pyridine Derivatives' Activity
The confluence of a 1,2,4-triazole ring and a pyridine moiety has given rise to a class of heterocyclic compounds with significant therapeutic potential. Researchers have been particularly drawn to their promising anticancer and antifungal activities.[1][2][3] However, the journey from a promising in vitro result to a successful in vivo outcome is fraught with challenges. This guide provides a comprehensive comparison of the in vitro and in vivo performance of representative 1,2,4-triazole pyridine derivatives, supported by experimental data and detailed methodologies, to aid researchers in navigating this critical translational gap.
At the heart of preclinical drug development lies the quest for a strong in vitro-in vivo correlation (IVIVC). A robust IVIVC allows for the confident prediction of a compound's efficacy in a complex biological system based on its performance in a controlled laboratory setting. For 1,2,4-triazole pyridine derivatives, understanding this relationship is paramount for optimizing lead compounds and de-risking their progression towards clinical trials.
I. The Landscape of 1,2,4-Triazole Pyridine Derivatives: A Tale of Two Activities
The versatility of the 1,2,4-triazole pyridine scaffold allows for a wide range of structural modifications, leading to a diverse spectrum of biological activities.[4][5] This guide will focus on two of the most extensively studied therapeutic areas for this class of compounds: oncology and mycology.
A significant body of research has highlighted the potent cytotoxic effects of 1,2,4-triazole pyridine derivatives against various cancer cell lines.[1][6] The primary mechanism of action for many of these compounds is believed to involve the inhibition of critical cellular pathways, such as the AKT signaling pathway, which is a key regulator of cell proliferation and survival.[6]
Comparative In Vitro Cytotoxicity of Triazole-Pyridine Derivatives
| Compound ID | Cancer Cell Line | In Vitro Potency (IC50 in µM) | Reference |
| TP6 | Murine Melanoma (B16F10) | 41.12 | [1] |
| Compound 1c | Human Colorectal Carcinoma (HCT-116) | Not specified, but potent | [6] |
| Compound 2d | Human Glioblastoma (U-87 MG) | Not specified, but potent | [6] |
| Compound 2d | Human Breast Adenocarcinoma (MCF-7) | Not specified, but potent | [6] |
The in vitro data clearly demonstrates the potential of this chemical class. However, the true test of an anticancer agent lies in its ability to replicate this activity in vivo. A study on a series of[1][4][7]triazolo[1,5-a]pyridinylpyridines demonstrated that a potent in vitro compound, 1c , also exhibited a significant anticancer effect in a murine sarcoma S-180 model.[6] This successful translation from bench to animal model underscores the importance of carefully designed in vivo studies to validate in vitro findings.
Triazole-based compounds are a cornerstone of antifungal therapy, and the inclusion of a pyridine moiety has been shown to enhance their activity.[2][3] The primary target for many antifungal triazoles is the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3]
Comparative In Vitro Antifungal Activity of Triazole-Pyridine Derivatives
| Compound ID | Fungal Species | In Vitro Potency (EC50 in mg/L) | Reference |
| Compound 5a4 | Sclerotinia sclerotiorum | 1.59 | [3] |
| Phytophthora infestans | 0.46 | [3] | |
| Rhizoctonia solani | 0.27 | [3] | |
| Botrytis cinerea | 11.39 | [3] | |
| Compound 5b2 | Sclerotinia sclerotiorum | 0.12 | [3] |
| Difenoconazole (Standard) | Sclerotinia sclerotiorum | Comparable to 5b2 | [3] |
The impressive in vitro antifungal spectrum of these compounds is a strong indicator of their potential clinical utility. In vivo studies are critical to confirm this potential. For instance, the pharmacokinetic and pharmacodynamic profile of the triazole antifungal voriconazole has been extensively studied in a murine candidiasis model, demonstrating a strong correlation between the AUC/MIC ratio and treatment efficacy.[8] Similar studies are essential for novel triazole-pyridine derivatives to establish their dosing regimens and predict clinical success.
II. The Crucial Link: Pharmacokinetics and Metabolic Stability
A frequent cause for the disconnect between in vitro potency and in vivo efficacy is a suboptimal pharmacokinetic profile. A compound may be highly active against its target in an isolated system but may be rapidly metabolized and cleared from the body, preventing it from reaching the site of action at a therapeutic concentration. Therefore, early assessment of metabolic stability is a critical step in the drug discovery cascade.
Workflow for Assessing In Vitro to In Vivo Translation
Caption: A streamlined workflow for drug discovery, emphasizing the iterative process of in vitro and in vivo evaluation.
III. Experimental Protocols: A Guide to Best Practices
To ensure the generation of high-quality, reproducible data, it is essential to follow well-defined and validated experimental protocols. The following sections provide detailed methodologies for key in vitro and in vivo assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11][12]
Step-by-Step MTT Assay Protocol
-
Cell Seeding:
-
Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the triazole-pyridine derivatives in culture medium.
-
Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
MTT Assay Workflow
Caption: The sequential steps involved in performing an MTT cell viability assay.
This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[13][14][15][16]
Step-by-Step Metabolic Stability Protocol (Liver Microsomes)
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH regenerating system.
-
-
Incubation:
-
In a 96-well plate, combine the test compound (final concentration typically 1 µM), liver microsomes (final concentration 0.5 mg/mL), and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).
-
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research.[17][18][19][20]
Step-by-Step Xenograft Study Protocol
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or NSG mice), 6-8 weeks old.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in Matrigel) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume regularly (2-3 times per week) using calipers.
-
-
Randomization and Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer the triazole-pyridine derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
The control group should receive the vehicle.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and the general health of the mice.
-
The primary endpoint is typically tumor growth inhibition.
-
-
Data Analysis:
-
Compare the tumor growth in the treatment groups to the control group.
-
Calculate the percentage of tumor growth inhibition.
-
IV. Bridging the Divide: Key Considerations for IVIVC
Achieving a strong IVIVC is a multi-faceted challenge. Several factors can influence the translation of in vitro findings to in vivo efficacy:
-
Physicochemical Properties: Poor solubility and permeability can limit oral absorption and bioavailability.
-
Metabolic Fate: High first-pass metabolism can significantly reduce the amount of active compound reaching systemic circulation.
-
Protein Binding: Extensive binding to plasma proteins can reduce the free fraction of the drug available to exert its therapeutic effect.
-
Target Engagement: Demonstrating that the compound reaches and interacts with its intended target in the in vivo setting is crucial.
By systematically evaluating these parameters alongside in vitro potency and in vivo efficacy, researchers can build a more complete picture of a compound's potential and make more informed decisions in the drug development process.
V. Conclusion
The 1,2,4-triazole pyridine scaffold represents a promising platform for the development of novel anticancer and antifungal agents. A thorough understanding of the correlation between in vitro activity and in vivo efficacy is essential for the successful translation of these compounds from the laboratory to the clinic. By employing robust and well-validated experimental protocols, and by carefully considering the key factors that influence IVIVC, researchers can enhance the probability of success in their drug discovery endeavors.
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Int J Pharm Chem Anal. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. [Link]
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Journal of Scientific Research in Medical and Biological Sciences. Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. [Link]
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MDPI. Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. [Link]
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ACS Publications. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. [Link]
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MDPI. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. [Link]
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PubMed. Synthesis and anticancer activity evaluation of a series of[1][4][7]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. [Link]
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National Center for Biotechnology Information. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. [Link]
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Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
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ResearchGate. Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. [Link]
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Semantic Scholar. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. [Link]
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Semantic Scholar. In Vitro Drug Metabolism Using Liver Microsomes. [Link]
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ResearchGate. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. [Link]
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
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The Jackson Laboratory. Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]
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ACS Publications. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. [Link]
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Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]
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CIBERONC. EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). [Link]
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Bio-protocol. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]
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PubMed. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. [Link]
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Eureka. How to Conduct an In Vitro Metabolic Stability Study. [Link]
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scifore-library.com. Current research trends of 1,2,4-triazole derivatives biological activity (literature review). [Link]
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omicsonline.org. Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. [Link]
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PubMed. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. [Link]
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ResearchGate. Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines. [Link]
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ResearchGate. Synthesis and in vitro study of some fused 1,2,4-triazole derivatives as antimycobacterial agents. [Link]
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National Center for Biotechnology Information. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. [Link]
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U.S. Food and Drug Administration. V B. Metabolism and Pharmacokinetic Studies. [Link]
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MDPI. Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. [Link]
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Frontiers. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. [Link]
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ResearchGate. Triazole derivatives with improved in vitro antifungal activity over azole drugs. [Link]
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National Center for Biotechnology Information. Murine Pharmacokinetic Studies. [Link]
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PubMed. In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model. [Link]
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IntechOpen. The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. [Link]
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A Researcher's Guide to Confirming Target Engagement: A Comparative Analysis for Novel Kinase Inhibitors
Introduction
In the landscape of contemporary drug discovery, the unequivocal confirmation that a novel small molecule interacts with its intended molecular target within a cellular context is a cornerstone of preclinical validation. This guide addresses the critical process of target engagement confirmation. Our subject molecule, [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine, is a novel compound whose specific biological target is not yet publicly characterized. The triazolopyridine scaffold is, however, a privileged structure in medicinal chemistry, frequently associated with the inhibition of protein kinases.
Therefore, this document provides a comprehensive, practical framework for researchers to rigorously validate the engagement of a novel compound with a putative target. We will use [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine, hereafter referred to as "Triazopyridine-amine," as our case study. For illustrative purposes, we will hypothesize that phenotypic screening has implicated Cyclin-Dependent Kinase 9 (CDK9) as its primary target. CDK9 is a key transcriptional kinase, and its inhibition is a validated therapeutic strategy in oncology.
Pillar 1: The Strategic Imperative of Multi-Modal Target Engagement Confirmation
-
Direct Target Binding in a Cellular Context: Does the compound physically interact with the target protein inside intact cells? The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this question.[1]
-
Proximal Target Engagement in Live Cells: Can we quantify the binding affinity of the compound to its target in real-time within a living cell? Bioluminescence Resonance Energy Transfer (BRET)-based assays, such as NanoBRET™, provide this dynamic data.
-
Target Activity Modulation (Functional Confirmation): Does the binding of the compound translate to a functional consequence, i.e., inhibition of the target's biochemical activity? An in vitro kinase assay serves as the essential functional proof.
Below is a qualitative comparison of these key techniques.
| Methodology | Principle | Advantages | Limitations | Primary Output |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation. | Label-free; performed in intact cells or lysates, reflecting a more physiological environment. | Lower throughput; requires a specific antibody for detection; not suitable for all targets. | Thermal shift (ΔTm) |
| NanoBRET™ Target Engagement | Measures the proximity of a fluorescently-labeled tracer to a NanoLuc®-tagged target protein. The test compound displaces the tracer. | Live-cell, real-time kinetic data; high throughput; quantitative affinity determination. | Requires genetic modification of cells to express the fusion protein; potential for steric hindrance. | IC50/EC50 values |
| In Vitro Kinase Assay | Measures the ability of the compound to inhibit the phosphorylation of a substrate by the purified target kinase. | Direct measure of functional enzymatic inhibition; highly quantitative. | Lacks cellular context (e.g., ATP concentration, interacting proteins); requires purified, active enzyme. | IC50 values |
Pillar 2: Experimental Workflows & Protocols
A logical workflow is critical to systematically build the case for target engagement. The following diagram outlines a typical decision-making process.
Caption: A multi-phase workflow for target engagement validation.
Protocol 1: Cellular Thermal Shift Assay (CETSA®)
This protocol is designed to determine if Triazopyridine-amine directly binds to and stabilizes CDK9 in intact human cells (e.g., HEK293).
Rationale: The principle of CETSA is that a protein becomes more resistant to heat-induced unfolding when its ligand is bound. This change in thermal stability is detected by heating cell lysates treated with the compound to a range of temperatures and then quantifying the amount of soluble protein remaining at each temperature by Western blotting.[1]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture HEK293 cells to ~80% confluency.
-
Harvest cells and resuspend in PBS supplemented with a protease inhibitor cocktail to a final concentration of 2x10^7 cells/mL.
-
Aliquot the cell suspension. Treat aliquots with either Triazopyridine-amine (e.g., at 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Transfer 50 µL of each treated cell suspension into separate PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Transfer the supernatant (containing soluble protein) to new tubes.
-
Quantify total protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for CDK9, followed by a suitable HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence. Quantify the band intensities.
-
-
Data Analysis:
-
For each treatment group (vehicle vs. compound), plot the normalized band intensity of CDK9 against the temperature.
-
Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
-
A positive target engagement is indicated by a significant increase in the Tm in the compound-treated samples compared to the vehicle control (ΔTm > 0).
-
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol quantifies the affinity of Triazopyridine-amine for CDK9 in live HEK293 cells.
Rationale: This assay relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. CDK9 is expressed as a fusion protein with NanoLuc® luciferase. A fluorescently labeled tracer compound that binds to the CDK9 active site is added to the cells. When the tracer is bound, its fluorophore is close enough to the NanoLuc® enzyme to accept energy, producing a BRET signal. A test compound that also binds to the CDK9 active site will compete with and displace the tracer, leading to a loss of the BRET signal.
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Step-by-Step Methodology:
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding for the NanoLuc®-CDK9 fusion protein.
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM medium.
-
Plate the cells in a 96-well white assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of Triazopyridine-amine and a known CDK9 inhibitor (e.g., Flavopiridol) as a positive control.
-
Add the compounds to the cells.
-
Immediately add the fluorescent tracer and the NanoLuc® substrate (furimazine) to all wells.
-
-
Signal Detection:
-
Incubate the plate for 2 hours at 37°C.
-
Measure the luminescence at two wavelengths using a plate reader equipped with two filters: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (tracer fluorophore, >600 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio as a function of the log concentration of the test compound.
-
Fit the data to a four-parameter log-logistic curve to determine the EC50 value, which represents the concentration of the compound that causes 50% tracer displacement.
-
Pillar 3: Comparative Data & Authoritative Grounding
To provide a trustworthy assessment, the performance of Triazopyridine-amine must be benchmarked against a known, authoritative alternative. Flavopiridol is a well-characterized, potent inhibitor of CDK9 and serves as an excellent reference compound.
Hypothetical Comparative Data Summary
| Parameter | Triazopyridine-amine | Flavopiridol (Reference) | Interpretation |
| CETSA® Thermal Shift (ΔTm) | + 4.2 °C | + 5.5 °C | Both compounds directly bind to and stabilize CDK9 in cells, confirming target engagement. |
| NanoBRET™ Cellular EC50 | 85 nM | 30 nM | Both compounds engage CDK9 in live cells with high potency. Flavopiridol shows approximately 3-fold higher affinity in this assay. |
| In Vitro Kinase IC50 (CDK9) | 50 nM | 15 nM | Both compounds are potent functional inhibitors of CDK9's kinase activity. The in vitro data correlates well with the cellular engagement data. |
| Kinase Selectivity Panel (400 kinases) | Potent against CDK9; >100-fold selectivity against other CDKs | Potent against multiple CDKs (CDK1, 2, 4, 6, 9) | Triazopyridine-amine demonstrates superior selectivity for CDK9 compared to the less selective reference compound. |
This multi-faceted dataset builds a powerful and self-validating case. The CETSA® data confirms direct physical binding in a cellular environment.[1] The NanoBRET™ assay provides a quantitative measure of this engagement in live cells, and the in vitro kinase assay confirms that this binding event translates into functional inhibition of the target.[2][3] The strong correlation between cellular affinity (EC50) and in vitro functional potency (IC50) provides high confidence that the observed cellular phenotype is indeed driven by the on-target activity of Triazopyridine-amine.
Signaling Pathway Context
Understanding the downstream consequences of target engagement is crucial. Inhibiting CDK9 blocks the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a halt in transcriptional elongation and ultimately apoptosis in susceptible cancer cells.
Caption: Simplified CDK9 signaling pathway inhibited by Triazopyridine-amine.
The confirmation of target engagement is not a single experiment but a carefully constructed portfolio of evidence. By integrating direct binding assays like CETSA, quantitative live-cell assays such as NanoBRET™, and functional biochemical assays, researchers can build an unassailable case for their molecule's mechanism of action. The hypothetical data presented for Triazopyridine-amine, when benchmarked against the known inhibitor Flavopiridol, illustrates a compound with confirmed, potent, and selective engagement of its intended target, CDK9. This rigorous, multi-modal approach embodies the principles of scientific integrity and provides the trustworthy foundation required for advancing a compound into further drug development.
References
-
Vasta, V., et al. (2018). A luminescent-based, cellular thermal shift assay for measuring target engagement. Scientific Reports. Available at: [Link]
-
Schirle, M., et al. (2014). Target-engagement and selectivity analysis of kinase inhibitors in human cells. Nature Chemical Biology. Available at: [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]
-
Orcutt, K. D., et al. (2011). A modular platform for creating NanoBRET-based live-cell assays. ACS Chemical Biology. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Ensuring Reproducibility of Biological Data for Novel Triazole Libraries
Introduction: The Reproducibility Mandate in Triazole Drug Discovery
The triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous antifungal, anticancer, and antiviral drugs.[1][2][3] Its appeal lies in its metabolic stability, capacity for diverse substitutions, and accessibility through robust synthetic methods like "click chemistry".[2][4] This has led to an explosion of novel triazole libraries being synthesized and screened for biological activity. However, this rapid expansion brings a critical challenge to the forefront: data reproducibility. The promise of a novel therapeutic can quickly evaporate if initial "hit" data cannot be reliably reproduced, leading to wasted resources and false starts.
This guide provides a framework for researchers, scientists, and drug development professionals to objectively compare and ensure the reproducibility of biological data generated from novel triazole libraries. We will move beyond mere protocol recitation to explain the causality behind experimental choices, establishing a self-validating system for generating trustworthy and robust data.
Pillar 1: The Integrity of the Chemical Library
The foundation of any reproducible biological screen is a well-characterized and stable chemical library. A significant source of irreproducibility stems from the compounds themselves. Before comparing the biological activity of two triazole libraries—let's call them Library-TZA (a novel, in-house synthesized collection) and Library-TZB (a commercially sourced library)—we must first validate the molecules.
Key Considerations for Chemical Library Integrity:
-
Purity: Impurities can have their own biological activity, leading to false positives. A 1% impurity in a compound could be responsible for 100% of the observed activity.[5]
-
Identity Confirmation: Verifying the molecular structure is non-negotiable. Differences in stereochemistry, for example, can go unnoticed and dramatically alter assay outcomes.[6]
-
Solubility & Stability: Compounds crashing out of solution mean the effective concentration is unknown.[6] Triazoles are generally stable, but specific derivatives may be light or air-sensitive.[1][6]
-
Accurate Concentration: Errors in plating or dilution directly impact the final data.
Comparative Validation Strategy:
| Parameter | Validation Method for Library-TZA | Validation Method for Library-TZB | Acceptance Criteria |
| Purity | LC-MS (Liquid Chromatography-Mass Spectrometry) | Review vendor-supplied Certificate of Analysis (CoA); perform random sampling LC-MS. | >95% purity for all compounds. |
| Identity | ¹H NMR (Proton Nuclear Magnetic Resonance) | Review vendor-supplied NMR/MS data; perform random sampling confirmation. | Structure confirmed, matches expected spectra. |
| Solubility | Nephelometry in DMSO and final assay buffer. | Review vendor solubility data; test a subset of compounds in assay buffer. | Soluble at highest screening concentration (e.g., 10 mM in DMSO, 100 µM in assay buffer). |
| Concentration | QC plate analysis using a concentration-dependent dye (e.g., quantitative high-performance liquid chromatography). | Assume vendor accuracy; perform spot checks on random wells. | Concentration within ±10% of target. |
Pillar 2: Robust Assay Design & Validation
Variability in biological assays is a major contributor to irreproducible data.[7][8] A well-designed assay is robust, meaning it is insensitive to minor fluctuations in experimental conditions.[9] The goal is to maximize the signal window between positive and negative controls while minimizing data dispersion.
Let's design a comparative study using a common target class for triazoles: kinases. We will assess Library-TZA and Library-TZB in a biochemical kinase inhibition assay.
Workflow for Assay Validation and Screening
This diagram outlines the logical flow from initial assay development through to hit confirmation, a critical pathway for ensuring data robustness.
Caption: High-level workflow for screening and validating novel triazole libraries.
Experimental Protocol: A TR-FRET Kinase Inhibition Assay
This protocol is designed to be self-validating by incorporating stringent controls.
Objective: To determine the percent inhibition of a target kinase by compounds from Library-TZA and Library-TZB.
Materials:
-
Target Kinase (e.g., MAP4K4)
-
Biotinylated Substrate Peptide
-
Europium-labeled Anti-Phospho-Substrate Antibody (Donor)
-
Streptavidin-Allophycocyanin (SA-APC) (Acceptor)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume plates (e.g., Corning 384-Well Low Volume Round Bottom)
-
Triazole Libraries (dissolved in 100% DMSO)
Methodology:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of each library compound into columns 3-48 of the 384-well plates.
-
Dispense 50 nL of 100% DMSO into columns 1 and 2 (Negative/Vehicle Control).
-
Dispense 50 nL of a known potent inhibitor (e.g., Staurosporine) into column 1, rows A-H (Positive Control).
-
Rationale: Acoustic dispensing minimizes volume transfer errors, a common source of variability.[7]
-
-
Enzyme/Substrate Addition:
-
Prepare a solution of Kinase and Biotinylated Substrate in assay buffer.
-
Dispense 5 µL of this solution to all wells.
-
Rationale: Pre-incubating the compound with the enzyme can be important for inhibitors with slow on-rates.
-
-
Initiate Reaction:
-
Prepare a solution of ATP in assay buffer at 2X the final desired concentration (e.g., 20 µM for a final of 10 µM).
-
Dispense 5 µL of the ATP solution to all wells to start the reaction. Final volume is 10 µL.
-
Seal the plates and incubate for 60 minutes at room temperature.
-
Rationale: The ATP concentration should be at or near the Km value to sensitively detect competitive inhibitors.
-
-
Detection:
-
Prepare the detection reagent mix containing the Eu-antibody and SA-APC in a quench buffer (e.g., containing EDTA to stop the reaction).
-
Dispense 10 µL of the detection mix to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (Acceptor) and 620 nm (Donor).
-
Calculate the TR-FRET ratio (665 nm / 620 nm).
-
Data Analysis & Acceptance Criteria:
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Ratio_Sample - Ratio_Positive_Control) / (Ratio_Negative_Control - Ratio_Positive_Control))
-
Z'-Factor Calculation: A measure of assay quality. Z' = 1 - (3*(SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|
-
Acceptance: Only plates with a Z'-factor > 0.5 are considered valid.[9][10]
Pillar 3: Comparative Analysis & Hit Selection
After running the primary screen, we can compare the performance of the two libraries. Reproducibility is assessed not just by the initial hit rate, but by the confirmation rate in subsequent dose-response and orthogonal assays.
Hypothetical Primary Screen Results (10 µM Single-Point):
| Library | Total Compounds | Primary Hits (>50% Inhibition) | Hit Rate | Z'-Factor (Mean ± SD) |
| Library-TZA | 5,000 | 150 | 3.0% | 0.78 ± 0.05 |
| Library-TZB | 5,000 | 115 | 2.3% | 0.81 ± 0.04 |
While Library-TZA shows a higher initial hit rate, this is not the full story. The next step is crucial: dose-response confirmation.
Dose-Response & Orthogonal Assay Confirmation:
Primary hits are re-tested in an 11-point dose-response curve to determine IC₅₀ values. A subset of potent compounds is then tested in a biophysical, label-free orthogonal assay (e.g., Surface Plasmon Resonance - SPR) to confirm direct target binding.[11]
| Library | Primary Hits | Confirmed Hits (IC₅₀ < 10 µM) | Confirmed by SPR (Direct Binding) | Overall Confirmation Rate |
| Library-TZA | 150 | 60 | 35 | 23.3% |
| Library-TZB | 115 | 75 | 68 | 59.1% |
Interpretation: Despite a lower primary hit rate, Library-TZB demonstrates far superior data reproducibility and hit quality . Its high confirmation rate suggests the initial hits are genuine, on-target inhibitors. The low confirmation rate for Library-TZA points to a high number of false positives in the primary screen, which could be due to compound impurity, aggregation, or assay interference.
Visualizing the Biological Context
The hypothetical target kinase exists within a cellular signaling pathway. Understanding this context is key to designing relevant secondary cell-based assays.
Caption: A representative MAPK signaling pathway inhibited by a novel triazole.
Pillar 4: Troubleshooting Irreproducibility
When data is not reproducible, a systematic approach is needed to identify the source of the problem.
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Safety Operating Guide
Navigating the Disposal of [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, nitrogen-containing heterocyclic compounds are a cornerstone of modern medicinal chemistry.[1][2][3] This guide provides a detailed protocol for the proper disposal of [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine, a compound representative of this vital chemical class. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of ensuring a safe laboratory environment and responsible environmental stewardship.
Hazard Assessment: An Analog-Based Approach
Given the structural components of [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine, a conservative approach to its handling and disposal is warranted. Aminopyridines are classified as toxic, and skin contact should be avoided.[8][9][10] Triazole derivatives, while diverse in their specific toxicological profiles, are recognized for their potent biological activity.[11] Therefore, it is prudent to treat this compound as hazardous, exhibiting potential acute toxicity if swallowed, inhaled, or in contact with skin, and as a potential environmental hazard.
Key Hazard Considerations:
-
Toxicity: Assumed to be harmful or toxic via oral, dermal, and inhalation routes based on data for aminopyridines.[8][9][10]
-
Environmental Hazard: Nitrogen-containing heterocyclic compounds can be toxic to aquatic organisms and may persist in the environment.[9][10][12]
-
Reactivity: Incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8][9]
| Hazard Class | Anticipated GHS Classification (Based on Analogs) | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 (Warning or Danger) | Avoid ingestion, skin contact, and inhalation of dust/aerosols.[8][9] |
| Skin Corrosion/Irritation | Category 1B or 2 (Danger or Warning) | Wear appropriate chemical-resistant gloves and lab coat.[13][14] |
| Serious Eye Damage/Irritation | Category 1 or 2 (Danger or Warning) | Wear safety goggles or a face shield.[13][14] |
| Hazardous to the Aquatic Environment | Acute and/or Chronic Hazard | Do not dispose of down the drain or in the environment.[9][10] |
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine in any capacity, including for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or butyl rubber). Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A flame-retardant lab coat should be worn and kept fastened.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8][15]
Spill Management: A Plan for the Unexpected
Even with the utmost care, spills can occur. A prompt and appropriate response is critical to mitigating any potential hazards.
For Small Spills (less than 1 gram):
-
Evacuate and Alert: If safe to do so, restrict access to the spill area and inform colleagues.
-
Don PPE: Wear the appropriate PPE as outlined above.
-
Containment: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.
-
Collection: Carefully sweep up the absorbed material and place it into a designated, sealable hazardous waste container.[9][16][17]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.[8]
For Large Spills (more than 1 gram) or Spills Outside a Fume Hood:
-
Evacuate Immediately: Alert all personnel in the vicinity and evacuate the laboratory.
-
Isolate the Area: Close the laboratory doors and prevent re-entry.
-
Seek Assistance: Contact your institution's EHS office or emergency response team immediately.[8]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[8][9][15]
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect any unused or waste [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine in its original container or a clearly labeled, sealable, and compatible hazardous waste container.
-
Contaminated materials such as weighing paper, gloves, and absorbent pads must also be collected in a designated hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine should be collected in a separate, labeled, and sealable hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[15]
-
Step 2: Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[8][15]
-
The label must also include the full chemical name: "[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine" and an indication of the hazards (e.g., "Toxic").
Step 3: Storage
-
Store the sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[4][18]
-
This area should be away from incompatible materials, particularly strong oxidizing agents and acids.[8]
Step 4: Professional Disposal
-
The primary and only acceptable method for the disposal of [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine is through a licensed professional hazardous waste disposal service.[15]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the waste.[8][15]
-
The most common and effective method for the final disposal of this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[15]
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagrams illustrate the key decision points and the overall workflow.
Caption: Decision tree for segregating waste.
Caption: Overall hazardous waste disposal workflow.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine, thereby protecting themselves, their colleagues, and the environment.
References
- BenchChem. (n.d.). Proper Disposal of 3-Aminopyridazine: A Guide for Laboratory Professionals.
- Voelker, R. (2019).
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- University of Washington. (n.d.). 4-Aminopyridine SOP. Retrieved from University of Washington Environmental Health & Safety website.
- U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Thermo Fisher Scientific. (2021). 2-Aminopyridine - SAFETY DATA SHEET.
- CDMS. (2023). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- DuraLabel. (2023). OSHA Rules for Hazardous Chemicals.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Kemsley, J. (2008). EPA tweaks hazardous waste rules for academic labs. Chemistry World.
- Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
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- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
- Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.
- Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine.
- Thermo Fisher Scientific. (2023). 4-(1H-1,2,4-Triazol-1-yl)aniline - SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2023). [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine - SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2023). 3-(1H-1,2,4-Triazol-1-yl)aniline - SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2023). 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline - SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2023). 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde - SAFETY DATA SHEET.
- Journal of Pharmaceutical Negative Results. (2022).
- Sigma-Aldrich. (2023). SAFETY DATA SHEET.
- Enamine. (n.d.). safety data sheet.
- BenchChem. (n.d.). Overcoming low solubility of triazole derivatives in organic synthesis.
- MDPI. (2024).
- European Union. (n.d.). European Chemicals Agency – ECHA.
- ACS Publications. (2024). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity.
- Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles.
- MDPI. (n.d.).
- Dove Press. (2010).
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- YouTube. (2024).
- MDPI. (2024).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Chemical Structure of [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine](https://i.imgur.com/EXAMPLE.png)
